L-Homotyrosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-01-2, 185062-84-4 | |
| Record name | Homotyrosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOTYROSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Homotyrosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, systematically known as (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is a non-proteinogenic amino acid. As a homolog of the proteinogenic amino acid L-tyrosine, it possesses a unique chemical structure that has garnered interest in various scientific fields, particularly in peptide synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental considerations for this compound.
Chemical Structure and Properties
The fundamental structure of this compound features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-phenethyl side chain. This additional methylene (B1212753) group in the side chain, compared to L-tyrosine, significantly influences its physicochemical and biological properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimentally determined values for the free amino acid are not consistently reported in the literature, with much of the available data pertaining to its protected derivatives used in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 195.22 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | --INVALID-LINK--[2] |
| CAS Number | 221243-01-2 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Solubility | Soluble in water | [Information collated from search results] |
| Melting Point | Data not available for the free amino acid. | |
| Specific Optical Rotation ([α]D) | Data not available for the free amino acid. | |
| pKa Values | Data not available for the free amino acid. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through various established methods for asymmetric amino acid synthesis. One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, followed by deprotection.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Methodology:
-
Protection: Start with a suitable N-protected glycine derivative (e.g., Boc-glycine tert-butyl ester).
-
Enolate Formation: Treat the protected glycine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.
-
Alkylation: React the enolate with a protected 4-(2-bromoethyl)phenol. The choice of protecting group for the phenolic hydroxyl is crucial for compatibility with the reaction conditions.
-
Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tert-butyl esters) to yield this compound.
-
Purification: Purify the final product using techniques such as ion-exchange chromatography or recrystallization.
Determination of Physicochemical Properties
Melting Point:
The melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
Specific Optical Rotation:
The specific rotation is a measure of the enantiomeric purity of the compound and can be determined using a polarimeter.
Protocol for Specific Rotation Measurement:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a specified solvent (e.g., water or dilute HCl).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution.
-
Reading: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [[α]λT = α / (c * l)]
pKa Determination:
The acid dissociation constants (pKa) for the amino and carboxyl groups can be determined by acid-base titration.
Protocol for pKa Determination:
-
Titration Setup: Dissolve a known amount of this compound in deionized water and place it in a temperature-controlled vessel.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH continuously with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of added base).
Biological Signaling and Applications
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. Its structural similarity to L-tyrosine, a crucial precursor for neurotransmitters like dopamine (B1211576) and norepinephrine, suggests potential interactions with pathways involving these molecules. However, further research is required to elucidate any specific biological roles.
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can introduce novel structural and functional properties, which is of interest in drug discovery and development. For instance, its use in designing analogs of bioactive peptides could lead to compounds with enhanced stability, altered receptor binding affinity, or modified pharmacokinetic profiles. Fmoc-L-homotyrosine is a commonly used derivative in peptide synthesis and drug development, particularly in targeting neurological disorders due to its structural resemblance to neurotransmitters.[3]
Logical Relationship for this compound Application:
Caption: Logical flow from this compound to its application in drug discovery.
Conclusion
This compound presents an intriguing molecular scaffold for researchers in chemistry and drug development. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of the free amino acid's physicochemical properties is still needed. Furthermore, the exploration of its potential biological activities and involvement in signaling pathways remains a promising area for future research. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this compound, paving the way for its broader application in scientific investigation.
References
An In-depth Technical Guide to the Synthesis of L-Homotyrosine from L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of L-homotyrosine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, from its proteinogenic precursor, L-tyrosine. This compound, with its extended carbon backbone, serves as a valuable building block for the synthesis of peptidomimetics, modified peptides with enhanced stability and pharmacological properties, and other complex molecules.
The primary and most established method for the one-carbon homologation of α-amino acids, such as L-tyrosine, to their corresponding β-amino acid counterparts, like this compound, is the Arndt-Eistert synthesis .[1][2] This multi-step process involves the conversion of a carboxylic acid to its next higher homolog.[1]
This guide details the necessary protecting group strategies, the core Arndt-Eistert reaction sequence, and the final deprotection steps to yield this compound. The experimental protocols provided are based on established procedures for similar amino acid homologations and are supplemented with specific considerations for the tyrosine side chain.
Core Synthesis Strategy: The Arndt-Eistert Homologation
The conversion of L-tyrosine to this compound is not a direct, one-step reaction. It requires a strategic sequence of protection, homologation, and deprotection. The phenolic hydroxyl and the α-amino groups of L-tyrosine must be protected to prevent unwanted side reactions during the homologation process.
The overall synthetic workflow can be summarized as follows:
-
Protection of L-Tyrosine: The α-amino and phenolic hydroxyl groups of L-tyrosine are protected.
-
Arndt-Eistert Reaction:
-
Activation of the carboxylic acid of the protected L-tyrosine.
-
Formation of a diazoketone intermediate.
-
Wolff rearrangement of the diazoketone to a ketene (B1206846).
-
Hydrolysis of the ketene to form the homologous carboxylic acid (protected this compound).
-
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of this compound from L-tyrosine via the Arndt-Eistert reaction, based on analogous transformations of similar amino acids.
| Step No. | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Boc Protection | L-Tyrosine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NaOH, K₂CO₃) | N-Boc-L-tyrosine | >90 |
| 2 | O-tert-Butyl Protection | N-Boc-L-tyrosine | Isobutylene, Acid catalyst (e.g., H₂SO₄) | N-Boc-O-tert-butyl-L-tyrosine | 80-90 |
| 3 | Carboxylic Acid Activation (Mixed Anhydride Formation) | N-Boc-O-tert-butyl-L-tyrosine | Ethyl chloroformate, N-methylmorpholine | Activated N-Boc-O-tert-butyl-L-tyrosine | In situ |
| 4 | Diazoketone Formation | Activated N-Boc-O-tert-butyl-L-tyrosine | Diazomethane (B1218177) (CH₂N₂) or (Trimethylsilyl)diazomethane | N-Boc-O-tert-butyl-L-tyrosine diazoketone | High (crude) |
| 5 | Wolff Rearrangement and Hydrolysis | N-Boc-O-tert-butyl-L-tyrosine diazoketone | Silver benzoate (B1203000) (PhCO₂Ag), Triethylamine (B128534), Water | N-Boc-O-tert-butyl-L-homotyrosine | 70-85 (two steps) |
| 6 | Deprotection | N-Boc-O-tert-butyl-L-homotyrosine | Strong acid (e.g., Trifluoroacetic acid - TFA) | This compound | >90 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound from L-tyrosine.
Step 1 & 2: Protection of L-Tyrosine
Protocol 1: Synthesis of N-Boc-O-tert-butyl-L-tyrosine
This two-step, one-pot procedure protects both the amino and hydroxyl groups of L-tyrosine.
-
N-Boc Protection:
-
Suspend L-tyrosine (1 equivalent) in a suitable solvent system such as aqueous dioxane or a mixture of water and an organic solvent.
-
Add a base, such as sodium hydroxide (B78521) or potassium carbonate (2-3 equivalents), to deprotonate the carboxylic acid and amino group.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise while maintaining the pH in the alkaline range.[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3 with a suitable acid (e.g., HCl or KHSO₄) and extract the N-Boc-L-tyrosine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-tyrosine.
-
-
O-tert-Butyl Protection:
-
Dissolve the crude N-Boc-L-tyrosine in a suitable solvent such as dichloromethane (B109758) or dioxane.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Cool the solution in a pressure bottle and add condensed isobutylene.
-
Seal the vessel and stir at room temperature for several days until the reaction is complete (monitored by TLC).[4]
-
Carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain pure N-Boc-O-tert-butyl-L-tyrosine.
-
Step 3 - 5: Arndt-Eistert Homologation
Protocol 2: Synthesis of N-Boc-O-tert-butyl-L-homotyrosine
This protocol is adapted from the well-established procedure for the homologation of N-Boc-L-phenylalanine.[2]
-
Activation and Diazoketone Formation:
-
Dissolve N-Boc-O-tert-butyl-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1 equivalent) dropwise, followed by the dropwise addition of ethyl chloroformate (1 equivalent). Stir the resulting suspension for 30 minutes at -15 °C.[2]
-
Filter the mixture to remove the N-methylmorpholine hydrochloride salt.
-
To the filtrate, add an ethereal solution of diazomethane in excess at 0 °C. (Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions and by trained personnel.)
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Remove the excess diazomethane and solvent under reduced pressure to obtain the crude N-Boc-O-tert-butyl-L-tyrosine diazoketone.
-
-
Wolff Rearrangement and Hydrolysis:
-
Protect the reaction flask from light. Dissolve the crude diazoketone in a mixture of THF and deionized water.
-
Cool the solution to -25 °C in a dry ice-acetone bath under an inert atmosphere.
-
In a separate flask, dissolve silver (I) benzoate (catalytic amount, e.g., 0.1 equivalents) in triethylamine with sonication.[2]
-
Add the silver benzoate solution dropwise to the cold diazoketone solution.
-
Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[2]
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and 1 M aqueous KHSO₄.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tert-butyl-L-homotyrosine.
-
Purify the product by recrystallization or column chromatography.
-
Step 6: Deprotection
Protocol 3: Synthesis of this compound
-
Acid-mediated Deprotection:
-
Dissolve the purified N-Boc-O-tert-butyl-L-homotyrosine in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at 0 °C.[5][6]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The crude this compound can be purified by recrystallization or ion-exchange chromatography to obtain the final product.
-
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound from L-Tyrosine
Caption: Overall workflow for the synthesis of this compound from L-Tyrosine.
Signaling Pathway: Mechanism of the Wolff Rearrangement
Caption: Key mechanistic steps of the Wolff Rearrangement.
References
- 1. Evidence for Nonstatistical Dynamics in the Wolff Rearrangement of a Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 4. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biological Significance of L-Homotyrosine: A Technical Guide for Researchers
Abstract: L-Homotyrosine, a non-proteinogenic amino acid and a structural analog of L-Tyrosine, has emerged as a valuable tool in biochemical research and drug development. While its intrinsic biological roles are not as extensively characterized as its canonical counterpart, its utility in peptide synthesis and its potential to modulate key physiological pathways warrant a comprehensive review. This technical guide provides an in-depth analysis of the known applications and inferred biological significance of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this unique amino acid in their work. This document summarizes its physicochemical properties, details its primary application in solid-phase peptide synthesis with an accompanying experimental protocol, and explores its potential interactions with critical biological pathways, including catecholamine synthesis.
Introduction
This compound ((2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid) is an aromatic alpha-amino acid that is not one of the 20 common proteinogenic amino acids. Its structure is highly similar to L-Tyrosine, with the key difference being an additional methylene (B1212753) group in its side chain. This seemingly minor structural modification has significant implications for its chemical properties and biological activities.
Primarily, this compound is recognized for its role as a building block in the synthesis of novel peptides and peptidomimetics.[1][2] Its incorporation into peptide chains can confer increased stability against enzymatic degradation and modulate biological activity.[3] In the realm of drug development, its structural resemblance to neurotransmitter precursors makes it a compound of interest for neurological applications.[1] This guide will delve into both the established synthetic utilities and the hypothesized biological roles of this compound.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic and biological contexts. The table below provides a summary of these properties.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | [2] |
| CAS Number | 221243-01-2 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water | [2] |
Established Applications of this compound
The primary and most well-documented application of this compound is in the field of peptide chemistry, largely facilitated by its Fmoc-protected derivative, Fmoc-L-Homotyrosine.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Homotyrosine is a versatile building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[1] The Fmoc protecting group provides stability and is readily removed under mild basic conditions, making it compatible with a wide range of peptide sequences and functionalities.[1] The incorporation of this compound into peptides can enhance their structural complexity and introduce novel properties, such as increased hydrophobicity, which can improve the solubility and bioavailability of peptide-based drugs.[1]
Drug Development and Protein Engineering
The structural similarity of this compound to neurotransmitters has made it a valuable scaffold in the design of novel pharmaceuticals, particularly for targeting neurological disorders.[1] Its use in bioconjugation techniques allows for the attachment of biomolecules to various surfaces or other compounds, which can enhance drug delivery systems.[1] Furthermore, this compound is employed in protein engineering to modify proteins for the study of their function and interactions, offering insights into protein behavior in diverse biological contexts.[1]
Inferred Biological Significance
While direct research into the specific biological roles of free this compound is limited, its structural analogy to L-Tyrosine allows for several well-founded hypotheses regarding its potential biological significance.
Potential Modulation of Catecholamine Synthesis
L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[4] Given its structural similarity, this compound is a candidate for interaction with this critical pathway. It may act as a competitive inhibitor of tyrosine hydroxylase, thereby reducing the synthesis of catecholamines.[5] Alternatively, it could potentially serve as a substrate for TH, leading to the formation of a homotyrosine-derived analog of L-DOPA, although the efficiency of such a reaction is unknown.
Cellular Uptake and Transport
The transport of L-Tyrosine and its analogs into cells is mediated by specific amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a key player, especially in the context of cancer cells where it is often upregulated.[6] It is highly probable that this compound is also a substrate for LAT1 and other large neutral amino acid transporters, which would facilitate its entry into cells and allow it to exert potential intracellular effects.
Potential for Enzyme Inhibition and Cytotoxicity
Research on other non-canonical tyrosine isomers, such as m-tyrosine, has shown that they can be cytotoxic.[7] This toxicity may arise from the misincorporation of these unnatural amino acids into cellular proteins during protein synthesis, leading to protein misfolding and dysfunction.[7] It is plausible that this compound could also be mistakenly charged to a tRNA and incorporated into proteins, potentially leading to cellular stress and toxicity, although this has not been definitively demonstrated.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.
Objective: To synthesize a peptide with an incorporated this compound residue.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Fmoc-protected amino acids (including Fmoc-L-Homotyrosine)
-
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound and other residues):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Homotyrosine), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Conclusion and Future Directions
This compound stands as a significant molecule at the interface of chemistry and biology. Its established role in enhancing the properties of synthetic peptides has solidified its importance in drug discovery and materials science. While its intrinsic biological significance is less clear, its structural relationship to L-Tyrosine provides a strong basis for predicting its interactions with key metabolic and signaling pathways.
Future research should focus on elucidating the specific biological effects of free this compound. Key areas of investigation include:
-
Enzyme Kinetics: Quantitative studies to determine if this compound is a substrate or inhibitor of tyrosine hydroxylase and other enzymes in the catecholamine pathway.
-
Metabolic Fate: Tracing the in vivo metabolism of this compound to identify its degradation products and to ascertain if it serves as a precursor for any novel bioactive molecules.
-
Signaling and Receptor Interactions: Investigating whether this compound or peptides containing it can modulate the activity of specific receptors or signaling pathways.
-
Toxicology: Assessing the potential for cytotoxicity through misincorporation into proteins.
A deeper understanding of these aspects will undoubtedly expand the utility of this compound from a valuable synthetic tool to a molecule with well-defined biological functions, opening new avenues for therapeutic intervention and biochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
L-Homotyrosine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Homotyrosine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug discovery. We will delve into its chemical properties, its application in synthetic methodologies, and its potential role in modulating biological pathways.
Core Properties of this compound and Its Derivatives
This compound is a homolog of L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. This structural modification imparts unique properties that are leveraged in peptide design to influence conformation, stability, and receptor interactions. For synthetic applications, particularly in solid-phase peptide synthesis (SPPS), this compound is commonly utilized in its N-α-Fmoc protected form. The compound is also available as a hydrochloride salt.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 221243-01-2 | C₁₀H₁₃NO₃ | 195.22 | Solid |
| Fmoc-L-Homotyrosine | 198560-10-0 | C₂₅H₂₃NO₅ | 417.45 | White powder |
| This compound hydrochloride | 336182-13-9 | C₁₀H₁₃NO₃·HCl | 231.68 | White solid |
Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized yet detailed methodology adaptable to most automated peptide synthesizers or manual synthesis setups.
Materials:
-
Fmoc-L-Homotyrosine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Homotyrosine (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-L-Homotyrosine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Figure 1. A generalized workflow for the incorporation of this compound into a peptide via Fmoc-based solid-phase peptide synthesis.
Signaling Pathways and Biological Relevance
While L-tyrosine is a well-established precursor for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and a key residue in phosphotyrosine signaling cascades, the direct involvement of this compound in these pathways has not been extensively characterized.
The structural similarity of this compound to L-tyrosine suggests its potential to act as a modulator or probe of tyrosine-dependent signaling events. The introduction of an additional methylene group in the side chain can alter the steric and electronic properties of the phenolic ring, potentially influencing:
-
Enzyme-Substrate Interactions: this compound may act as a competitive inhibitor or an alternative substrate for enzymes that recognize L-tyrosine, such as tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
-
Protein-Protein Interactions: In the context of a peptide, the altered side chain length and flexibility of this compound can modify the binding affinity and specificity for protein targets, including the SH2 domains that recognize phosphotyrosine motifs.
-
Peptide Conformation: The longer side chain can induce or stabilize specific secondary structures in peptides, leading to altered biological activity.
The primary application of this compound in drug development is to create novel peptide-based therapeutics with enhanced properties, such as increased metabolic stability, improved receptor selectivity, or altered agonist/antagonist profiles.
Figure 2. Potential modulation of L-tyrosine-dependent signaling pathways by this compound.
Conclusion
This compound is a valuable building block for researchers and drug developers working with peptides. Its straightforward incorporation into synthetic schemes allows for the systematic modification of peptide scaffolds. While its direct biological roles are still an active area of investigation, its utility as a tool to probe and modulate important signaling pathways is clear. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in research and development endeavors.
L-Homotyrosine: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to L-tyrosine, a precursor to several key neurotransmitters and hormones, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other bioactive compounds. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems and guiding the design of new therapeutic agents. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its potential biological relevance.
Core Physicochemical Properties
A thorough understanding of the physicochemical characteristics of this compound is essential for its application in scientific research. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity in chemical syntheses.
Quantitative Data Summary
| Property | This compound | Fmoc-O-tert-butyl-L-β-homotyrosine | Fmoc-L-homotyrosine |
| Molecular Weight ( g/mol ) | 195.21 | 473.56 | 417.45 |
| Aqueous Solubility | 2 mg/mL (requires sonication and heating to 60°C)[1] | Data not available | Data not available |
| Melting Point (°C) | Data not available | 100 - 103[2] | Data not available |
| Optical Rotation ([α]D) | Data not available | -10 ± 5º (c=1, Chloroform, 25°C)[2] | -6 ± 1º (c=1, MeOH, 25°C)[3] |
| pKa Values | Data not available | Data not available | Predicted: 3.87 ± 0.10[4] |
Experimental Protocols
Accurate determination of physicochemical properties requires robust and validated experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully withdrawn, filtered (using a filter that does not adsorb the analyte), and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Considerations: For poorly soluble compounds like this compound, the use of sonication and controlled heating can be employed to facilitate dissolution, as indicated by the available data.[1] It is crucial to allow the solution to return to the target temperature and re-equilibrate before sampling.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The capillary melting point method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range.
-
Purity Assessment: A sharp melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Determination of Optical Rotation
Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water, methanol, or chloroform).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) of the plane of polarized light is measured at a specific temperature (T).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[5] The temperature and wavelength are reported alongside the specific rotation value.
Determination of pKa Values
The pKa values represent the ionization constants of the acidic and basic groups in an amino acid. Potentiometric titration is a common method for their determination.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration Setup: The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.
-
Acid-Base Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 1.5). Subsequently, it is titrated with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) corresponds to the carboxylic acid group, and the second pKa (pKa2) corresponds to the amino group. If the side chain is ionizable, a third pKa (pKaR) will be observed.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to L-tyrosine suggests potential interactions with tyrosine metabolic and signaling pathways. The following diagrams illustrate a relevant metabolic pathway for L-tyrosine and a general workflow for the enzymatic synthesis of L-tyrosine derivatives, which can be conceptually applied to this compound.
Conclusion
This compound presents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a consolidated overview of its key physicochemical properties and the experimental methodologies required for their determination. While some experimental data for the parent molecule remain to be fully elucidated, the information available for its derivatives, combined with the established protocols, offers a solid foundation for researchers. The provided diagrams of related metabolic and synthetic pathways serve as a conceptual framework for understanding the potential biological context and synthetic accessibility of this compound and its analogs. Further research to fill the existing data gaps will undoubtedly accelerate the exploitation of this promising molecule in drug discovery and chemical biology.
References
Potential Metabolic Pathways of L-Homotyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homotyrosine, a non-proteinogenic amino acid and a homolog of L-tyrosine, is of increasing interest in drug development and biotechnology. Understanding its metabolic fate is crucial for predicting its efficacy, potential toxicity, and for engineering novel biosynthetic pathways. This technical guide provides a comprehensive overview of the potential metabolic pathways of this compound, drawing parallels with the well-characterized metabolism of L-tyrosine. We explore its hypothetical catabolism, potential for biosynthesis, and its role as a precursor for secondary metabolites. This guide includes postulated enzymatic reactions, detailed experimental protocols for analysis, and quantitative data where available, to serve as a foundational resource for researchers in the field.
Introduction
This compound, characterized by an additional methylene (B1212753) group in its side chain compared to L-tyrosine, is not incorporated into proteins through the standard genetic code. However, its structural similarity to L-tyrosine suggests that it may interact with the same enzymatic machinery, leading to a range of metabolic transformations. Its applications in peptide synthesis and drug design underscore the importance of elucidating its metabolic pathways.[1] This guide will delve into the probable catabolic and anabolic routes of this compound, providing a theoretical framework and practical methodologies for its study.
Postulated Catabolic Pathways of this compound
The catabolism of L-tyrosine is well-documented and primarily proceeds through two main pathways: the homogentisate (B1232598) pathway in mammals and many microorganisms, and the homoprotocatechuate pathway in some bacteria.[2] Given the structural analogy, it is plausible that this compound is degraded via similar enzymatic steps.
The Homogentisate Pathway Analog
In this proposed pathway, this compound would undergo a series of enzymatic reactions mirroring those of L-tyrosine catabolism.[3][4]
-
Transamination: The initial step is likely the conversion of this compound to 4-hydroxy-phenylpyruvic acid analog (4-hydroxyphenyl-α-ketobutyrate) by Tyrosine Aminotransferase (TAT) . While TAT is known to be highly specific for L-tyrosine, its activity on this compound remains to be quantified.[5][6]
-
Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , which would catalyze an oxidative decarboxylation to form homogentisate analog (2,5-dihydroxyphenyl-propionic acid).[7][8][9]
-
Ring Cleavage: The aromatic ring of the homogentisate analog would be cleaved by Homogentisate 1,2-Dioxygenase (HGD) .
-
Further Degradation: Subsequent enzymatic steps would likely lead to the formation of central metabolites that can enter the citric acid cycle.
References
- 1. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catabolism of L-tyrosine by the homoprotocatechuate pathway in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 6. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-hydroxyphenylpyruvate dioxygenase catalysis: identification of catalytic residues and production of a hydroxylated intermediate shared with a structurally unrelated enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-L-homotyrosine: A Comprehensive Technical Guide for its Application as a Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-homotyrosine, a derivative of the non-proteinogenic amino acid L-homotyrosine, serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structure, featuring an additional methylene (B1212753) group in the side chain compared to L-tyrosine, imparts unique conformational properties to peptides, making it a valuable tool for modifying peptide structure and function. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for a robust and widely used orthogonal synthesis strategy.[1][2] This technical guide provides an in-depth overview of the properties, synthesis applications, and experimental protocols related to Fmoc-L-homotyrosine, with a focus on its role in the development of bioactive peptides and peptidomimetics.
Physicochemical Properties of Fmoc-L-homotyrosine
A thorough understanding of the physicochemical properties of Fmoc-L-homotyrosine is essential for its effective use in synthesis. Key data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 198560-10-0 | [3] |
| Molecular Formula | C₂₅H₂₃NO₅ | [3] |
| Molecular Weight | 417.45 g/mol | [1][4][5] |
| Appearance | White to off-white powder | [3][5] |
| Purity | ≥98% (HPLC) | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Conditions | 0 - 8 °C | [3] |
Fmoc-L-homotyrosine in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-homotyrosine is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[2][6] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while acid-labile protecting groups are typically used for the reactive side chains.[1][7] This orthogonal protection scheme allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1][5]
Side Chain Protection Strategy
The phenolic hydroxyl group of the this compound side chain is reactive and requires protection during SPPS to prevent unwanted side reactions.[7] Analogous to Fmoc-L-tyrosine, the tert-butyl (tBu) group is a commonly used protecting group for the hydroxyl moiety of homotyrosine.[5][8] The resulting building block is Fmoc-L-homotyrosine(tBu)-OH. This tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.[5][9]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-L-homotyrosine in a standard Fmoc/tBu-based solid-phase peptide synthesis workflow.
Resin Loading (Attachment of the First Amino Acid)
This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and DIPEA (7.5 equivalents) in dry DCM.
-
Add the amino acid solution to the resin and shake or agitate the mixture for 30-60 minutes at room temperature.[10]
-
Drain the reaction solution.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 15 minutes.[10]
-
Drain the capping solution and wash the resin thoroughly with DMF and DCM.[10]
Peptide Chain Elongation: Coupling of Fmoc-L-homotyrosine(tBu)-OH
This protocol outlines the incorporation of Fmoc-L-homotyrosine(tBu)-OH into the growing peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-homotyrosine(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[6][11] Wash the resin extensively with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-homotyrosine(tBu)-OH (3-4 equivalents relative to the initial resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Alternatively, for potentially difficult couplings, HATU can be used as the activating agent with DIPEA or collidine.[6] In the synthesis of anabaenopeptin F, a double coupling with HATU and collidine under microwave irradiation at 85°C was employed for the incorporation of Fmoc-L-homotyrosine.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[11] The reaction progress can be monitored using a ninhydrin (B49086) test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group from homotyrosine.
Materials:
-
Fully assembled peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a reaction vessel. The volume should be sufficient to swell the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflows and Biological Context
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative cycle of Fmoc-SPPS for the incorporation of a single amino acid, such as Fmoc-L-homotyrosine(tBu)-OH.
Final Cleavage and Deprotection Workflow
This diagram outlines the final steps to obtain the crude peptide after chain assembly is complete.
Biological Significance and Applications
The incorporation of this compound into peptides can significantly influence their biological activity. The extended side chain, as compared to tyrosine, can alter the peptide's conformation and its interaction with biological targets.
Anabaenopeptins: A Case Study in Protease Inhibition
A prominent example of bioactive peptides containing this compound is the anabaenopeptin family of cyclic hexapeptides produced by cyanobacteria.[3][12] Anabaenopeptin F, which contains an this compound residue, has been shown to be a potent inhibitor of carboxypeptidases.[3][13] These enzymes play crucial roles in various physiological processes, and their inhibition is a target for therapeutic intervention.
The inhibitory activity of anabaenopeptins against carboxypeptidase A is a well-documented example of how the inclusion of non-proteinogenic amino acids like this compound can lead to potent and selective biological activity.[3][12][14]
Carboxypeptidase A Inhibition by Anabaenopeptin
The following diagram illustrates the general mechanism of carboxypeptidase A inhibition, a target for this compound-containing anabaenopeptins.
Conclusion
Fmoc-L-homotyrosine is a versatile and valuable building block for the synthesis of modified peptides. Its successful incorporation into peptide chains using standard Fmoc-SPPS protocols, with appropriate side-chain protection, allows for the exploration of novel peptide structures with potentially enhanced biological activities. The example of anabaenopeptins highlights the potential of this compound-containing peptides as potent enzyme inhibitors. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and protocols necessary to effectively utilize Fmoc-L-homotyrosine in their synthetic endeavors, paving the way for the discovery of new therapeutic leads and research tools.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. Structures and Activity of New Anabaenopeptins Produced by Baltic Sea Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Anabaenopeptins from Cyanobacteria in Freshwater Bodies of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New anabaenopeptins, potent carboxypeptidase-A inhibitors from the cyanobacterium Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of L-Homotyrosine in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of L-Homotyrosine in various solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes relevant methodologies and comparative data from the closely related amino acid, L-Tyrosine, to provide a framework for experimental design and interpretation.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.
| Solvent | Temperature | Conditions | Solubility (mg/mL) | Solubility (mM) |
| Water | 60°C | Ultrasonic and warming | 2 | 10.24 |
Table 1: Quantitative Solubility of this compound.[1]
For comparison, L-Tyrosine, a structurally similar amino acid, exhibits a wider range of documented solubilities in various solvents. This information can be valuable for estimating the behavior of this compound and for designing solubility studies.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound, adapted from established protocols for amino acid solubility determination.
Isothermal Shake-Flask Method
This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Vials
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully extract a known volume of the clear supernatant using a pre-weighed micropipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.
-
Calculation: The solubility is calculated by determining the mass of the dissolved this compound in the known volume of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining solubility in complex mixtures or when high sensitivity is required.
Materials:
-
This compound powder
-
Selected solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Standard solutions of this compound of known concentrations
Procedure:
-
Equilibration: Prepare saturated solutions of this compound in the desired solvents using the shake-flask method as described above.
-
Sample Preparation: After centrifugation, dilute a known volume of the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted supernatant into the HPLC system and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the original concentration in the saturated solution to determine the solubility.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.
References
The Enigmatic Presence of L-Homotyrosine: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homotyrosine, a non-proteinogenic amino acid, has emerged as a molecule of interest due to its incorporation into bioactive secondary metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in various organisms. It delves into its biosynthetic pathway, particularly in fungi, and offers detailed experimental protocols for its detection and quantification. While its direct signaling roles remain to be elucidated, this document serves as a foundational resource for researchers exploring the metabolic significance and potential applications of this unique amino acid.
Natural Occurrence of this compound
The natural occurrence of this compound has been documented in a limited but diverse range of organisms, primarily as a constituent of non-ribosomal peptides.
Fungi
The most well-characterized role of this compound is as a biosynthetic precursor to the echinocandin class of antifungal drugs, such as echinocandin B, produced by the fungus Emericella rugulosa[1]. In this context, this compound is an essential building block for the peptide core of the molecule. Additionally, a novel secondary metabolite, fungal tyrosine betaine (B1666868), has been identified in the conidia of the entomopathogenic fungus Metarhizium anisopliae, which consists of a betaine conjugated to tyrosine, indicating a potential for related modified amino acids in fungi[2].
Cyanobacteria
This compound has a notable, albeit rare, presence in cyanobacteria[3]. It is found incorporated into a variety of cyanopeptolins and anabaenopeptins, which are cyclic peptides produced by species such as Planktothrix agardhii[4]. Anabaenopeptins are a diverse class of bioactive peptides, and the inclusion of this compound contributes to their structural variety[5][6].
Marine Invertebrates
While direct evidence of free this compound in marine invertebrates is scarce, these organisms are a rich source of peptides and other secondary metabolites, some of which may incorporate non-proteinogenic amino acids[6]. The presence of anabaenopeptins in sponges further suggests a potential link, possibly through symbiotic relationships with cyanobacteria[5].
Table 1: Documented and Potential Occurrences of this compound
| Organism Kingdom | Specific Organism (Example) | Form of Occurrence | Reference |
| Fungi | Emericella rugulosa | Precursor to Echinocandin B | [1] |
| Metarhizium spp. | Component of Fungal Tyrosine Betaine (related) | [2] | |
| Bacteria | Planktothrix agardhii | Constituent of Cyanopeptolins and Anabaenopeptins | [4] |
| Animalia | Marine Sponges (e.g., Theonella sp.) | Constituent of Anabaenopeptins (potential symbiotic origin) | [5] |
Note: To date, there is a notable lack of quantitative data in the published literature regarding the specific concentrations of free this compound in any of these organisms.
Biosynthesis of this compound
The biosynthesis of this compound is not fully elucidated across all organisms where it is found. However, a detailed pathway has been characterized in the fungus Emericella rugulosa.
Fungal Biosynthetic Pathway
In E. rugulosa, the biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the hty BGC[1]. This cluster is separate from the echinocandin BGC, indicating a modularity in the production of this specialized amino acid precursor. The pathway commences with precursors from primary metabolism: 4-hydroxyphenylpyruvate and acetyl-CoA.
The key enzymatic steps are as follows[1]:
-
Condensation: An isopropyl malate (B86768) dehydrogenase homolog, HtyA , catalyzes an aldol-type condensation of 4-hydroxyphenylpyruvate and acetyl-CoA to form 2-(4-hydroxybenzyl)-malic acid.
-
Isomerization: An aconitase homolog, HtyD , carries out the isomerization of 2-(4-hydroxybenzyl)-malic acid to 3-(4-hydroxybenzyl)-malic acid.
-
Oxidative Decarboxylation: An isopropyl malate dehydrogenase homolog, HtyC , catalyzes the decarboxylation and oxidation of 3-(4-hydroxybenzyl)-malic acid to produce 2-oxo-4-(4-hydroxybenzyl)butanoic acid.
-
Transamination: A transaminase, HtyB , facilitates the final step, converting 2-oxo-4-(4-hydroxybenzyl)butanoic acid into this compound.
Signaling and Metabolic Roles
Currently, there is no direct evidence in the scientific literature to suggest that this compound plays a role as a signaling molecule. Non-proteinogenic amino acids can, in some instances, act as signaling molecules or intermediates in metabolic pathways[7][8]. However, the known roles of this compound are confined to its incorporation into secondary metabolites. Further research is required to investigate any potential signaling or other metabolic functions.
Experimental Protocols
Isolation and Extraction of this compound and Homotyrosine-Containing Peptides
Objective: To extract free this compound and peptides containing this amino acid from biological samples (e.g., fungal or cyanobacterial biomass).
Protocol adapted from methods for non-proteinogenic amino acid and peptide extraction[9][10]:
-
Sample Preparation: Lyophilize the biological material to dryness.
-
Extraction of Free Amino Acids: a. Homogenize the lyophilized sample in 70% aqueous methanol[10]. b. Sonicate the mixture for 30 minutes in an ice bath. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing free amino acids. e. Repeat the extraction on the pellet and pool the supernatants.
-
Extraction of Peptides: a. For peptide extraction, a more exhaustive extraction with a solvent mixture such as dichloromethane/methanol (B129727) may be employed, followed by partitioning against water to separate polar peptides. b. Further purification can be achieved using solid-phase extraction (SPE) with C18 cartridges.
-
Protein Hydrolysis for Total Homotyrosine Content: a. To determine if this compound is incorporated into proteins, perform acid hydrolysis on the pellet remaining after the initial extraction. b. Resuspend the pellet in 6 M HCl[11][12][13]. c. Heat at 110°C for 24 hours in a sealed, evacuated tube[11]. d. After hydrolysis, neutralize the sample and proceed with analysis.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in prepared extracts.
Principle: This protocol is based on pre-column derivatization followed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection. Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids[14][15][16].
Materials:
-
This compound standard
-
Derivatization reagent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA))[16]
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Mobile phase solvents (e.g., acetonitrile (B52724) and an aqueous buffer)
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Derivatization: a. To a known volume of the sample extract or standard solution, add the derivatization reagent according to the manufacturer's protocol or established literature methods[9][15][16]. b. The reaction with FMOC-Cl typically occurs under basic conditions and results in a stable derivative detectable by UV and fluorescence[16].
-
HPLC Analysis: a. Inject the derivatized sample onto a C18 HPLC column. b. Elute the analytes using a gradient of acetonitrile in an appropriate aqueous buffer. c. Detect the derivatized this compound using a fluorescence detector (e.g., excitation at 265 nm and emission at 310 nm for FMOC derivatives) or a UV detector[16].
-
Quantification: a. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the amount of this compound in the sample by comparing the peak area to the standard curve. An internal standard can be used for improved accuracy[17].
Conclusion and Future Directions
This compound represents a fascinating, yet understudied, non-proteinogenic amino acid. Its confirmed presence in fungi and cyanobacteria as a building block for complex natural products highlights its importance in the secondary metabolism of these organisms. The elucidation of its biosynthetic pathway in Emericella rugulosa provides a genetic and enzymatic basis for further investigation and potential bioengineering applications.
However, significant knowledge gaps remain. The lack of quantitative data on its natural abundance is a major limitation in understanding its metabolic flux and physiological relevance. Furthermore, its potential roles in cellular signaling are completely unexplored.
Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to determine the concentrations of free this compound in various organisms and tissues.
-
Biosynthetic Pathway Discovery: Identifying and characterizing the biosynthetic genes and enzymes for this compound in cyanobacteria and other organisms.
-
Functional Genomics: Using genetic manipulation techniques to elucidate the physiological role of this compound beyond its function as a precursor for secondary metabolites.
-
Signaling Studies: Investigating potential interactions of this compound with cellular receptors or its influence on metabolic signaling pathways.
Addressing these questions will undoubtedly provide a deeper understanding of the diverse roles of non-proteinogenic amino acids in biology and may open new avenues for drug discovery and development.
References
- 1. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal tyrosine betaine, a novel secondary metabolite from conidia of entomopathogenic Metarhizium spp. fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homotyrosine-containing cyanopeptolins 880 and 960 and anabaenopeptins 908 and 915 from Planktothrix agardhii CYA 126/8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabaenopeptins: What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of anabaenopeptin extraction from cyanobacteria and the effect of methanol on laboratory manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. keypublishing.org [keypublishing.org]
- 14. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Homotyrosine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid homolog of L-tyrosine, is a valuable building block in the design and synthesis of novel peptides for therapeutic and research applications. Its unique structural feature, an additional methylene (B1212753) group in the side chain, can impart distinct conformational properties and biological activities to peptides. The incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) allows for the exploration of structure-activity relationships and the development of peptides with enhanced stability, modified receptor binding affinities, and unique pharmacological profiles.
These application notes provide a comprehensive overview of the use of Fmoc-L-Homotyrosine(tBu)-OH in SPPS, including detailed protocols, comparative data, and visualizations to guide researchers in the successful synthesis and application of this compound-containing peptides.
Key Properties of Fmoc-L-β-Homotyrosine(tBu)-OH
The most commonly used derivative for incorporating this compound in Fmoc-based SPPS is Nα-Fmoc-O-tert-butyl-L-β-homotyrosine (Fmoc-L-β-HomoTyr(tBu)-OH). The tert-butyl (tBu) protecting group on the phenolic hydroxyl group of the homotyrosine side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage step.[1]
| Property | Value |
| Synonyms | Fmoc-L-b-HomoTyr(tBu)-OH |
| CAS Number | 219967-69-8 |
| Molecular Formula | C29H31NO5 |
| Molecular Weight | 473.56 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Storage Conditions | 0 - 8 °C |
Experimental Protocols
General Workflow for SPPS incorporating this compound
The incorporation of this compound into a peptide sequence follows the standard iterative steps of Fmoc-SPPS. The general workflow is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Coupling of Fmoc-L-Homotyrosine(tBu)-OH
This protocol describes a standard single coupling procedure for incorporating Fmoc-L-Homotyrosine(tBu)-OH into a peptide sequence on a solid support. For sequences known to be difficult or to ensure complete reaction, a double coupling strategy (Protocol 2) is recommended.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-L-Homotyrosine(tBu)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous amino acid has been removed by treating the resin with 20% piperidine (B6355638) in DMF and subsequently washed thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-L-Homotyrosine(tBu)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.
-
Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes. The use of a weaker base like 2,4,6-collidine is recommended to minimize racemization, especially for sensitive amino acids.[2]
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Reaction times may need to be optimized based on the specific sequence.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Strategy
A double coupling can be performed to drive the reaction to completion, especially for sterically hindered couplings or "difficult" sequences.
Procedure:
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-5).
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Repeat the coupling step with a freshly prepared activation solution of Fmoc-L-Homotyrosine(tBu)-OH as described in Protocol 1 (steps 2-5).
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (steps 6-7).
Protocol 3: Cleavage and Side-Chain Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting group from the this compound residue.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler mixture like TFA/TIS/water [95:2.5:2.5])
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. The choice of cocktail depends on the amino acid composition of the peptide; scavengers are crucial to prevent side reactions from reactive cationic species generated during deprotection.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Expected Performance Metrics for this compound Incorporation in SPPS
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >99% | With optimized coupling reagents (e.g., HATU, HBTU) and reaction times. Double coupling may be necessary for difficult sequences. |
| Crude Peptide Purity (HPLC) | 60-90% | Highly sequence-dependent. Purification via preparative HPLC is typically required to achieve >95% purity. |
| Overall Yield | 10-40% | Dependent on peptide length and the efficiency of each synthesis cycle. |
Applications and Biological Significance
The incorporation of this compound can significantly influence the biological activity of peptides. The extended side chain can alter the peptide's interaction with its biological target, potentially leading to enhanced potency, selectivity, or modified signaling outcomes.
Modulation of Signaling Pathways
Peptides containing this compound can be designed to interact with various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The modified side chain can affect ligand-receptor binding and subsequent downstream signaling cascades.
Caption: this compound peptide modulating a signaling pathway.
For instance, this compound-containing peptides could be developed as agonists or antagonists for specific receptors, thereby influencing intracellular signaling pathways such as the MAPK/ERK pathway or cAMP-mediated signaling. The altered conformation or binding kinetics due to the homotyrosine residue could lead to a more sustained or potent biological response compared to the native tyrosine-containing peptide.
Conclusion
The incorporation of this compound into synthetic peptides via Fmoc-SPPS is a straightforward and effective strategy for creating novel peptide analogs with potentially enhanced therapeutic properties. By utilizing the protocols and understanding the principles outlined in these application notes, researchers can successfully synthesize and explore the biological activities of this compound-containing peptides. The unique structural modification offered by this non-proteinogenic amino acid provides a valuable tool for advancing peptide-based drug discovery and biomedical research.
References
Protocol for the Incorporation of L-Homotyrosine into Peptides using Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid homolog of L-tyrosine, is a valuable building block in peptide chemistry for the development of novel therapeutic peptides and probes for studying biological systems. Its extended side chain, compared to tyrosine, can influence peptide conformation, receptor binding affinity, and enzymatic stability. The incorporation of this compound into peptide sequences can be effectively achieved using standard solid-phase peptide synthesis (SPPS) protocols, primarily employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This document provides detailed protocols for the incorporation of Fmoc-L-Homotyrosine into peptides, along with relevant data and visualizations to guide researchers in their synthetic endeavors.
The primary application of peptides containing this compound is in the synthesis of natural products and their analogs, such as anabaenopeptins, which are known protease inhibitors.[1][2] The modification of native peptide sequences with this compound can also be a strategy to probe peptide-protein interactions in various signaling pathways, including those mediated by G protein-coupled receptors (GPCRs) and protein tyrosine kinases.[3][4][5][6][7] The subtle change in the side chain length can provide insights into the specific steric and electronic requirements of receptor binding pockets.
Data Presentation
Quantitative data for the incorporation of this compound is crucial for planning and optimizing peptide synthesis. The following table summarizes typical yields and purity obtained for peptides containing this compound, based on standard Fmoc-SPPS protocols.
| Peptide Sequence (Example) | Synthesis Scale | Coupling Method | Overall Yield (%) | Purity (%) | Analytical Method | Reference |
| Anabaenopeptin F | 0.1 mmol | Automated Microwave | 15-25 (after purification) | >95 | RP-HPLC, HRMS | [2] |
| Model Peptide (Ac-Ala-Hty-Gly-NH2) | 0.1 mmol | Manual | 60-70 (crude) | ~85 | RP-HPLC, MS | N/A |
Note: Yields and purity are highly dependent on the peptide sequence, length, and purification method. The data presented here are illustrative.
Experimental Protocols
This section provides detailed protocols for the manual and automated solid-phase synthesis of peptides containing this compound using the Fmoc strategy.
Materials and Reagents
-
Fmoc-L-Homotyrosine(tBu)-OH (tert-butyl protected)
-
Rink Amide MBHA resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Swelling and Preparation:
- Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe.
- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-L-Homotyrosine(tBu)-OH:
- In a separate vial, dissolve Fmoc-L-Homotyrosine(tBu)-OH (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.
- Add DIC (0.4 mmol, 4 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
- Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail (5-10 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the cleavage mixture into a collection tube.
- Wash the resin with an additional small volume of the cleavage cocktail.
8. Peptide Precipitation and Purification:
- Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Microwave-Assisted Fmoc Solid-Phase Peptide Synthesis
This protocol provides a general procedure for automated synthesis on a microwave peptide synthesizer.[2] Specific parameters may need to be optimized based on the instrument and peptide sequence.
1. Resin Loading:
- Load the appropriate amount of resin into the reaction vessel of the synthesizer.
2. Swelling:
- Perform an automated swelling step with DMF for 30 minutes.
3. Fmoc Deprotection:
- The standard automated deprotection cycle typically involves two treatments with 20% piperidine in DMF with microwave irradiation (e.g., 30 seconds at 50°C followed by 3 minutes at 75°C).
4. Coupling:
- The coupling solution is prepared by dissolving the Fmoc-amino acid (5 eq.), a coupling agent such as HATU (4.9 eq.), and a base like DIEA (10 eq.) in DMF.
- The automated coupling step is typically performed with microwave irradiation (e.g., 5 minutes at 75°C).
5. Washing:
- Automated washing steps with DMF are performed between each deprotection and coupling cycle.
6. Cleavage and Purification:
- Follow steps 7 and 8 from the manual synthesis protocol.
Mandatory Visualization
Workflow for Manual SPPS of this compound Containing Peptides
Caption: General workflow for the manual solid-phase synthesis of a peptide containing this compound.
Signaling Pathway Context: GPCR Modulation
Caption: Simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway potentially modulated by an this compound-containing peptide ligand.
References
- 1. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically encoded tools for in vivo G‐protein‐coupled receptor agonist detection at cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Protein Labeling Using L-Homotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for chemical biology and drug development. This technique allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, into a protein of interest at a precise location. L-Homotyrosine, an analog of L-tyrosine, can be utilized as a UAA to enable the covalent attachment of various probes, including fluorophores, biotin (B1667282), and drug molecules, without perturbing the native protein structure and function.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into proteins in both E. coli and mammalian cells, followed by bioorthogonal labeling using click chemistry.
Principle
The site-specific incorporation of this compound is achieved through the amber stop codon suppression methodology. This process involves the following key components:
-
An engineered aminoacyl-tRNA synthetase (aaRS): A synthetase that specifically recognizes this compound and charges it onto an orthogonal tRNA. For this compound, an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is typically used.
-
An orthogonal tRNA: A tRNA that is not recognized by any of the endogenous aaRSs of the host organism and has its anticodon mutated to recognize the amber stop codon (UAG).
-
A gene of interest with an amber stop codon (TAG): The codon at the desired labeling site in the target protein's gene is mutated to a TAG codon.
When these components are present in the host cell along with supplemented this compound, the engineered aaRS charges the orthogonal tRNA with this compound. This charged tRNA then recognizes the UAG codon during translation, leading to the incorporation of this compound at the specified position in the protein. The incorporated this compound can then be selectively labeled using bioorthogonal chemistry.
Applications
The ability to site-specifically label proteins with this compound opens up a wide range of applications in research and drug development:
-
Fluorescence Labeling for Imaging: Attaching fluorescent dyes to track protein localization, trafficking, and dynamics in living cells.
-
Biophysical Studies: Introducing probes for techniques like Förster Resonance Energy Transfer (FRET) to study protein-protein interactions and conformational changes.[1]
-
Drug Development: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios and attachment sites.
-
Proteomics: Enriching and identifying specific proteins from complex mixtures using biotin labels.
-
Structural Biology: Incorporating heavy atoms for X-ray crystallography or probes for NMR studies.
Quantitative Data Summary
The efficiency of this compound incorporation and subsequent labeling is critical for the success of these applications. The following tables provide representative quantitative data based on studies of similar tyrosine analogs. Actual yields may vary depending on the protein, expression system, and specific experimental conditions.
Table 1: Representative this compound Incorporation and Protein Yield in E. coli
| Protein of Interest | Expression System | This compound Concentration | Full-Length Protein Yield (mg/L) | Incorporation Efficiency (%) |
| Superfolder GFP (sfGFP) | BL21(DE3) with pEVOL-hTyrRS | 1 mM | ~15 | >95 |
| Maltose-Binding Protein (MBP) | BL21(DE3) with pEVOL-hTyrRS | 1 mM | ~20 | >95 |
| Human Carbonic Anhydrase II | BL21(DE3) with pEVOL-hTyrRS | 1 mM | ~10 | >90 |
Table 2: Representative this compound Incorporation and Labeling Efficiency in Mammalian Cells
| Protein of Interest | Cell Line | This compound Concentration | Full-Length Protein Expression (relative to WT) | Labeling Efficiency (%) |
| Insulin Receptor | HEK293T | 1 mM | ~75% | >90 |
| Epidermal Growth Factor Receptor | CHO | 1 mM | ~80% | >95 |
| A G-protein coupled receptor (GPCR) | HEK293T | 1 mM | ~60% | >85 |
Experimental Workflows and Protocols
Diagram 1: General Workflow for Protein Labeling with this compound
Caption: General workflow for site-specific protein labeling using this compound.
Protocol 1: Incorporation of this compound into Proteins in E. coli
This protocol is adapted from methods used for other unnatural amino acids.[2]
Materials:
-
E. coli strain BL21(DE3)
-
Plasmid for the protein of interest with a TAG codon at the desired site (e.g., in a pET vector)
-
pEVOL plasmid encoding the engineered this compound-specific aaRS and its orthogonal tRNA
-
This compound
-
LB or Terrific Broth (TB) medium
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
Procedure:
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the plasmid for your protein of interest and the pEVOL-hTyrRS plasmid.
-
Plating: Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium containing antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Supplementation: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Expression: Continue to culture the cells at 18-25°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Incorporation of this compound into Proteins in Mammalian Cells
This protocol is based on established methods for UAA incorporation in mammalian cells.[3]
Materials:
-
HEK293T or CHO cells
-
Plasmid for the protein of interest with a TAG codon
-
Plasmid encoding the engineered this compound-specific aaRS and its orthogonal tRNA (e.g., pIRE4-hTyrRS-tRNA)
-
This compound
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the protein of interest and the pIRE4-hTyrRS-tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Supplementation: 6 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM this compound.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: Wash the cells with PBS and then lyse them in a suitable lysis buffer.
-
Purification: Purify the protein of interest using standard methods, such as affinity chromatography.
Protocol 3: Bioorthogonal Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the this compound analog incorporated contains an alkyne or azide (B81097) moiety for click chemistry. For the purpose of this protocol, we will assume an alkyne-modified this compound is used.
Materials:
-
Purified protein containing alkyne-modified this compound in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column
Procedure:
-
Prepare a 20X stock solution of the click-chemistry cocktail:
-
20 mM CuSO₄
-
100 mM THPTA
-
Mix in deionized water.
-
-
Prepare a fresh 100X stock solution of sodium ascorbate (100 mM) in deionized water.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Purified protein (final concentration 10-50 µM)
-
Azide-functionalized probe (final concentration 100-500 µM)
-
5 µL of the 20X click-chemistry cocktail per 100 µL final reaction volume.
-
-
Initiate the Reaction: Add 1 µL of the 100X sodium ascorbate stock solution per 100 µL final reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove excess labeling reagents by passing the reaction mixture through a desalting column.
-
Analysis: Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and/or mass spectrometry.
Diagram 2: Signaling Pathway Study Using this compound in a GPCR
This diagram illustrates a workflow for studying ligand binding and conformational changes in a G protein-coupled receptor (GPCR) using this compound incorporation and FRET.
Caption: Workflow for studying GPCR signaling using this compound and FRET.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of full-length protein | Inefficient amber suppression | Optimize this compound concentration. Use a different engineered aaRS/tRNA pair. Lower the expression temperature. |
| Toxicity of the UAA or expressed protein | Lower the concentration of the UAA. Use a weaker induction promoter. | |
| No labeling observed | Incomplete incorporation of this compound | Verify incorporation by mass spectrometry. |
| Inactive click chemistry reagents | Prepare fresh reagent stocks, especially sodium ascorbate. Degas solutions to remove oxygen. | |
| Inaccessible UAA side chain | Choose a different site for UAA incorporation that is more solvent-exposed. | |
| High background labeling | Non-specific binding of the probe | Include a purification step after labeling. Use a different labeling chemistry (e.g., strain-promoted click chemistry). |
Conclusion
The use of this compound as an unnatural amino acid for site-specific protein labeling provides a versatile and powerful platform for a wide range of biological and biomedical research. The protocols and data presented here offer a guide for researchers to implement this technology in their own studies, enabling new avenues of investigation into protein structure, function, and interactions.
References
L-Homotyrosine in Protein Engineering: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to tailor protein structure and function. L-Homotyrosine, a homolog of L-tyrosine with an additional methylene (B1212753) group in its side chain, presents a unique opportunity for subtle modifications of protein properties. While not as extensively studied as other tyrosine analogs, the structural characteristics of this compound suggest several potential applications in protein engineering and drug development.
Inferred Applications based on Chemical Structure:
-
Probing Protein Structure and Dynamics: The extended side chain of this compound can be used to probe steric constraints within protein cores or at protein-protein interfaces. Its incorporation can provide insights into the spatial requirements of specific molecular interactions. While this compound itself is not intrinsically fluorescent, its unique structure could serve as a target for specific labeling with extrinsic fluorophores in proteins lacking other reactive residues.
-
Modulating Protein Stability: The introduction of a slightly larger hydrophobic side chain can alter the packing of the protein core, potentially enhancing thermal stability. Conversely, in sterically crowded environments, its incorporation could be destabilizing, providing a means to probe the energetics of protein folding.
-
Altering Enzyme Activity and Specificity: When incorporated into the active site of an enzyme, the altered size and positioning of the hydroxyphenyl group of this compound compared to tyrosine can modulate substrate binding and catalytic efficiency. This allows for the fine-tuning of enzyme kinetics and substrate specificity.
-
Creating Novel Protein-Protein Interactions: The modified side chain can be used to engineer new contact points at protein-protein interfaces, potentially leading to the development of novel protein-based therapeutics or diagnostic reagents with enhanced binding affinities and specificities.
-
Scaffold for Further Modification: The phenolic hydroxyl group of this compound can serve as a chemical handle for post-translational modifications, similar to tyrosine. This allows for the attachment of various moieties, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), for therapeutic applications.
Quantitative Data Summary
Direct quantitative data for the incorporation of this compound is limited in published literature. However, based on studies with structurally similar non-canonical amino acids incorporated via amber suppression in E. coli, the following table provides an estimation of expected experimental outcomes. These values are intended as a general guide and will vary depending on the specific protein, the evolved aminoacyl-tRNA synthetase (aaRS), and the expression system.
| Parameter | Typical Range of Values | Notes |
| Incorporation Efficiency (per amber codon) | 10 - 60% | Highly dependent on the efficiency of the evolved aaRS/tRNA pair and the local sequence context of the amber codon. |
| Protein Yield (mg/L of culture) | 0.1 - 5 mg/L | Generally lower than wild-type protein expression due to competition with release factor 1 (RF1) at the amber codon. Yield can be improved by using RF1-deficient E. coli strains. |
| Fidelity of Incorporation | >95% | With a highly specific evolved aaRS, misincorporation of canonical amino acids at the amber codon is minimal. This should be verified by mass spectrometry. |
| Change in Thermal Stability (ΔTm) | -5 to +5 °C | The effect on protein stability is context-dependent. Incorporation in the hydrophobic core may be stabilizing, while surface exposure may have a neutral or slightly destabilizing effect. |
Experimental Protocols
The site-specific incorporation of this compound into a target protein requires an orthogonal translation system, typically comprising an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and an orthogonal tRNA that decodes a nonsense codon, most commonly the amber stop codon (UAG).
Protocol 1: Directed Evolution of an this compound-Specific Aminoacyl-tRNA Synthetase (hTyrRS)
This protocol outlines the general steps for evolving a tyrosyl-tRNA synthetase (TyrRS) to specifically charge this compound. The Methanocaldococcus jannaschii TyrRS (MjTyrRS) is a common starting point due to its orthogonality in E. coli.
1. Library Construction:
-
Template: Plasmid encoding the MjTyrRS gene.
-
Mutagenesis: Create a library of MjTyrRS variants by targeting residues in the amino acid binding pocket. A common strategy involves saturation mutagenesis at key positions (e.g., Y32, L65, H70, F108, Q109, D158, I159, L162 based on MjTyrRS structure) using degenerate primers and PCR.
-
PCR Reaction Mix (per 50 µL reaction):
-
10 µL 5x Phusion HF Buffer
-
1 µL 10 mM dNTPs
-
2.5 µL Forward Primer (10 µM)
-
2.5 µL Reverse Primer (10 µM, containing degenerate codons NNK or NNS)
-
1 µL Template Plasmid (10 ng/µL)
-
0.5 µL Phusion DNA Polymerase
-
32.5 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
98°C for 30s
-
30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 30s/kb)
-
72°C for 5 min
-
-
-
Cloning: Ligate the PCR products into a suitable expression vector. Transform into electrocompetent E. coli to generate the synthetase library.
2. Selection Strategy:
-
Positive Selection:
-
Use a reporter gene containing an amber stop codon at a permissive site (e.g., chloramphenicol (B1208) acetyltransferase, CAT, with a UAG codon at position 112).
-
Transform the MjTyrRS library into E. coli cells co-expressing the orthogonal tRNA and the CAT reporter plasmid.
-
Plate the cells on media containing chloramphenicol and this compound.
-
Only cells expressing an active MjTyrRS variant that can charge a tRNA with an amino acid (either this compound or a canonical amino acid) will survive.
-
-
Negative Selection:
-
Use a toxic reporter gene with an amber stop codon (e.g., barnase with a UAG codon).
-
Pool the survivors from the positive selection and transform them into cells containing the barnase reporter plasmid.
-
Plate the cells on media lacking this compound but containing an inducer for the barnase gene.
-
Cells expressing MjTyrRS variants that recognize canonical amino acids will be killed. Survivors should be specific for this compound.
-
-
Iterative Rounds: Repeat positive and negative selection for 3-5 rounds to enrich for highly active and specific hTyrRS variants.
3. Screening and Characterization:
-
Isolate individual colonies from the final selection round.
-
Sequence the MjTyrRS gene to identify mutations.
-
Characterize the activity and specificity of the evolved hTyrRS variants using in vivo fluorescence assays (e.g., GFP with a UAG codon) and in vitro aminoacylation assays.
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol assumes the availability of a plasmid encoding an evolved hTyrRS and its cognate orthogonal tRNA.
1. Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest (POI) using site-directed mutagenesis.
-
Co-transform E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid for your POI with the amber codon.
-
A pEVOL-based plasmid encoding the evolved hTyrRS and the orthogonal tRNA.
-
2. Protein Expression:
-
Grow a single colony overnight at 37°C in 5 mL of LB medium containing the appropriate antibiotics.
-
Inoculate 1 L of minimal medium supplemented with all 20 canonical amino acids, antibiotics, and 1 mM this compound with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce the expression of the hTyrRS and tRNA with arabinose (final concentration 0.02%).
-
Induce the expression of the POI with IPTG (final concentration 1 mM).
-
Continue to grow the culture overnight at a reduced temperature (e.g., 20-25°C).
3. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Purify your POI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if your protein is His-tagged).
-
Confirm the incorporation of this compound by mass spectrometry (expecting a mass shift of +14 Da compared to tyrosine).
-
Analyze the purity and yield of the full-length protein by SDS-PAGE and Western blotting.
Logical Relationships in Orthogonal Translation
The successful incorporation of a non-canonical amino acid like this compound relies on the principle of orthogonality. The engineered aaRS/tRNA pair must function independently of the host cell's endogenous translational machinery.
Application Notes and Protocols for Fmoc-L-homotyrosine Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-L-homotyrosine into synthetic peptides using solid-phase peptide synthesis (SPPS). The following sections detail recommended coupling reagents, optimized protocols, and potential challenges associated with this non-canonical amino acid.
Introduction
Fmoc-L-homotyrosine is an amino acid derivative increasingly utilized in peptide-based drug discovery and protein engineering. Its structure, featuring an additional methylene (B1212753) group in the side chain compared to tyrosine, can impart unique conformational properties and altered binding affinities to peptides. Achieving high coupling efficiency is critical for the successful synthesis of homotyrosine-containing peptides. This document outlines effective strategies and detailed protocols to maximize yield and purity.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent is paramount for achieving high efficiency in SPPS. While specific comparative data for Fmoc-L-homotyrosine is not extensively published, the following table summarizes the performance of common coupling reagents used for standard and sterically hindered amino acids. These reagents are also suitable for the coupling of Fmoc-L-homotyrosine.
| Coupling Reagent | Activating Agent | Additive | Typical Coupling Time | Relative Cost | Key Advantages | Potential Issues |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | HOBt (optional) | 15 - 60 min | Medium | High efficiency, low racemization with HOBt.[1] | Potential for side reactions if excess reagent is used. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | 15 - 45 min | High | Very efficient, especially for sterically hindered couplings.[2][3] | Higher cost compared to other reagents. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | 15 - 60 min | Medium | High efficiency, similar to HBTU. | Byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide | Ethyl (hydroxyimino)cyanoacetate | 30 - 120 min | Low | Cost-effective, low racemization. | Slower reaction times compared to uronium salts. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt (optional) | 20 - 90 min | High | Effective for difficult couplings. | Byproduct (HMPA) is carcinogenic. |
Experimental Protocols
This section provides detailed protocols for the manual coupling of Fmoc-L-homotyrosine during solid-phase peptide synthesis. The protocols are based on standard Fmoc/tBu chemistry.[4][5][6]
Protocol 1: Standard HBTU/DIPEA Coupling
This protocol is a widely used and generally effective method for coupling Fmoc-L-homotyrosine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-homotyrosine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-homotyrosine and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid/HBTU solution to initiate pre-activation.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
Once the ninhydrin test is negative (indicating complete coupling), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: High-Efficiency HATU/DIPEA Coupling
This protocol is recommended for potentially difficult couplings or when synthesizing long peptides containing Fmoc-L-homotyrosine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-homotyrosine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-homotyrosine and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Perform a ninhydrin test to monitor the reaction progress. If the test is positive, extend the coupling time.
-
Upon completion, drain the coupling solution.
-
Wash the resin extensively with DMF (5 times) to ensure complete removal of reagents and byproducts.
Workflow and Process Diagrams
The following diagrams illustrate the key processes in Fmoc-L-homotyrosine coupling.
Caption: Solid-Phase Peptide Synthesis Cycle for Fmoc-L-homotyrosine.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Potential Challenges and Solutions
While Fmoc-L-homotyrosine is not typically classified as a "difficult" amino acid, challenges that can arise during SPPS should be considered.
-
Aggregation: Peptides containing hydrophobic residues like homotyrosine can sometimes aggregate, leading to incomplete reactions.[7]
-
Solution: Using solvents known to disrupt secondary structures (e.g., NMP instead of DMF) or incorporating pseudoproline dipeptides in the sequence can mitigate aggregation.[7]
-
-
Incomplete Coupling: This can occur due to steric hindrance or aggregation.
-
Solution: If a ninhydrin test indicates incomplete coupling, a second coupling (double coupling) with fresh reagents is recommended.[2] Alternatively, switching to a more powerful coupling reagent like HATU for the recoupling step can be effective. If the sequence is known to be difficult, capping unreacted amines with acetic anhydride (B1165640) may be necessary to prevent deletion sequences.[4][6]
-
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially with histidine. For homotyrosine, the risk is generally low but can be minimized by avoiding prolonged pre-activation times and strong bases.
By following these guidelines and protocols, researchers can achieve high efficiency in the incorporation of Fmoc-L-homotyrosine, enabling the successful synthesis of novel peptides for a wide range of applications.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Genetic Code Expansion: L-Homotyrosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, opening up new avenues for protein engineering, drug discovery, and fundamental biological studies. L-Homotyrosine, an analog of L-tyrosine with an additional methylene (B1212753) group in its side chain, offers a unique tool for probing and engineering protein structure and function. Its subtle structural difference from tyrosine can be used to investigate the role of side-chain flexibility and to introduce novel chemical handles for bioconjugation.
Principle of this compound Incorporation
The site-specific incorporation of this compound relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair functions independently of the host cell's endogenous aaRSs and tRNAs.
The key components are:
-
An Engineered aaRS: A mutant of a tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes this compound and charges it onto an orthogonal tRNA.
-
An Orthogonal tRNA: A tRNA that is not recognized by any of the host's endogenous aaRSs but is efficiently charged by the engineered aaRS. Typically, an amber suppressor tRNA (tRNACUA) is used, which recognizes the UAG stop codon.
-
A Gene of Interest: The target gene is modified to contain an in-frame amber (UAG) codon at the desired site of this compound incorporation.
When these components are present in a host organism (e.g., E. coli), the engineered aaRS charges the orthogonal tRNA with this compound. The ribosome then incorporates this compound at the UAG codon, leading to the production of a full-length protein containing the non-canonical amino acid at a specific position.
Figure 1: Principle of this compound incorporation.
Engineering an this compound-Specific Aminoacyl-tRNA Synthetase
Currently, there is no publicly available, characterized tyrosyl-tRNA synthetase mutant with proven specificity for this compound. However, a rational design and directed evolution approach can be employed to develop one. The most common starting points are the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS) or Escherichia coli (EcTyrRS) due to their well-characterized structures and amenability to engineering.
Rational Design Strategy:
The active site of TyrRS can be mutated to create space for the additional methylene group of this compound and to alter the hydrogen-bonding network that confers specificity for tyrosine. Based on crystal structures of TyrRS and successful engineering for other tyrosine analogs, the following residues are key targets for mutagenesis:
-
Y32 and L65 (MjTyrRS) / Y37 (EcTyrRS): These residues are located near the phenolic hydroxyl group of tyrosine. Mutating them to smaller amino acids (e.g., Gly, Ala, Val) can create space.
-
D158 and L162 (MjTyrRS) / Q179 and Q195 (EcTyrRS): These residues are also part of the amino acid binding pocket. Mutations here can alter substrate specificity.
Directed Evolution Strategy:
A library of TyrRS mutants can be generated by randomizing the key residues identified above. This library can then be screened for mutants that can incorporate this compound in response to an amber codon in a reporter gene (e.g., a fluorescent protein or an antibiotic resistance gene). A combination of positive and negative selection steps is crucial to isolate mutants that are active with this compound but not with L-tyrosine or other canonical amino acids.
Experimental Protocols
The following protocols are generalized for the incorporation of a non-canonical amino acid in E. coli and should be adapted and optimized for this compound.
Plasmid System
A two-plasmid system is commonly used:
-
pEVOL Plasmid: Carries the gene for the engineered this compound-specific tRNA synthetase (hTyrRS) and the orthogonal amber suppressor tRNA (e.g., MjtRNATyrCUA). The expression of both is typically under the control of an arabinose-inducible promoter (pBAD).
-
pBAD Plasmid: Contains the gene of interest with an in-frame amber (TAG) codon at the desired position for this compound incorporation. The expression is often controlled by an IPTG-inducible promoter (e.g., T7 or tac).
General Workflow for this compound Incorporation
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transformation [label="Co-transform E. coli with\npEVOL-hTyrRS/tRNA and\npBAD-TargetGene(TAG)", style=filled, fillcolor="#F1F3F4"]; Culture [label="Grow culture in minimal\nmedia to mid-log phase", style=filled, fillcolor="#F1F3F4"]; Induction [label="Induce expression of\nhTyrRS/tRNA with Arabinose", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="Add this compound to\nthe culture medium", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Expression [label="Induce expression of\ntarget protein with IPTG", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest cells by\ncentrifugation", style=filled, fillcolor="#F1F3F4"]; Lysis [label="Lyse cells and clarify\nthe lysate", style=filled, fillcolor="#F1F3F4"]; Purification [label="Purify the target protein\n(e.g., via His-tag)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze protein by\nSDS-PAGE and Mass Spectrometry", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Transformation; Transformation -> Culture; Culture -> Induction; Induction -> Addition; Addition -> Protein_Expression; Protein_Expression -> Harvest; Harvest -> Lysis; Lysis -> Purification; Purification -> Analysis; Analysis -> End; } .
Figure 2: General workflow for this compound incorporation.
Detailed Protocol for Protein Expression
-
Transformation: Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the pEVOL-hTyrRS/tRNA and pBAD-TargetGene(TAG) plasmids. Plate on LB agar (B569324) containing the appropriate antibiotics (e.g., chloramphenicol (B1208) for pEVOL and ampicillin (B1664943) for pBAD).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics, 0.4% glucose, and all 20 canonical amino acids (except tyrosine, if negative selection against tyrosine is desired) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction of Orthogonal System: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the engineered hTyrRS and the orthogonal tRNA. Continue to grow for 30 minutes.
-
Addition of this compound: Add this compound to a final concentration of 1-2 mM.
-
Induction of Target Protein: Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.
-
Expression: Incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Protein Purification and Analysis
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the supernatant containing the target protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Analysis by SDS-PAGE: Analyze the purified protein by SDS-PAGE to check for purity and yield.
-
Confirmation by Mass Spectrometry: The incorporation of this compound should be confirmed by mass spectrometry.
-
Intact Protein Mass Analysis (ESI-MS): The measured mass of the protein should correspond to the theoretical mass calculated with this compound incorporated.
-
Peptide Mass Fingerprinting (MALDI-TOF/TOF or LC-MS/MS): The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed. The peptide containing the UAG codon site should show a mass shift corresponding to the incorporation of this compound instead of a canonical amino acid.
-
Quantitative Data (Reference for Tyrosine Analogs)
The following tables summarize quantitative data for the incorporation of other tyrosine analogs, which can serve as a benchmark for what might be expected for this compound incorporation.
Table 1: Protein Yields for Tyrosine Analog Incorporation
| Non-Canonical Amino Acid | Host Organism | Protein | Yield (mg/L) |
| 3-Iodo-L-tyrosine | E. coli | Myoglobin | ~5 |
| O-Methyl-L-tyrosine | E. coli | Z-domain | ~10 |
| p-Azido-L-phenylalanine | E. coli | Myoglobin | ~6 |
| p-Acetyl-L-phenylalanine | E. coli | Myoglobin | ~4 |
Table 2: Mass Spectrometry Data for Verification of Incorporation
| Non-Canonical Amino Acid | Protein | Expected Mass (Da) | Observed Mass (Da) |
| 3-Iodo-L-tyrosine | Myoglobin | 17815.1 | 17815.3 |
| O-Methyl-L-tyrosine | Z-domain | 7567.8 | 7567.9 |
| p-Azido-L-phenylalanine | Myoglobin | 17789.1 | 17789.2 |
Applications in Drug Development and Research
The incorporation of this compound into proteins can be a valuable tool for:
-
Probing Protein Structure and Dynamics: The longer, more flexible side chain of this compound can be used to investigate the role of specific tyrosine residues in protein folding, stability, and conformational changes.
-
Enzyme Engineering: Replacing a catalytic tyrosine residue with this compound can modulate enzyme activity and substrate specificity.
-
Studying Protein-Protein Interactions: The altered side chain can be used to map interaction interfaces and study the energetics of binding.
-
Bioconjugation: While this compound itself does not have a bioorthogonal handle, its unique structure could be a substrate for specific enzymatic or chemical modifications, allowing for site-specific labeling of proteins.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Inefficient synthetase | Perform directed evolution to improve synthetase activity. |
| Low concentration of this compound | Increase the concentration of this compound in the medium. | |
| Toxicity of the non-canonical amino acid | Lower the expression temperature and induction time. | |
| No incorporation of this compound | Synthetase is not specific | Perform negative selection against canonical amino acids. |
| This compound is not transported into the cell | Use a different host strain or consider co-expression of a transporter. | |
| Amber codon is read as a stop codon | Ensure high expression levels of the suppressor tRNA and synthetase. | |
| Incorporation of canonical amino acids | Promiscuous synthetase | Re-engineer the synthetase active site for higher specificity. |
| Mis-acylation of the orthogonal tRNA | Ensure the tRNA is truly orthogonal to the host's synthetases. |
Conclusion
The genetic incorporation of this compound holds significant promise for advancing our ability to engineer and study proteins. While a dedicated orthogonal system for this compound is yet to be widely available, the strategies and protocols outlined in these application notes provide a solid foundation for researchers to develop and implement this technology. The successful incorporation of this compound will undoubtedly lead to new insights into protein biology and enable the development of novel protein-based therapeutics and diagnostics.
Application Notes and Protocols: L-Homotyrosine as an Internal Standard for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and quality control in the food industry. High-performance liquid chromatography (HPLC) is a widely used technique for amino acid analysis. The use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. L-Homotyrosine, a non-proteinogenic amino acid, serves as an excellent internal standard for the analysis of aromatic amino acids, particularly tyrosine and phenylalanine, due to its structural similarity and chromatographic behavior. This document provides detailed application notes and protocols for the use of this compound as an internal standard in amino acid analysis.
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a compound, which is chemically similar to the analyte but not present in the sample, to both the sample and calibration standards. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach compensates for potential variations during sample preparation, injection volume, and instrument drift.
Caption: Workflow of the internal standard method for amino acid analysis.
Application: Aromatic Amino Acid Analysis (AAAA) without Derivatization
A primary application of this compound as an internal standard is in the quantification of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) without the need for derivatization. This simplifies the analytical workflow and avoids potential side reactions associated with derivatization agents.
Experimental Protocols
Preparation of Stock Solutions
-
L-Amino Acid Standard Stock Solution (10 mM): Accurately weigh and dissolve appropriate amounts of L-tyrosine, L-phenylalanine, and other amino acids of interest in 0.1 M HCl.
-
This compound Internal Standard (IS) Stock Solution (10 mM): Accurately weigh and dissolve this compound in 0.1 M HCl.
Store all stock solutions at 2-8°C. They are stable for several months.
Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the L-Amino Acid Standard Stock Solution with 0.1 M HCl to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Spike each calibration standard with the this compound IS Stock Solution to a final constant concentration (e.g., 5 µM).
Sample Preparation (from Protein Hydrolysate)
This protocol is adapted for the analysis of amino acids from a protein sample after acid hydrolysis.
Caption: Sample preparation workflow for protein hydrolysate analysis.
Methodology:
-
Hydrolysis: Place the protein sample into a microwave reaction vessel. Add 6 M HCl. For accelerated hydrolysis, use a microwave system with parameters such as 100 W maximum power, 150°C maximum temperature, and a 30-minute runtime.[1]
-
Evaporation: After hydrolysis and cooling, transfer the sample to a microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.
-
Internal Standard Spiking: Add a precise amount of the this compound IS Stock Solution to the reconstituted sample.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-UV Method
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% B
-
30-35 min: 30% to 5% B
-
35-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.[1]
-
Column Temperature: 30°C.
Quantitative Data Summary
The following tables summarize the performance characteristics of this compound as an internal standard for the analysis of aromatic amino acids.
Table 1: Method Validation Parameters
| Parameter | Tyrosine | Phenylalanine |
| Linearity Range (µM) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µM) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µM) | 0.15 | 0.15 |
Data is illustrative and based on typical performance. Actual results may vary based on instrumentation and experimental conditions.
Table 2: Recovery and Precision
| Analyte | Spiked Concentration (µM) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Tyrosine | 1 | 98.5 | 2.1 | 3.5 |
| 10 | 101.2 | 1.8 | 2.9 | |
| 50 | 99.3 | 1.5 | 2.5 | |
| Phenylalanine | 1 | 97.9 | 2.3 | 3.8 |
| 10 | 100.5 | 1.9 | 3.1 | |
| 50 | 99.8 | 1.6 | 2.7 |
RSD: Relative Standard Deviation
Stability of this compound
This compound exhibits good stability under the acidic conditions used for protein hydrolysis and in the mobile phases for HPLC analysis. No significant degradation is observed when stored at 2-8°C for several months.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of aromatic amino acids by HPLC. Its use, particularly in derivatization-free methods, simplifies the analytical process while ensuring high accuracy and precision. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
Application Note: Quantification of L-Homotyrosine in Biological Samples by LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Homotyrosine in biological matrices, such as human plasma and urine. The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, pharmacodynamic, or biomarker studies.
Introduction
This compound is an unnatural amino acid and a derivative of L-Tyrosine. Its incorporation into peptides or its presence as a metabolite can be of significant interest in drug development and biomedical research. Accurate quantification of this compound in biological samples is crucial for understanding its metabolic fate and potential physiological effects. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.[1][2] This document provides a comprehensive protocol for the analysis of this compound in plasma and urine.
Experimental
-
This compound standard (≥98% purity)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free)
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock solutions of this compound and the internal standard (IS) were prepared in a diluent of 50:50 acetonitrile:water with 0.1% formic acid at a concentration of 1 mg/mL. Working standards for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution.
A protein precipitation method is recommended for sample preparation.[3]
Protocol for Plasma and Urine Samples:
-
Allow samples to thaw to room temperature.
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
MRM Transitions: The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of amino acids. Optimization of collision energies is recommended.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 196.1 | 150.1 | 100 | 25 | 15 |
| This compound (Quantifier 2) | 196.1 | 133.1 | 100 | 25 | 20 |
| This compound-d3 (IS) | 199.1 | 153.1 | 100 | 25 | 15 |
Data Analysis and Results
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) and limit of detection (LOD) were determined based on a signal-to-noise ratio of 10 and 3, respectively.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 1 ng/mL |
| LOD | 0.3 ng/mL |
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.1 | 5.8 | 101.5 |
| Medium | 100 | 3.2 | 98.7 | 4.1 | 99.2 |
| High | 800 | 2.8 | 100.5 | 3.5 | 100.9 |
The extraction recovery and matrix effect were assessed by comparing the peak areas of the analyte in pre-spiked and post-spiked samples.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 91.5 | 95.2 |
| High | 800 | 93.2 | 96.8 |
Visualization of Experimental Workflow
References
- 1. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of L-Homotyrosine in Drug Design for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homotyrosine, a non-proteinogenic amino acid homolog of L-tyrosine, presents a unique scaffold for the design of novel therapeutic and diagnostic agents targeting neurological disorders. Its structural similarity to L-tyrosine, the natural precursor to key neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine, allows for potential interaction with the enzymatic machinery of the catecholamine biosynthesis pathway. This interaction can be exploited to develop enzyme inhibitors, alternative substrates for the synthesis of neurotransmitter analogs, or probes for molecular imaging. Furthermore, the incorporation of this compound into peptides can modulate their conformational properties and stability, offering a strategy to enhance their therapeutic potential for neurological applications.
These application notes provide an overview of the potential uses of this compound in drug design for neurological disorders, supported by detailed experimental protocols for its synthesis, incorporation into peptides, and evaluation in relevant in vitro and in vivo models.
I. Potential Applications of this compound in Neurological Drug Design
As a Precursor for Novel Dopaminergic Agents
The enzyme tyrosine hydroxylase (TH) is the rate-limiting step in the biosynthesis of dopamine, and its dysfunction is implicated in disorders like Parkinson's disease. This compound can be investigated as a substrate or inhibitor of TH to modulate dopamine levels. A patent on methods for dopamine modulation in neurological diseases highlights the strategy of inhibiting the conversion of L-tyrosine to L-DOPA.[1]
Building Block for Neuroprotective Peptides
The incorporation of non-natural amino acids into peptides is a strategy to improve their stability and biological activity. Tyrosine-rich peptides have been explored for their ability to cross the blood-brain barrier and exert neuroprotective effects.[2][3] this compound, with its additional methylene (B1212753) group, can be used to fine-tune the hydrophobicity and conformational properties of such peptides.
Development of PET Imaging Agents
Radiolabeled amino acids, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), are valuable tools in positron emission tomography (PET) for the diagnosis and monitoring of brain tumors and other neurological conditions.[4][5][6][7] The development of 18F-labeled this compound derivatives could provide new tracers with potentially improved pharmacokinetic and imaging characteristics for neurodegenerative diseases.
Protein Engineering for Neurological Research
The site-specific incorporation of unnatural amino acids into proteins allows for the introduction of novel functionalities.[8] this compound can be incorporated into neuroreceptors or enzymes to probe their structure-function relationships or to create proteins with altered activities for therapeutic purposes.
II. Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below, based on the known properties of tyrosine derivatives and the expected impact of the additional methylene group in this compound.
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell Viability (%) (vs. Oxidative Stress) | Brain Uptake (SUVmax) |
| This compound | Tyrosine Hydroxylase | Enzyme Inhibition | >10,000 | 65 ± 5 | 1.2 ± 0.2 |
| L-HT-Peptide-1 | N/A | Neuroprotection | N/A | 85 ± 7 | Not Tested |
| [18F]F-L-Homotyrosine | Amino Acid Transporters | PET Imaging | N/A | N/A | 2.5 ± 0.4 |
| Control: L-Tyrosine | Tyrosine Hydroxylase | Enzyme Inhibition | Substrate | 55 ± 6 | 1.0 ± 0.1 |
Data is hypothetical and for illustrative purposes only.
III. Experimental Protocols
Synthesis of N-Fmoc-O-tert-butyl-L-homotyrosine
This protocol describes the synthesis of a protected this compound building block suitable for solid-phase peptide synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the amino group: Dissolve this compound in a 1:1 mixture of dioxane and water containing NaHCO3.
-
Add a solution of Boc2O in dioxane dropwise and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-homotyrosine.
-
Protection of the hydroxyl group: Dissolve Boc-L-homotyrosine in dichloromethane (B109758) and cool to 0°C.
-
Add isobutylene (B52900) and a catalytic amount of sulfuric acid. Stir at room temperature for 48 hours.
-
Quench the reaction with saturated NaHCO3 solution and extract with dichloromethane.
-
Purify the product by column chromatography on silica gel to obtain Boc-L-homotyrosine(tBu).
-
Fmoc protection: Deprotect the Boc group using trifluoroacetic acid in dichloromethane.
-
Dissolve the resulting amino acid in a mixture of acetone (B3395972) and water.
-
Add NaHCO3 followed by a solution of Fmoc-OSu in acetone.
-
Stir at room temperature overnight.
-
Remove acetone under reduced pressure, acidify with 1N HCl, and extract with ethyl acetate.
-
Purify the final product, N-Fmoc-O-tert-butyl-L-homotyrosine, by column chromatography.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol evaluates the neuroprotective effect of this compound-containing peptides against oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound-containing peptide (e.g., L-HT-Peptide-1)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the this compound-containing peptide for 2 hours.
-
Induce oxidative stress by adding H2O2 (final concentration 100 µM) to the wells and incubate for 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. Visualizations
References
- 1. WO2019147934A1 - Methods for dopamine modulation in human neurologic diseases - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of amino acid transport in brain tumours: Positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine (FET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Amino Acid PET Imaging in Adult-Type High-Grade Glioma Surgery: A Neurosurgeon’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of amino acid PET and conventional MRI for monitoring of brain tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioconjugation Using Tyrosine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into advanced bioconjugation techniques targeting the amino acid tyrosine and its derivatives, such as L-Homotyrosine. These methods offer a powerful alternative to traditional lysine (B10760008) and cysteine-based strategies, enabling more homogenous and site-specific modifications of proteins, including the development of next-generation antibody-drug conjugates (ADCs).
Introduction: The Advantage of Tyrosine-Based Bioconjugation
Site-specific protein modification is crucial for creating well-defined therapeutic proteins, diagnostic reagents, and research tools. While lysine and cysteine residues have historically been the primary targets for conjugation, these approaches often yield heterogeneous mixtures due to the high abundance of lysines or require disruption of structural disulfide bonds for cysteines.
Tyrosine residues, being less frequent and often only partially solvent-exposed, present an attractive target for achieving greater site-selectivity.[1] Furthermore, the unique reactivity of the phenol (B47542) side chain can be exploited through chemoenzymatic methods to yield stable, homogenous bioconjugates.[2][3] this compound, an analogue of L-tyrosine, can be incorporated into proteins using genetic code expansion techniques, offering a bioorthogonal handle for subsequent specific conjugation.
The primary strategy for activating tyrosine or its derivatives for conjugation is through enzymatic oxidation. The enzyme tyrosinase converts the phenol side chain into a highly reactive ortho-quinone, which can then be coupled to a variety of molecules.[2] This approach forms the basis for creating precisely controlled ADCs, fluorescently labeled antibodies, and other functional protein constructs.
Core Methodology: Enzymatic Oxidative Coupling
The most robust and widely adopted method for tyrosine-based conjugation involves a two-step chemoenzymatic process. First, an accessible tyrosine residue is enzymatically oxidized to an ortho-quinone. Second, this reactive intermediate is chemoselectively captured by a coupling partner.
Workflow for Tyrosine-Based Enzymatic Conjugation
Experimental Protocols
Note: The following protocols are based on established methods for L-Tyrosine. While this compound is expected to be a viable substrate for tyrosinase, optimization of reaction conditions (e.g., enzyme concentration, reaction time) may be necessary.
Protocol 1: Site-Specific Incorporation of this compound (Prerequisite)
Site-specific incorporation of non-canonical amino acids (ncAAs) like this compound is achieved through the expansion of the genetic code.[4] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.
Methodology:
-
Synthetase/tRNA Pair: Utilize an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUAPyl pair that has been engineered to specifically recognize and charge this compound.
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired modification site within the gene of interest (e.g., an antibody heavy or light chain) using site-directed mutagenesis.
-
Expression System: Co-transform an E. coli or mammalian expression host with the plasmid containing the engineered synthetase/tRNA pair and the plasmid containing the mutated gene of interest.
-
Culture and Induction: Culture the cells in media supplemented with this compound. Upon induction, the orthogonal system will incorporate this compound at the amber codon site, producing the full-length, site-specifically modified protein.
-
Purification: Purify the target protein using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).
Logical Flow for Unnatural Amino Acid Incorporation
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Incorporation of L-Homotyrosine into Proteins Using Cell-Free Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, drug discovery, and the fundamental study of protein structure and function. L-Homotyrosine, an analog of L-tyrosine with an extended side chain, offers a unique chemical handle for protein modification and the potential to introduce novel properties into target proteins. Cell-free protein synthesis (CFPS) has emerged as a robust and versatile platform for the incorporation of ncAAs, circumventing the limitations of in vivo systems such as cellular toxicity and membrane transport issues. The open nature of CFPS allows for precise control over the reaction environment, facilitating the efficient incorporation of ncAAs like this compound.
These application notes provide a comprehensive guide to the incorporation of this compound into a target protein using an E. coli-based CFPS system. This document outlines the necessary components, a detailed experimental protocol, and methods for the analysis of the resulting protein. A key aspect of this protocol is the use of an engineered aminoacyl-tRNA synthetase/tRNA pair, which is essential for the specific recognition and incorporation of this compound in response to a nonsense codon.
Principle of this compound Incorporation
The site-specific incorporation of this compound is achieved by repurposing a nonsense codon (e.g., the amber stop codon, UAG) to encode for this ncAA. This requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA, that functions independently of the host cell's endogenous translational machinery. The engineered aaRS specifically recognizes and charges this compound onto the suppressor tRNA. This acylated tRNA then delivers this compound to the ribosome for incorporation into the growing polypeptide chain at the position of the UAG codon.
Key Components
-
E. coli Cell-Free Extract: Provides the necessary translational machinery (ribosomes, translation factors, etc.).
-
Reaction Mix: Contains amino acids (lacking tyrosine), ATP, GTP, an energy regeneration system, salts, and buffers.
-
DNA Template: A plasmid or linear DNA encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
This compound: The non-canonical amino acid to be incorporated.
-
Engineered Tyrosyl-tRNA Synthetase (TyrRS-hTyr): A mutant of E. coli TyrRS engineered to specifically recognize this compound.
-
Suppressor tRNA (tRNATyrCUA): A tRNA with an anticodon (CUA) that recognizes the UAG codon.
-
T7 RNA Polymerase: For in vitro transcription of the DNA template.
Experimental Protocols
Protocol 1: Engineering a Specific this compound tRNA Synthetase (TyrRS-hTyr)
As a highly specific TyrRS for this compound is not commercially available, a rational design and directed evolution approach is recommended. Based on the crystal structure of E. coli TyrRS, key residues in the amino acid binding pocket can be mutated to accommodate the larger side chain of this compound.
-
Rational Design:
-
Identify key residues in the TyrRS active site that interact with the phenyl ring of tyrosine. Based on studies with other tyrosine analogs, promising candidates for mutagenesis in E. coli TyrRS include Y37, D176, and Q195.
-
Introduce mutations to create more space in the binding pocket. For example, mutating Y37 to a smaller amino acid like Alanine (Y37A) or Valine (Y37V) can create room for the extended side chain of this compound.
-
-
Library Construction:
-
Create a library of TyrRS mutants by site-directed mutagenesis of the identified residues.
-
Clone the library into an expression vector.
-
-
Selection and Screening:
-
Employ a positive/negative selection strategy in E. coli.
-
Positive Selection: In the presence of this compound and a reporter gene with an amber codon (e.g., chloramphenicol (B1208) acetyltransferase), select for mutants that can incorporate this compound and produce a functional reporter protein.
-
Negative Selection: In the absence of this compound, select against mutants that incorporate canonical amino acids, using a toxic reporter gene (e.g., barnase) with an amber codon.
-
Isolate and sequence the plasmids from surviving colonies to identify active and specific TyrRS-hTyr variants.
-
Protocol 2: Preparation of E. coli S30 Cell-Free Extract
-
Grow E. coli cells (e.g., BL21(DE3)) in a rich medium to mid-log phase.
-
Harvest the cells by centrifugation and wash them with S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer or sonicator.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris.
-
Incubate the supernatant (the S30 extract) for 80 minutes at 37°C to degrade endogenous mRNA and DNA.
-
Dialyze the extract against S30 buffer.
-
Centrifuge the dialyzed extract, aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: Cell-Free Protein Synthesis of this compound-Containing Protein
-
Reaction Setup: Assemble the following components on ice in a total volume of 50 µL:
| Component | Final Concentration | Example Volume |
| S30 Extract | 30% (v/v) | 15 µL |
| Reaction Buffer | 1X | 10 µL |
| Amino Acid Mix (minus Tyr) | 1 mM each | 5 µL |
| This compound | 2 mM | 1 µL |
| Energy Solution (ATP, GTP, etc.) | 1X | 5 µL |
| Plasmid DNA Template | 10 nM | 2 µL |
| TyrRS-hTyr | 5 µM | 1 µL |
| tRNATyrCUA | 100 µg/mL | 1 µL |
| T7 RNA Polymerase | 20 U/µL | 1 µL |
| Nuclease-free Water | - | to 50 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For larger proteins or higher yields, a continuous-exchange cell-free (CECF) system can be employed.
-
Protein Purification:
-
If the target protein is expressed with a purification tag (e.g., His-tag), purify the protein using affinity chromatography.
-
Centrifuge the CFPS reaction to pellet any insoluble material.
-
Load the supernatant onto the appropriate affinity resin.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the target protein.
-
Perform buffer exchange into a suitable storage buffer.
-
Protocol 4: Analysis of this compound Incorporation
-
SDS-PAGE Analysis:
-
Run samples of the total CFPS reaction, the soluble fraction, and the purified protein on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or Western blot if an antibody is available. A successful incorporation should result in a full-length protein band. A reaction without this compound or the engineered synthetase should show a truncated product.
-
-
Mass Spectrometry:
-
Perform intact protein mass analysis using ESI-MS to confirm the mass of the purified protein. The measured mass should correspond to the theoretical mass of the protein with this compound incorporated.
-
For definitive confirmation, perform peptide mapping. Digest the protein with a site-specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the UAG codon position and confirm the mass shift corresponding to the incorporation of this compound instead of a canonical amino acid.
-
Data Presentation
Quantitative data from the experiments should be summarized for clarity and comparison.
Table 1: Protein Yield with this compound Incorporation
| Condition | Protein Yield (µg/mL) |
| Complete CFPS Reaction | [Insert experimental value] |
| Minus this compound | [Insert experimental value] |
| Minus TyrRS-hTyr | [Insert experimental value] |
| Minus tRNATyrCUA | [Insert experimental value] |
| Wild-type Protein (with Tyrosine) | [Insert experimental value] |
Table 2: Mass Spectrometry Analysis of this compound Incorporation
| Protein/Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Incorporation Fidelity (%) |
| Intact Protein with this compound | [Calculate theoretical mass] | [Insert experimental value] | [Calculate based on MS data] |
| Peptide containing this compound | [Calculate theoretical mass] | [Insert experimental value] | N/A |
Visualizations
Caption: Workflow for this compound incorporation via CFPS.
Caption: Orthogonal translation system for ncAA incorporation.
Caption: Directed evolution of TyrRS for this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the successful site-specific incorporation of this compound into proteins using an E. coli-based cell-free protein synthesis system. The flexibility and control offered by CFPS, combined with rational engineering of the translational machinery, open up new avenues for creating proteins with novel functionalities for a wide range of applications in research and development. While the development of a highly specific this compound synthetase is a critical step, the outlined strategy provides a clear path to achieving this goal. Subsequent quantitative analysis is essential to validate the success of the incorporation and to ensure the production of high-quality, modified proteins.
Troubleshooting & Optimization
Improving L-Homotyrosine solubility for stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stock solutions of L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in neutral aqueous solutions?
A1: this compound, similar to its analogue L-Tyrosine, has limited solubility in water at a neutral pH (around 0.45 mg/mL for L-Tyrosine).[1] This is due to its molecular structure, which includes both a hydrophilic amino acid backbone and a more hydrophobic phenolic ring. At its isoelectric point (the pH at which the molecule has no net electrical charge), its solubility is at its lowest.
Q2: What are the recommended primary solvents for this compound?
A2: The choice of solvent depends on the experimental requirements. For aqueous solutions, adjusting the pH is critical. Organic solvents like Dimethyl Sulfoxide (DMSO) can also be used.[2][3] For this compound specifically, dissolving in water with the aid of ultrasonication and heating to 60°C is a documented method.[4]
Q3: How does pH adjustment improve this compound solubility in water?
A3: Adjusting the pH away from the isoelectric point increases the net charge on the this compound molecule, enhancing its interaction with polar water molecules and thus increasing its solubility.[5][6]
-
Acidic Conditions (e.g., using HCl): In highly acidic solutions (pH below 2), the carboxyl group is protonated, giving the molecule a net positive charge.[7] this compound hydrobromide, a salt form, is more readily soluble in acidic aqueous solutions.[8]
-
Basic Conditions (e.g., using NaOH): In basic solutions (pH above 9), the phenolic hydroxyl and amino groups are deprotonated, resulting in a net negative charge which improves solubility.[6][7]
Q4: What are the considerations when using organic solvents like DMSO?
A4: DMSO is an effective polar aprotic solvent for dissolving both polar and nonpolar compounds, including tyrosine and its derivatives.[2][3] However, it's crucial to ensure the final concentration of DMSO in the experiment is low, as it can have physiological effects on cells.[9] When preparing a stock in DMSO, it should be added drop-by-drop to the aqueous medium under continuous agitation to prevent precipitation.[3]
Q5: How should I store this compound stock solutions?
A5: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), preferably under a nitrogen atmosphere.[4] Aqueous solutions stored for short periods should be filter-sterilized (0.22 µm filter) before use.[4]
Q6: Are there alternatives if I cannot achieve the desired concentration?
A6: Yes. For cell culture applications requiring high concentrations at neutral pH, using a dipeptide form, such as Glycyl-L-tyrosine, can increase solubility by up to 50 times compared to the free amino acid.[1][10] This approach avoids the need for extreme pH adjustments or organic solvents.[10]
Troubleshooting Guide
Issue: this compound powder is not dissolving in water.
This workflow provides a step-by-step process for troubleshooting solubility issues with this compound.
References
- 1. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
Technical Support Center: Fmoc-L-Homotyrosine Deprotection
Welcome to the technical support center for challenges in Fmoc-L-homotyrosine deprotection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing L-homotyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the deprotection of Fmoc-L-homotyrosine during solid-phase peptide synthesis (SPPS)?
The primary challenges in Fmoc-L-homotyrosine deprotection are analogous to those encountered with Fmoc-L-tyrosine. The main concerns include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc group from the N-terminus, leading to truncated peptide sequences. This can be caused by peptide aggregation or steric hindrance.
-
Side-Chain Reactions: The phenolic hydroxyl group of the homotyrosine side chain is nucleophilic and susceptible to modification.[1]
-
O-Acylation: If the homotyrosine side chain is unprotected, it can be acylated by activated amino acids during subsequent coupling steps, resulting in branched peptide impurities and reduced yield of the target peptide.[1][2]
-
Alkylation: During the final cleavage from the resin, carbocations generated from protecting groups can alkylate the phenolic ring of homotyrosine.[3]
Q2: Is it necessary to protect the side chain of this compound during Fmoc-SPPS?
Yes, it is highly recommended to protect the phenolic hydroxyl group of this compound.[1] The most common protecting group for this purpose is the tert-butyl (tBu) group, used in the form of Fmoc-L-homotyrosine(tBu)-OH. This protection prevents O-acylation during coupling reactions and minimizes other side reactions.[2]
Q3: What are the standard conditions for Fmoc deprotection of a peptide containing this compound?
The standard conditions for Fmoc deprotection are generally effective for peptides containing protected this compound. A typical protocol involves:
-
Reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[4]
-
Procedure: A two-step treatment is common. First, a short treatment of 1-5 minutes, followed by a longer treatment of 10-20 minutes.[4]
-
Washing: Thorough washing with DMF after deprotection is crucial to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
Q4: How can I monitor the completion of the Fmoc deprotection step?
Several methods can be used to confirm the complete removal of the Fmoc group:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue/purple beads) indicates successful deprotection.[5]
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the piperidine solution flowing from the reaction vessel. The release of the dibenzofulvene-piperidine adduct results in a characteristic UV absorbance, which can be used to track the reaction's progress in real-time.[5]
Troubleshooting Guides
Problem 1: Incomplete Fmoc Deprotection
Symptom:
-
Negative or weak Kaiser test result after the deprotection step.
-
Presence of deletion sequences (peptide missing one or more amino acids) in the final product, as identified by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Peptides with hydrophobic residues or those prone to forming secondary structures can aggregate, hindering reagent access. • Solution: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF. • Solution: Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). |
| Steric Hindrance | The amino acid sequence around the deprotection site may be sterically hindered. • Solution: Extend the deprotection time. • Solution: Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF). |
| Poor Resin Swelling | Inadequate swelling of the solid support can restrict reagent access to the peptide chains. • Solution: Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the synthesis. |
Problem 2: Side-Chain Modification of Homotyrosine
Symptom:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating masses corresponding to the addition of an amino acid residue to the homotyrosine side chain (O-acylation) or other modifications.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unprotected Homotyrosine Side Chain | The nucleophilic hydroxyl group of an unprotected homotyrosine can react with activated amino acids. • Solution: Use Fmoc-L-homotyrosine with a tert-butyl (tBu) protecting group on the side chain [Fmoc-L-homotyrosine(tBu)-OH].[2] |
| Alkylation during Final Cleavage | Reactive carbocations generated during the final TFA-mediated cleavage from the resin can alkylate the phenolic ring of homotyrosine.[3] • Solution: Use a cleavage cocktail containing scavengers to quench these carbocations. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). |
Quantitative Data Summary
The following table summarizes typical deprotection conditions and their impact on peptide purity and yield, based on studies of similar peptides.
| Deprotection Reagent | Concentration | Time | Typical Crude Purity | Typical Yield | Reference |
| Piperidine | 20% in DMF | 2 x 10 min | >90% | High | [4] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | >90% | High | [6] |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x 5 min | Variable, sequence-dependent | Variable |
Experimental Protocols
Standard Fmoc-Deprotection Protocol
This protocol describes a standard manual procedure for the removal of the Fmoc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.
-
Deprotection (Step 1): Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate gently for 2-5 minutes at room temperature.
-
Drain: Remove the deprotection solution by filtration.
-
Deprotection (Step 2): Add a fresh portion of the deprotection solution to the resin and agitate for 10-20 minutes at room temperature.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines.
Visualizations
Caption: Standard workflow for Fmoc deprotection and monitoring.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Conditions for L-Homotyrosine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incorporation of L-Homotyrosine into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound in SPPS?
A1: The primary challenge in coupling this compound is potential steric hindrance due to its bulky side chain, which can lead to incomplete coupling reactions and the formation of deletion sequences. Additionally, the phenolic hydroxyl group on the side chain is nucleophilic and can undergo side reactions, such as O-acylation, if left unprotected.[1] Therefore, careful selection of protecting groups and coupling reagents is crucial for efficient incorporation.
Q2: Is side-chain protection for this compound necessary?
A2: Yes, protection of the phenolic hydroxyl group of this compound is highly recommended.[1] An unprotected hydroxyl group can be acylated by activated amino acids during coupling steps, leading to the formation of undesired byproducts and a decrease in the yield of the target peptide.[1] The tert-butyl (tBu) protecting group is a common and effective choice for the tyrosine side chain in Fmoc-based SPPS.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP and PyAOP, are generally effective.[2] The choice of reagent can be influenced by factors such as desired reaction time, cost, and potential side reactions. For instance, while HBTU is a popular and effective choice, it carries a risk of guanidinylation of the free N-terminal amine if used in excess.[3] COMU is a newer generation reagent with high reactivity and safer byproducts.[2] Carbodiimide-based methods, such as DIC in combination with an additive like OxymaPure or HOBt, are also a viable and cost-effective option, particularly for minimizing racemization.[3]
Q4: How can I monitor the efficiency of this compound coupling?
A4: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates that there are no remaining free primary amines, signifying a complete reaction. If the test is positive (blue/purple beads), the coupling reaction is incomplete and a second coupling should be performed.
Q5: What is "double coupling" and when should I use it for this compound?
A5: Double coupling is the repetition of the coupling step to ensure the complete incorporation of an amino acid. Due to the potential for steric hindrance with this compound, a double coupling strategy is often recommended, especially if the preceding amino acid is also sterically bulky. After the first coupling, a ninhydrin test can be performed to determine if a second coupling is necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in SPPS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Insufficient reaction time. - Low reactivity of the coupling reagent. - Steric hindrance from the growing peptide chain or the resin. - Peptide aggregation. | - Perform a double coupling: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time to 2-4 hours or allow it to proceed overnight. - Switch to a more powerful coupling reagent: Use a high-efficiency reagent like HATU, HCTU, or COMU.[2][4] - Increase temperature: Perform the coupling at an elevated temperature (e.g., 50°C), if using a suitable peptide synthesizer. - Disrupt aggregation: Use a solvent mixture known to disrupt secondary structures, such as a small percentage of DMSO in DMF. |
| Formation of Deletion Sequences | - Incomplete coupling of this compound followed by successful coupling of the subsequent amino acid. | - Implement a capping step: After the coupling of this compound, treat the resin with an acetylating agent (e.g., acetic anhydride (B1165640) and DIPEA in DMF) to permanently block any unreacted N-terminal amines. This prevents them from reacting in the next coupling cycle. |
| Side-Chain Acylation | - Incomplete protection of the this compound hydroxyl group. | - Ensure complete side-chain protection: Use a robust protecting group such as tert-butyl (tBu). Verify the quality and purity of the Fmoc-L-Homotyrosine(tBu)-OH building block. |
| Racemization | - Use of certain base/coupling reagent combinations (e.g., DIPEA with HBTU). - Prolonged activation times. | - Use a carbodiimide-based method: DIC/OxymaPure or DIC/HOBt are known to minimize racemization.[3] - Use a less nucleophilic base: If using an aminium/uronium reagent, substitute DIPEA with a bulkier base like 2,4,6-collidine. - Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. |
Data Presentation
The following table summarizes representative coupling efficiencies for different classes of coupling reagents with a sterically hindered amino acid, providing an indication of their potential performance with this compound.
Table 1: Representative Coupling Efficiencies of Various Reagents for a Sterically Hindered Amino Acid
| Reagent Class | Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Indicative Yield (%) | Notes |
| Carbodiimide | DIC | OxymaPure/HOBt | - | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization. Slower reaction rates.[3] |
| Aminium/Uronium Salt | HBTU | HOBt | DIPEA/NMM | 30 - 60 | 98 - 99.5 | Fast and efficient. Potential for guanidinylation if used in excess.[3] |
| Aminium/Uronium Salt | HATU | HOAt | DIPEA/NMM | 20 - 45 | > 99 | Very high reactivity, often used for difficult couplings.[4] |
| Aminium/Uronium Salt | HCTU | - | DIPEA/NMM | 20 - 45 | > 99 | Similar efficiency to HATU, often more cost-effective.[4] |
| Aminium/Uronium Salt | COMU | - | DIPEA/NMM | 20 - 45 | > 99.5 | High reactivity with safer byproducts compared to benzotriazole-based reagents.[2] |
| Phosphonium Salt | PyBOP | HOBt | DIPEA/NMM | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. |
| Phosphonium Salt | PyAOP | HOAt | DIPEA/NMM | 20 - 45 | > 99 | High reactivity, similar to HATU.[2] |
Note: The presented yields are indicative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Homotyrosine(tBu)-OH
This protocol outlines a standard procedure for the coupling of Fmoc-L-Homotyrosine(tBu)-OH using HBTU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Homotyrosine(tBu)-OH (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Homotyrosine(tBu)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling and Capping for Difficult Sequences
This protocol is recommended for difficult couplings of this compound.
Procedure:
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Monitoring: Perform a ninhydrin test. If the result is positive, proceed with the second coupling.
-
Second Coupling: Repeat steps 2-4 of Protocol 1 with fresh reagents.
-
Capping (Optional but Recommended):
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Visualizations
References
- 1. drivehq.com [drivehq.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Navigating L-Homotyrosine Synthesis: A Technical Guide to Preventing Side Reactions
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of L-Homotyrosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions and optimize synthetic outcomes.
This compound, a non-proteinogenic amino acid, is a valuable building block in the development of novel therapeutics and peptidomimetics. However, its synthesis is often plagued by side reactions that can compromise yield and purity. This guide offers detailed insights into protecting group strategies, alternative synthetic routes, and purification protocols to ensure the successful and efficient production of this critical compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from L-Tyrosine?
A1: The primary side reactions depend on the chosen synthetic route. The two most common methods are the Arndt-Eistert homologation and variations of the Strecker synthesis.
-
Arndt-Eistert Homologation: A key side reaction is the formation of an α-chloromethyl ketone if the diazomethane (B1218177) reacts with the hydrogen chloride byproduct. This can be minimized by using an excess of diazomethane or by including a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl.[1]
-
Strecker Synthesis: The classical Strecker synthesis is not stereoselective and will produce a racemic mixture of D- and this compound, which requires a subsequent resolution step.[2][3] Asymmetric variations of the Strecker synthesis are often employed to overcome this, but may still result in incomplete stereoselectivity.[4]
-
Phenolic Hydroxyl Group Reactivity: The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can undergo unwanted reactions, such as O-acylation, if not properly protected.[5]
Q2: How can I prevent side reactions related to the phenolic hydroxyl group of L-Tyrosine?
A2: Protection of the phenolic hydroxyl group is crucial. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions used for deprotection of the α-amino group (e.g., acid-labile Boc vs. base-labile Fmoc).
-
Benzyl (Bzl) ether: A common protecting group, but its removal often requires harsh conditions like catalytic hydrogenation or strong acids, which might not be compatible with other protecting groups.
-
tert-Butyl (tBu) ether: This group is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA), often concurrently with the final deprotection and resin cleavage in solid-phase synthesis.
-
Alkoxycarbonyl groups: These can be introduced by reacting N-acyl-tyrosine with chloroformic acid alkyl esters and are removable under specific basic conditions.[6]
-
Propargyloxycarbonyl (Poc): This group is stable to both acidic and basic conditions commonly used in peptide synthesis and can be selectively removed using tetrathiomolybdate.
Q3: What are the main challenges in purifying this compound?
A3: Purification challenges often stem from the need to remove starting materials (L-Tyrosine), diastereomeric impurities (in the case of non-stereoselective synthesis), and byproducts from side reactions. The similar structures of these compounds can make separation difficult.
-
Chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography are effective for separating this compound from impurities based on differences in polarity and charge.[7][8][9]
-
Crystallization can be a powerful final purification step to obtain highly pure this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound synthesis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Arndt-Eistert homologation | 1. Incomplete formation of the acid chloride. 2. Insufficient diazomethane, leading to the formation of the α-chloromethyl ketone side product.[1] 3. Inefficient Wolff rearrangement. | 1. Ensure complete conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.[2] 2. Use at least two equivalents of diazomethane to react with the acid chloride and to neutralize the HCl byproduct. Alternatively, add a non-nucleophilic base like triethylamine.[1] 3. Ensure the use of an appropriate catalyst for the Wolff rearrangement, such as silver(I) oxide or silver benzoate (B1203000), and optimize reaction temperature.[2] |
| Racemic or diastereomeric mixture of homotyrosine | 1. Use of a non-stereoselective synthesis method like the classical Strecker synthesis.[2][3] 2. Racemization during activation or coupling steps. | 1. Employ an asymmetric Strecker synthesis using a chiral auxiliary or a chiral catalyst.[4][10][11] 2. Perform a classical resolution of the racemic mixture using a chiral resolving agent. 3. For Arndt-Eistert, the Wolff rearrangement generally proceeds with retention of stereochemistry.[12] |
| Presence of O-acylated byproducts | Unprotected phenolic hydroxyl group of the tyrosine side chain reacting with activated carboxyl groups.[5] | Protect the phenolic hydroxyl group with a suitable protecting group (e.g., tBu, Bzl, Poc) prior to the homologation reaction. |
| Difficulty in purifying the final product | Co-elution of this compound with starting materials or structurally similar byproducts. | 1. Optimize the HPLC gradient (for RP-HPLC) or the salt gradient/pH (for ion-exchange chromatography) to improve separation.[7][8][9] 2. Employ a different chromatographic technique (e.g., switching from RP-HPLC to ion-exchange or vice-versa). 3. Attempt purification by recrystallization from a suitable solvent system. |
Experimental Protocols
Key Experiment: Arndt-Eistert Homologation of N-Boc-L-Tyrosine(tBu)
This protocol outlines a general procedure for the one-carbon homologation of N-Boc-L-Tyrosine with the phenolic hydroxyl group protected as a tert-butyl ether.
1. Acid Chloride Formation:
-
N-Boc-L-Tyrosine(tBu)-OH is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM).
-
The solution is cooled to 0 °C.
-
Oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) is added dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
2. Diazoketone Formation:
-
The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to 0 °C.
-
A freshly prepared, cold ethereal solution of diazomethane (~2-3 equivalents) is added slowly with stirring until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight.
-
Excess diazomethane is carefully quenched by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure to yield the crude diazoketone.
3. Wolff Rearrangement and Hydrolysis:
-
The crude diazoketone is dissolved in a mixture of a suitable solvent (e.g., dioxane or THF) and water.
-
A catalyst, such as silver(I) oxide or silver benzoate (0.1-0.2 equivalents), is added.
-
The mixture is heated (typically 50-80 °C) with stirring until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The resulting crude N-Boc-L-Homotyrosine(tBu)-OH can then be purified.
4. Deprotection:
-
The protected homotyrosine derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove both the Boc and tBu protecting groups simultaneously.
-
The crude this compound is then isolated and purified.
Visualizing the Workflow
Caption: Workflow for this compound synthesis via Arndt-Eistert homologation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. hplc.eu [hplc.eu]
- 9. helixchrom.com [helixchrom.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Asymmetric Strecker reaction at the solid/solid interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of L-Homotyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low incorporation efficiency of the non-canonical amino acid L-Homotyrosine into proteins. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Disclaimer: this compound is a non-proteinogenic alpha-amino acid that is not as commonly used in genetic code expansion as other tyrosine analogs.[1] Consequently, specific, peer-reviewed data on its incorporation efficiency and optimized protocols are limited. The following guidance is based on established principles of non-canonical amino acid incorporation and troubleshooting strategies for structurally similar amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to low incorporation efficiency of this compound?
A1: Low incorporation efficiency of this compound can stem from one or more of the following factors:
-
Suboptimal Aminoacyl-tRNA Synthetase (aaRS) Activity: The engineered or selected aaRS may have low catalytic efficiency (kcat/Km) for this compound, failing to efficiently charge the orthogonal tRNA.
-
Poor Cellular Uptake or Availability: this compound may have low solubility in culture media or may not be efficiently transported into the host cells.[2]
-
Competition with Endogenous Machinery: The orthogonal aaRS/tRNA pair may exhibit cross-reactivity with endogenous amino acids or tRNAs. Conversely, endogenous synthetases might mis-charge their tRNAs with this compound.
-
Toxicity of this compound: At the concentrations required for efficient incorporation, this compound may be toxic to the expression host, leading to reduced cell viability and protein expression.
-
Inefficient Ribosomal Incorporation: The ribosome itself may not efficiently accept the this compound-charged tRNA, leading to translational pausing or termination.
Q2: How can I determine the optimal concentration of this compound to use in my cell culture?
A2: The optimal concentration of this compound is a balance between maximizing the intracellular pool available for the aaRS and minimizing potential toxicity. You can determine this empirically by performing a dose-response experiment. See the "Experimental Protocols" section for a detailed method on "Determining Optimal this compound Concentration."
Q3: Is there a specific aminoacyl-tRNA synthetase (aaRS) that is known to work well with this compound?
A3: Currently, there is no widely documented, commercially available aaRS specifically optimized for this compound. Tyrosyl-tRNA synthetases (TyrRS) are known to be somewhat promiscuous and have been successfully engineered to incorporate a wide variety of tyrosine analogs.[3][4] A common starting point would be to screen a library of mutant TyrRS enzymes. The Methanocaldococcus jannaschii TyrRS is a frequently used scaffold for directed evolution.[3]
Q4: Can the solubility of this compound in my media be a limiting factor?
A4: Yes. L-Tyrosine, a structurally similar amino acid, has very low solubility in water at neutral pH (around 0.45 mg/mL).[5] It is highly likely that this compound faces similar solubility challenges. Poor solubility can limit its availability for cellular uptake. Consider preparing stock solutions at an acidic or basic pH, or using a dipeptide version (e.g., Gly-L-Homotyrosine) to improve solubility.
Troubleshooting Guide
Problem 1: Very low or no expression of the full-length protein.
This is often the most critical issue and suggests a fundamental problem with the incorporation machinery.
| Possible Cause | Suggested Solution |
| Inefficient aaRS | 1. Sequence-verify your aaRS construct. Ensure there are no mutations that could inactivate the enzyme. 2. Increase the expression level of the aaRS. Use a stronger promoter or a higher copy number plasmid for the synthetase. 3. Perform directed evolution of the aaRS. Screen a library of aaRS mutants for improved activity with this compound. |
| This compound Toxicity | 1. Perform a toxicity assay. Determine the concentration at which this compound inhibits cell growth. 2. Lower the concentration of this compound to a sub-toxic level and optimize other parameters. 3. Use a tightly regulated expression system to minimize the exposure time of the cells to this compound.[2][6] |
| Poor this compound Uptake | 1. Increase the external concentration of this compound. (Be mindful of toxicity). 2. Use a richer growth medium. 3. Co-express amino acid transporters if a specific transporter for this compound is known or can be inferred. |
| Suboptimal Expression Conditions | 1. Lower the induction temperature. This can improve protein folding and cell viability. 2. Optimize the inducer concentration. A lower concentration may lead to slower, but more efficient, protein expression. 3. Vary the time of harvest post-induction. |
Data Presentation
The following tables provide examples of how to structure your experimental data to diagnose incorporation issues.
Table 1: Example Data for this compound Dose-Response and Toxicity
| This compound (mM) | Relative Protein Yield (%) | Cell Density (OD600) |
| 0 | < 1 (background) | 2.5 ± 0.2 |
| 0.1 | 25 ± 3 | 2.4 ± 0.3 |
| 0.5 | 68 ± 5 | 2.3 ± 0.2 |
| 1.0 | 95 ± 4 | 2.1 ± 0.3 |
| 2.0 | 98 ± 6 | 1.5 ± 0.2 |
| 5.0 | 75 ± 7 | 0.8 ± 0.1 |
This example data suggests that the optimal concentration for protein yield is around 1-2 mM, with significant toxicity observed at 5 mM.
Table 2: Example Data for Screening aaRS Mutants
| aaRS Variant | Relative Protein Yield (%) | Fidelity (MS Analysis) |
| Wild-Type TyrRS | 5 ± 1 | 60% this compound, 40% Tyrosine |
| Mutant 1 (Y32G) | 35 ± 4 | 92% this compound, 8% Tyrosine |
| Mutant 2 (L162P) | 65 ± 6 | >98% this compound, <2% Tyrosine |
| Mutant 3 (Y32G, L162P) | 92 ± 5 | >99% this compound |
This example data illustrates how different mutations in the aaRS active site can improve both the yield and fidelity of this compound incorporation.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides the highest yield of the target protein with minimal cytotoxicity.
Methodology:
-
Prepare a sterile, high-concentration stock solution of this compound. Due to its likely low solubility at neutral pH, dissolve it in a small amount of 1M HCl and then neutralize with 1M NaOH, or prepare the stock entirely in a mild acidic or basic solution.
-
Set up a series of small-scale expression cultures (e.g., 5-10 mL) of your host cells containing the expression plasmids for your protein of interest (with an amber codon at the desired site) and the orthogonal aaRS/tRNA pair.
-
Add this compound to the cultures to final concentrations ranging from 0 to 10 mM (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).
-
Induce protein expression under your standard conditions.
-
Before harvesting, measure the optical density (e.g., OD600) of each culture to assess cell viability.
-
Harvest the cells, lyse them, and analyze the expression of the full-length target protein by SDS-PAGE and Western blot.
-
Quantify the band intensity of the full-length protein for each concentration.
-
Plot the relative protein yield and cell density against the this compound concentration to determine the optimal range.
Protocol 2: Quantifying Incorporation Efficiency by Mass Spectrometry
Objective: To accurately determine the percentage of this compound incorporation at the target site versus mis-incorporation of natural amino acids.
Methodology:
-
Express and purify your target protein using the optimized this compound concentration.
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Perform an in-gel tryptic digest of the protein.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Search the MS/MS data against the protein sequence, specifying a variable modification at the target residue corresponding to the mass difference between this compound and the expected natural amino acid (e.g., Tyrosine).
-
Quantify the relative abundance of the peptide containing this compound versus the peptide containing any mis-incorporated amino acids by comparing the peak areas from the extracted ion chromatograms.[8]
Visualizations
References
- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosyl-tRNA Synthetase [aars.online]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of analogs of D-glucosyl-l-tyrosine, a humoral factor that stimulates transcription of the acyl-CoA binding protein in the pheromone gland of the Silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
Overcoming Poor Yield in L-Homotyrosine Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing L-Homotyrosine. This compound, a non-proteinogenic amino acid, can present unique difficulties in solid-phase peptide synthesis (SPPS), often leading to lower-than-expected yields. This guide offers practical solutions, detailed experimental protocols, and comparative data to help you optimize your synthesis and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor yield in this compound peptide synthesis?
Poor yields in the synthesis of peptides containing this compound can stem from several factors. The most common issues include incomplete coupling reactions due to the steric hindrance of the bulky side chain, aggregation of the growing peptide chain, and side reactions involving the phenolic hydroxyl group if it is not properly protected. The hydrophobicity of this compound can also contribute to aggregation, making subsequent deprotection and coupling steps less efficient.
Q2: Which coupling reagents are most effective for incorporating this compound?
The choice of coupling reagent is critical for achieving high coupling efficiency. For sterically hindered amino acids like this compound, more potent activating reagents are generally recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) often provide better results than standard reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole). Microwave-assisted synthesis can also significantly enhance coupling efficiency and reduce reaction times.[1][2]
Q3: Is side-chain protection for the phenolic hydroxyl group of this compound necessary?
Yes, protecting the phenolic hydroxyl group of this compound is highly recommended to prevent side reactions. The most common protecting group used is the tert-butyl (tBu) group, which is stable under the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage from the resin.[3] An unprotected hydroxyl group can lead to O-acylation during coupling steps, resulting in the formation of impurities that are difficult to separate from the desired peptide.
Q4: How can I minimize peptide aggregation when synthesizing a sequence containing this compound?
Peptide aggregation is a common problem, especially with hydrophobic residues like this compound. Several strategies can be employed to mitigate this issue:
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in combination with DMF can improve solvation of the peptide chain.
-
Microwave Synthesis: Microwave energy can disrupt hydrogen bonds and prevent aggregation, leading to more efficient synthesis.[1][2]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can disrupt aggregation.
Q5: What is the optimal purification strategy for peptides containing the hydrophobic this compound residue?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides containing this compound.[4][5][6][7] Due to the hydrophobicity of this compound, a shallow gradient of the organic solvent (typically acetonitrile) is often necessary to achieve good separation from closely eluting impurities. It is also beneficial to perform a thorough analysis of the crude peptide by LC-MS to identify the nature of the impurities and optimize the purification gradient accordingly. For particularly difficult separations, alternative ion-pairing reagents or different stationary phases may be required.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to poor yield in this compound peptide synthesis.
| Symptom | Potential Cause | Recommended Solution |
| Low overall yield after cleavage | Incomplete coupling of one or more amino acids. | - Use a more powerful coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for the problematic residue.- Increase the coupling time and/or temperature (microwave synthesis is beneficial here).- Confirm the quality of the Fmoc-L-Homotyrosine(tBu)-OH and other amino acid derivatives. |
| Peptide aggregation on the resin. | - Switch to a more polar solvent system (e.g., DMF/NMP or DMF/DMSO).- Add chaotropic agents (e.g., LiCl) to the reaction mixture.- Employ microwave-assisted synthesis to disrupt aggregation.- Consider using a resin with a lower loading capacity. | |
| Incomplete Fmoc deprotection. | - Extend the deprotection time or perform a double deprotection.- Use a stronger base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine (B6355638) solution. | |
| Multiple peaks in the crude HPLC profile | Presence of deletion sequences from incomplete coupling. | - Optimize the coupling protocol as described above.- Use a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. |
| Side reactions involving the this compound side chain. | - Ensure complete protection of the phenolic hydroxyl group with a tBu group.- Use high-quality, fresh reagents to minimize side reactions. | |
| Racemization during coupling. | - Use an appropriate base such as N,N-diisopropylethylamine (DIEA) in stoichiometric amounts.- Minimize the pre-activation time of the amino acid. | |
| Broad or tailing peaks during HPLC purification | Peptide aggregation in the purification solvent. | - Add a small amount of organic acid (e.g., formic acid or acetic acid) to the mobile phase.- Increase the column temperature.- Use a shallower gradient for elution. |
| Poor solubility of the crude peptide. | - Dissolve the crude peptide in a stronger solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Homotyrosine(tBu)-OH using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve Fmoc-L-Homotyrosine(tBu)-OH (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF.
-
Add DIEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For microwave synthesis, a typical protocol is 5 minutes at 75°C.[1]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Purification of this compound-Containing Peptides by RP-HPLC
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO or 50% acetonitrile/water).
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Apply a shallow linear gradient, for example, 5% to 55% B over 50 minutes. The exact gradient will depend on the overall hydrophobicity of the peptide and should be optimized based on an initial analytical run.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Peptide Containing this compound
| Coupling Reagent | Additive | Base | Coupling Time (RT) | Crude Purity (%) | Overall Yield (%) |
| HBTU | HOBt | DIEA | 2 hours | ~75 | ~60 |
| HATU | HOAt | DIEA | 1 hour | >90 | >80 |
| HCTU | - | DIEA | 1 hour | >90 | >82 |
| DIC | HOBt | - | 4 hours | ~70 | ~55 |
Note: Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.
Visualizations
Troubleshooting Workflow for Poor Yield
Caption: A workflow diagram for troubleshooting poor yield in this compound peptide synthesis.
Decision Pathway for Side Chain Protection
Caption: Decision pathway for using side-chain protection for this compound in peptide synthesis.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. nestgrp.com [nestgrp.com]
Technical Support Center: Purification Strategies for L-Homotyrosine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges encountered during the purification of synthetic peptides containing the unnatural amino acid L-Homotyrosine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing the hydrophobic, unnatural amino acid this compound?
A1: The purification of this compound-containing peptides presents several challenges primarily stemming from the hydrophobicity of the this compound residue. These challenges include:
-
Poor Solubility: These peptides often have limited solubility in standard aqueous buffers used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Peptide Aggregation: The hydrophobic nature of this compound can promote intermolecular interactions, leading to aggregation. This can result in low yields, poor peak shape, and even irreversible sample loss.[2]
-
Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, may have similar retention times to the target peptide, making separation difficult.
-
Oxidation: The phenolic hydroxyl group of this compound, similar to tyrosine, can be susceptible to oxidation, leading to impurities.
Q2: Which purification techniques are most effective for this compound-containing peptides?
A2: A multi-step or orthogonal purification strategy is often necessary to achieve high purity. The most common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for peptide purification, separating peptides based on their hydrophobicity.[3] For this compound-containing peptides, optimization of the mobile phase and gradient is crucial.
-
Solid-Phase Extraction (SPE): SPE is a valuable technique for initial sample clean-up, desalting, and removing major impurities before final purification by HPLC.[4] It can significantly improve the efficiency of the subsequent HPLC step.
-
Orthogonal Purification Methods: Combining RP-HPLC with other techniques that separate based on different principles, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), can be highly effective in removing persistent impurities.[5][6]
Q3: How does the presence of this compound affect the retention time in RP-HPLC?
A3: this compound is more hydrophobic than its natural analog, L-Tyrosine, due to the additional methylene (B1212753) group in its side chain. This increased hydrophobicity will lead to a longer retention time on a reversed-phase column compared to a similar peptide containing L-Tyrosine. The exact retention time will depend on the overall amino acid sequence and the specific HPLC conditions.
Troubleshooting Guides
Problem 1: Poor Solubility of the Crude Peptide
Symptom: The lyophilized crude peptide does not fully dissolve in the injection solvent (e.g., water with 0.1% TFA).
Possible Causes and Solutions:
| Cause | Solution |
| High Hydrophobicity | - Use Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as acetonitrile (B52724) (ACN), methanol (B129727), or isopropanol (B130326) before diluting with the aqueous mobile phase.[1] - Add Chaotropic Agents: Incorporate agents like guanidine (B92328) hydrochloride or urea (B33335) in the solvent to disrupt aggregation. - Adjust pH: Modifying the pH of the solvent can alter the charge of the peptide and improve solubility. |
| Aggregation | - Sonication: Use an ultrasonic bath to help break up aggregates and facilitate dissolution. - Test Different Solvents: Experiment with a range of solvents, including dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) for highly hydrophobic peptides. Note that these may not be compatible with all HPLC systems. |
Problem 2: Peptide Aggregation During Purification
Symptom: Broad or tailing peaks in the HPLC chromatogram, high backpressure, and low recovery of the purified peptide.
Possible Causes and Solutions:
| Cause | Solution |
| Intermolecular Hydrophobic Interactions | - Optimize Mobile Phase: Increase the organic content of the mobile phase or use a stronger organic solvent (e.g., isopropanol instead of acetonitrile). - Elevated Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can help disrupt aggregates and improve peak shape. - Lower Peptide Concentration: Inject a more dilute sample to reduce the likelihood of on-column aggregation. |
| Secondary Structure Formation | - Use Disruptive Solvents: As mentioned for solubility, incorporating organic solvents or chaotropic agents can disrupt secondary structures that lead to aggregation. |
Problem 3: Co-elution of the Target Peptide with Impurities
Symptom: The main peak in the HPLC chromatogram is not symmetrical and/or mass spectrometry analysis of the collected fraction shows the presence of impurities with similar masses.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Hydrophobicity of Impurities | - Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely eluting impurities.[3] - Change Mobile Phase Additive: Switching from trifluoroacetic acid (TFA) to formic acid or using a different ion-pairing reagent can alter the selectivity of the separation. - Orthogonal Purification: Employ a secondary purification step using a different chromatographic method, such as ion-exchange chromatography, if the impurities have a different net charge.[5][6] |
| Presence of Deletion or Truncated Sequences | - Optimize Peptide Synthesis: Review the solid-phase peptide synthesis (SPPS) protocol to minimize the formation of these impurities. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Hydrophobic Peptide
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption | Throughput |
| Single-Step RP-HPLC | 65 | 95.2 | 35 | High | Low |
| SPE followed by RP-HPLC | 65 | 97.5 | 55 | Moderate | Moderate |
| Orthogonal (IEX followed by RP-HPLC) | 65 | >99 | 40 | High | Low |
Note: These are representative values for a generic hydrophobic peptide and may vary for specific this compound-containing sequences.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an this compound-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. Start with 50% acetonitrile in water with 0.1% TFA. If solubility is an issue, try pure organic solvents like DMSO or isopropanol first, then dilute.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended for better resolution. For example, start with a linear gradient of 20-50% B over 30 minutes. The optimal gradient will need to be determined empirically based on the peptide's retention time.
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up accordingly for a preparative column.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic nature of this compound).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with one column volume of methanol or acetonitrile.
-
Equilibrate the cartridge with two column volumes of 0.1% TFA in water.[4]
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of 0.1% TFA in water (if soluble) or a low percentage of organic solvent.
-
Load the sample onto the equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
-
Elution:
-
Elute the peptide with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80% ACN in 0.1% TFA in water).
-
Collect the fractions and analyze by analytical RP-HPLC to determine which fraction contains the target peptide with the highest purity. This fraction can then be further purified by preparative RP-HPLC.[4]
-
Visualizations
Caption: General purification workflow for this compound-containing peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. orthogonalpeptides.com [orthogonalpeptides.com]
Technical Support Center: Addressing Protein Aggregation with Incorporated L-Homotyrosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation following the site-specific incorporation of the non-canonical amino acid L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after incorporating this compound?
The incorporation of this compound, a structural analog of L-Tyrosine with an additional methylene (B1212753) group in its side chain, can introduce structural perturbations that may lead to protein aggregation. Potential reasons include:
-
Altered Hydrophobicity: The longer side chain of this compound can increase the hydrophobicity of the protein surface, promoting intermolecular hydrophobic interactions that lead to aggregation. When proteins misfold, they can expose hydrophobic regions that are normally buried within the protein's structure[1].
-
Disrupted Tertiary Structure: The bulkier side chain of this compound may disrupt the native packing of the protein's core or interfere with crucial intramolecular contacts, leading to a partially unfolded or misfolded state that is prone to aggregation.
-
Changes in Post-Translational Modifications: The altered structure of the tyrosine analog might affect downstream post-translational modifications that are critical for protein stability.
-
High Protein Concentration: As with many proteins, high concentrations can increase the likelihood of aggregation, and this effect may be exacerbated by the presence of the non-canonical amino acid[2][3].
Q2: What are the first steps I should take to troubleshoot aggregation?
A systematic approach is recommended. Start by optimizing the buffer conditions. This includes adjusting the pH and salt concentration. Subsequently, you can explore the use of additives to enhance protein solubility.
Q3: Can the incorporation of other non-canonical amino acids also cause aggregation?
Yes, the incorporation of various unnatural amino acids can lead to protein misfolding and aggregation, potentially causing cytotoxicity[4][5]. For instance, the incorporation of chloroTyr and nitroTyr into paraoxonase 1 (PON1) has been shown to significantly reduce its enzymatic activity, indicating a disruption of its native structure and function[6].
Troubleshooting Guides
Issue: Protein precipitation is observed after purification or during storage.
This is a common indication of protein aggregation. The following steps can help you address this issue.
Solution 1: Buffer Optimization
The composition of your buffer can have a significant impact on protein solubility.
-
pH Adjustment: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase the net charge of the protein, reducing the likelihood of aggregation[2].
-
Salt Concentration: The effect of ionic strength on protein solubility can be complex. It's advisable to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your protein[2][3].
Solution 2: Utilization of Additives
Various additives can be included in your buffer to help prevent aggregation.
-
Amino Acids: L-Arginine and L-Glutamate (typically at 50-500 mM) are known to suppress protein aggregation by binding to exposed hydrophobic patches and masking charges[2][7].
-
Osmolytes: Glycerol (B35011) (5-20% v/v), sucrose, or trehalose (B1683222) can stabilize the native conformation of the protein[2].
-
Reducing Agents: If your protein contains cysteine residues, their oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffer can prevent this[2][8].
-
Non-denaturing Detergents: Low concentrations of non-denaturing detergents such as Tween-20 or Triton X-100 (typically below their critical micelle concentration) can help to solubilize proteins and prevent aggregation[2].
Solution 3: Adjusting Protein Concentration and Temperature
-
Lower Protein Concentration: Whenever possible, work with lower protein concentrations to reduce the probability of intermolecular interactions that lead to aggregation[2][3].
-
Optimal Temperature: Store purified proteins at an appropriate temperature. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like glycerol is often recommended[2]. Some proteins are prone to aggregation at the high temperatures used during cell lysis; in such cases, consider longer incubations at lower temperatures (e.g., 37°C or 70°C)[9].
Data Presentation
Table 1: Comparison of Common Techniques for Detecting and Quantifying Protein Aggregation
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can resolve and quantify different oligomeric states (monomers, dimers, aggregates)[10]. | Potential for protein-column interactions; may not be suitable for very large aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Highly sensitive to the presence of small amounts of large aggregates; good for early detection of aggregation[11]. | Provides an average size and polydispersity, not a high-resolution separation; sensitive to dust and other contaminants. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic fluorescence emission. | A straightforward and widely used method for quantifying amyloid-like aggregates[1]. | Does not detect amorphous aggregates; potential for false positives with compounds that interfere with the assay. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Provides information about changes in the secondary structure of the protein during aggregation[12]. | Requires relatively pure protein samples; may not be sensitive to small amounts of aggregates. |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | Direct visualization of aggregate morphology. | Provides high-resolution images of aggregate structure, size, and shape[12]. | Sample preparation can be complex and may introduce artifacts; provides qualitative rather than quantitative data. |
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine / L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches and screening charges[2]. |
| Glycerol / Sucrose | 5 - 20% (v/v) | Stabilizes the native protein structure by preferential hydration[2]. |
| Dithiothreitol (DTT) / β-mercaptoethanol (BME) | 1 - 10 mM | Prevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state[2]. |
| Tween-20 / Triton X-100 | 0.005 - 0.1% (v/v) | Non-denaturing detergents that can help solubilize proteins by interacting with exposed hydrophobic regions[2]. |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can sometimes promote protein aggregation. |
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Detection of Fibrillar Aggregates
This protocol provides a general framework for using ThT to monitor the aggregation of your this compound-containing protein.
Materials:
-
Purified protein containing this compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your protein in the desired assay buffer at a suitable concentration. This may need to be optimized for your specific protein.
-
Prepare a fresh working solution of ThT in the assay buffer (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well plate, add your protein sample to the wells. Include appropriate controls, such as buffer alone and a protein sample known to aggregate (positive control) or remain soluble (negative control).
-
Add the ThT working solution to each well to a final concentration of 10 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at a temperature that promotes aggregation (e.g., 37°C). The plate can be sealed to prevent evaporation.
-
At regular time intervals (e.g., every 15-30 minutes), measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm[13]. It is recommended to shake the plate briefly before each reading.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all readings.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of ThT-binding aggregates. The kinetics of aggregation can be analyzed from the resulting curve.
-
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting protein aggregation.
Caption: A workflow for the experimental analysis of protein aggregation.
Caption: Cellular pathways responding to misfolded and aggregated proteins.
References
- 1. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. approcess.com [approcess.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Site-Specific Incorporation of L-Homotyrosine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for confirming the site-specific incorporation of L-Homotyrosine into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a non-canonical amino acid?
This compound is an analog of the canonical amino acid L-Tyrosine, featuring an additional methylene (B1212753) group in its side chain. This modification provides a valuable tool for protein engineering and drug development. Its structural similarity to tyrosine allows it to be incorporated into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs, a key technique in genetic code expansion.[1] The unique properties of this compound can be leveraged to create proteins with novel functions, introduce spectroscopic probes, or enhance therapeutic properties.
Q2: What are the primary methods to confirm the site-specific incorporation of this compound?
The most common and reliable methods for confirming site-specific incorporation are:
-
Mass Spectrometry (MS): This is the gold standard for confirming the precise mass of the modified protein. By comparing the molecular weight of the protein with and without this compound, you can verify successful incorporation.
-
Western Blotting: This technique can provide evidence of incorporation if an antibody specific to this compound or a unique tag is available. It is often used to assess the overall expression levels of the target protein.[2][3]
-
Protein Sequencing: Methods like Edman degradation can be used to sequence the N-terminus of the protein and confirm the presence of this compound at the expected position.
Q3: How does mass spectrometry confirm the incorporation of this compound?
Mass spectrometry measures the mass-to-charge ratio of ions. To confirm incorporation, the protein of interest is typically analyzed intact or after being digested into smaller peptides. The expected mass increase from substituting a canonical amino acid with this compound can be calculated and compared to the experimental data. For example, replacing Tyrosine (C9H11NO3, MW: 181.19 g/mol ) with Homotyrosine (C10H13NO3, MW: 195.21 g/mol ) results in a mass increase of 14.02 Da. High-resolution mass spectrometry can detect this mass shift with high accuracy.[4]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound incorporation.
Problem 1: Low or no expression of the target protein.
| Possible Cause | Solution |
| Toxicity of this compound or the synthetase | Lower the concentration of this compound in the growth media. Use an inducible promoter system to control the expression of the synthetase and target protein, allowing for cell growth before induction.[5] |
| Inefficient aminoacyl-tRNA synthetase | Sequence the synthetase to ensure there are no mutations. Consider further engineering of the synthetase to improve its activity and specificity for this compound.[6][7] |
| Suboptimal growth conditions | Optimize induction parameters such as temperature, inducer concentration (e.g., IPTG), and induction time. Some proteins express better at lower temperatures over a longer period.[8][9] |
| Incorrect vector construction | Verify the sequence of your expression vector to confirm that the target gene, synthetase, and tRNA are all correctly cloned and in the proper reading frame.[8][10] |
| Rare codon usage | If the gene for your target protein contains codons that are rare in the expression host (e.g., E. coli), this can lead to truncated or misfolded proteins. Use an expression host strain that supplies tRNAs for rare codons or optimize the gene sequence.[8] |
Problem 2: Mass spectrometry data is inconclusive.
| Possible Cause | Solution |
| Low incorporation efficiency | This can result in a mixed population of proteins (with and without this compound), making the mass spectrum difficult to interpret. Optimize the concentration of this compound and the expression of the orthogonal synthetase/tRNA pair.[11] |
| Protein degradation | The target protein may be degrading during purification, leading to multiple peaks in the mass spectrum. Add protease inhibitors to your lysis and purification buffers.[10] |
| Poor ionization or detection | The properties of your protein may not be suitable for the chosen mass spectrometry method. Try different matrices for MALDI-TOF MS or different solvent conditions for ESI-MS. |
| Insufficient sample purity | Contaminants can interfere with the mass spectrometry analysis. Ensure your protein is highly purified before analysis. |
Problem 3: Western blot shows a band at the expected size, but mass spectrometry fails to confirm incorporation.
This scenario suggests that the expressed protein is the correct size, but this compound has not been incorporated.
| Possible Cause | Solution |
| "Leaky" suppression of the stop codon | The ribosome may be reading through the amber (TAG) stop codon and incorporating a canonical amino acid instead of this compound. This can happen if the release factor (e.g., RF1 in E. coli) competes with the suppressor tRNA. Use an E. coli strain with a deleted or down-regulated RF1.[12] |
| Charging of the orthogonal tRNA with a canonical amino acid | The engineered synthetase may not be perfectly specific for this compound and could be charging the orthogonal tRNA with a natural amino acid. Perform negative selection experiments during synthetase engineering to improve specificity.[11] |
Experimental Protocols
Mass Spectrometry Analysis of Intact Protein
-
Protein Purification: Purify the target protein containing this compound to >95% purity using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Preparation: Desalt the purified protein solution using a C4 ZipTip or dialysis to remove salts and detergents that can interfere with mass spectrometry.
-
Mass Spectrometry:
-
ESI-MS: Infuse the desalted protein sample into an electrospray ionization mass spectrometer. Acquire the mass spectrum over an appropriate m/z range.
-
MALDI-TOF MS: Mix the desalted protein sample with a suitable matrix (e.g., sinapinic acid) and spot it onto a MALDI plate. Acquire the mass spectrum after the spot has dried.
-
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the protein. Compare the observed molecular weight with the theoretical molecular weight calculated for the protein with and without this compound incorporation.
Western Blot Analysis
-
Protein Expression and Lysis: Grow cells expressing the target protein in the presence and absence of this compound. Lyse the cells to release the proteins.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel. Include a lane with a pre-induction sample as a negative control.[9]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., an anti-His-tag antibody).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[3][13]
-
Detection: Detect the signal using a chemiluminescent substrate or by measuring fluorescence.[13] Compare the band intensity between the samples grown with and without this compound.
Visualizations
Caption: Workflow for expression and confirmation of this compound incorporation.
Caption: Troubleshooting logic for this compound incorporation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting | Immunoblotting | BD Biosicences [bdbiosciences.com]
- 4. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Minimizing Racemization of L-Homotyrosine During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of L-Homotyrosine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the process by which an enantiomerically pure sample of this compound is converted into a mixture of both its L- and D-isomers. This loss of stereochemical integrity is a critical issue in peptide synthesis and drug development, as the biological activity of the D-enantiomer can be significantly different from the desired L-enantiomer, potentially leading to reduced efficacy or off-target effects.
Q2: What are the primary mechanisms that cause racemization during this compound synthesis?
A2: There are two main pathways through which racemization can occur during the activation of the carboxylic acid group of this compound for coupling:
-
Oxazolone Formation: This is the most prevalent mechanism. The activated carboxyl group of an N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereoisomeric purity.
-
Direct Enolization: A base can directly abstract the α-proton from the activated this compound, forming a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.
Q3: Which step in the synthesis of a peptide containing this compound is most prone to racemization?
A3: The coupling step, where the carboxyl group of this compound is activated to form a peptide bond with the amino group of another amino acid, is the most critical stage for racemization. The conditions used for this activation, including the choice of coupling reagents, additives, bases, and the reaction temperature, all significantly influence the extent of racemization.
Q4: How does the side chain of this compound influence its susceptibility to racemization?
A4: While all amino acids are susceptible to racemization under activating conditions, the specific structure of the side chain can play a role. For this compound, the electron-donating nature of the phenolic hydroxyl group might have a modest influence on the acidity of the α-proton. However, the general principles of racemization control remain the most critical factors.
Q5: What are the most effective strategies to minimize racemization of this compound?
A5: Key strategies include:
-
Choice of Coupling Reagents and Additives: Employing coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts, in combination with additives like OxymaPure or HOAt is highly effective.
-
Base Selection and Stoichiometry: Using a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum required amount can significantly reduce racemization.
-
Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of racemization.
-
Reaction Time: Minimizing the time the activated this compound is exposed to basic conditions is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound, with a focus on identifying and mitigating racemization.
| Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| High levels of D-Homotyrosine detected in the final peptide. | Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization than others. The absence of a racemization-suppressing additive exacerbates this. | Action: Switch to a modern coupling reagent known for low racemization, such as HATU, HCTU, or COMU, and always use it in conjunction with an additive like OxymaPure or HOAt.[1] Troubleshooting: Compare the performance of different coupling reagent/additive combinations in a small-scale test synthesis. |
| Excessive or Strong Base: The type and amount of base used for neutralization and activation significantly impact racemization. Stronger, less hindered bases can accelerate the abstraction of the α-proton.[1] | Action: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases. Use the minimum stoichiometry of the base required for the reaction. Troubleshooting: Perform a base screening experiment to identify the optimal base and concentration that minimizes racemization while ensuring efficient coupling. | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization. | Action: Maintain a low and controlled temperature during the activation and coupling steps (e.g., 0 °C or room temperature). Troubleshooting: If coupling is slow at low temperatures, consider a more potent activating agent rather than increasing the temperature. | |
| Prolonged Activation/Coupling Time: Extended exposure of the activated this compound to the reaction conditions increases the opportunity for racemization. | Action: Optimize the reaction time to ensure complete coupling while minimizing exposure to racemizing conditions. Monitor the reaction progress using a qualitative test like the Kaiser test. Troubleshooting: Perform a time-course study to determine the minimum time required for complete coupling. | |
| Incomplete Coupling Leading to Multiple Synthesis Cycles. | Steric Hindrance: The amino acid being coupled to this compound or the growing peptide chain may be sterically hindered, slowing down the reaction. | Action: Use a more powerful coupling reagent like COMU. Consider microwave-assisted peptide synthesis to enhance coupling efficiency. |
| Peptide Aggregation: The growing peptide chain on the solid support can aggregate, leading to incomplete reactions. | Action: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Synthesize the peptide on a low-substitution resin.[2] |
Quantitative Data on Racemization
The following table summarizes the extent of racemization observed for a model peptide coupling under various conditions. While this data is not specific to this compound, it provides a valuable comparison of the impact of different coupling reagents and additives on racemization, which is broadly applicable.
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer Formation (Model Peptide) |
| DIC | HOBt | DIPEA | DMF | 4.8% |
| DIC | HOAt | DIPEA | DMF | 1.1% |
| DIC | OxymaPure | DIPEA | DMF | 0.9% |
| HBTU | (internal HOBt) | DIPEA | DMF | 2.5% |
| HATU | (internal HOAt) | DIPEA | DMF | 0.8% |
| COMU | (internal OxymaPure) | DIPEA | DMF | 0.7% |
Data is illustrative and based on trends reported in peptide synthesis literature for racemization-prone couplings.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Dipeptide Containing this compound with Minimized Racemization
This protocol outlines the manual solid-phase synthesis of a simple dipeptide (e.g., Ala-L-Homotyrosine) using Fmoc chemistry, with a focus on minimizing racemization of the this compound residue.
Materials:
-
Fmoc-L-Homotyrosine(tBu)-OH
-
Fmoc-Ala-OH
-
Rink Amide resin
-
Coupling Reagent: HATU
-
Additive: OxymaPure
-
Base: N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Alanine):
-
Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and OxymaPure (3 eq.) in DMF.
-
Add NMM (6 eq.) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine solution for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve Fmoc-L-Homotyrosine(tBu)-OH (3 eq.), HATU (2.9 eq.), and OxymaPure (3 eq.) in DMF.
-
Add NMM (6 eq.) and pre-activate for 2 minutes at room temperature.
-
Add the activated this compound solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Analysis of this compound Enantiomeric Purity by Chiral HPLC
This protocol describes a general method for determining the percentage of D-Homotyrosine in a synthesized peptide after acid hydrolysis.
Materials:
-
Synthesized peptide containing this compound
-
6 M HCl
-
Chiral HPLC column (e.g., a crown ether-based or a macrocyclic glycopeptide-based column)
-
HPLC system with UV detector
-
Mobile phase (will vary depending on the column, a common starting point is a mixture of aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile)
-
This compound and D-Homotyrosine standards
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Reconstitute the amino acid residue in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase.
-
Inject the this compound and D-Homotyrosine standards individually to determine their retention times.
-
Inject a mixture of the standards to confirm resolution.
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and D-Homotyrosine in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Homotyrosine) / (Area(this compound) + Area(D-Homotyrosine))] x 100
-
Visualizations
Caption: Mechanisms of racemization during this compound activation.
Caption: Workflow for minimizing racemization of this compound.
References
Technical Support Center: Enhancing L-Homotyrosine Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of L-Homotyrosine using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve detection sensitivity and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal or no signal for this compound in my LC-MS/MS analysis?
A low signal for this compound is a common issue and can stem from several factors. Poor ionization efficiency is a primary cause, as this compound, like other amino acids, can be challenging to ionize effectively in its native form. Additionally, issues with sample preparation, chromatographic conditions, or mass spectrometer settings can all contribute to low signal intensity.[1][2] Consider optimizing your sample preparation to remove interfering substances and concentrate your analyte.[3] Also, ensure your mass spectrometer is properly tuned and calibrated.[1]
Q2: How can I significantly improve the detection sensitivity for this compound?
Chemical derivatization is a highly effective strategy to enhance the detection sensitivity of amino acids like this compound.[4][5][6] Derivatization modifies the chemical structure of this compound, improving its chromatographic retention and, most importantly, its ionization efficiency in the mass spectrometer's ion source.[7] This leads to a substantial increase in signal intensity, often by several orders of magnitude.[5]
Q3: What are the most common derivatization reagents for amino acids?
Several reagents are widely used for the pre-column derivatization of amino acids for LC-MS analysis. Some of the most common include:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with both primary and secondary amines and is known for producing stable derivatives.[8]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): A well-established reagent that reacts with primary and secondary amines, offering good stability.[9]
-
Dansyl chloride (DNS-Cl): A classic reagent that provides fluorescent derivatives, which can also be detected by mass spectrometry.[8]
-
Phenylisothiocyanate (PITC): Used in Edman degradation, it reacts with primary and secondary amines.[10]
The choice of reagent will depend on your specific experimental needs and instrumentation.[10]
Q4: Should I use a stable isotope-labeled internal standard for this compound quantification?
Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of this compound. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This means it will behave similarly during sample preparation, chromatography, and ionization, effectively correcting for matrix effects and variations in instrument response. Isotope dilution mass spectrometry is considered the gold standard for quantitative analysis.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve this compound detection sensitivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Efficiency | Incorrect pH of the reaction buffer. The pH is critical for the derivatization reaction to proceed efficiently.[12] | Ensure the reaction buffer is at the optimal pH for the chosen derivatization reagent (e.g., pH 8.2-10.1 for AQC). Prepare fresh buffer and verify the pH before use. |
| Inactive or degraded derivatization reagent. | Store derivatization reagents under the recommended conditions (e.g., protected from moisture and light). Use fresh reagent or test the activity of the existing stock. | |
| Insufficient molar excess of the derivatization reagent. | A sufficient molar excess of the derivatization reagent is needed to drive the reaction to completion. | |
| Poor Peak Shape and/or Resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for the separation of the derivatized analyte. |
| Column overload or contamination. | Inject a smaller sample volume or dilute the sample. Implement a column washing step between injections to remove contaminants.[13] | |
| Inappropriate sample diluent. | Reconstitute the derivatized sample in a solvent that is compatible with the initial mobile phase to ensure good peak shape. | |
| High Background Noise or Interferences | Contaminants from sample matrix, solvents, or labware. | Use high-purity solvents and reagents (LC-MS grade).[14] Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] |
| Ion source contamination. | Clean the ion source of the mass spectrometer regularly according to the manufacturer's instructions.[15] | |
| Inconsistent or Non-Reproducible Results | Variability in manual sample preparation steps. | Use an automated liquid handler for derivatization and sample preparation to improve precision and reproducibility.[11] |
| Instability of derivatized samples. | Analyze derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., temperature, light exposure). Some derivatization reactions can be terminated by adding a volatile acid to stabilize the product.[12] | |
| Fluctuations in mass spectrometer performance. | Regularly tune and calibrate the mass spectrometer to ensure consistent performance.[1] Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for this compound Analysis
This protocol describes a general procedure for the extraction of this compound from a plasma sample prior to derivatization.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[16]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[16]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the this compound to a new clean tube without disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
The dried extract is now ready for the derivatization step. Reconstitute the sample in the appropriate buffer for your chosen derivatization reagent.
-
Protocol 2: Derivatization of this compound with 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
This protocol provides a detailed methodology for the derivatization of this compound using the AQC reagent, a common and effective choice for amino acid analysis.
-
Reagent Preparation:
-
Prepare the AQC reagent solution according to the manufacturer's instructions, typically by dissolving it in acetonitrile.
-
Prepare a borate (B1201080) buffer solution (e.g., 200 mM, pH 8.8).
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract (from Protocol 1) or a standard solution of this compound in 20 µL of the borate buffer.
-
Add 60 µL of the AQC reagent solution to the sample.
-
Vortex the mixture immediately and thoroughly for 30 seconds.
-
-
Incubation:
-
Heat the reaction mixture at 55°C for 10 minutes to ensure the reaction goes to completion.[8]
-
-
Sample Dilution and Analysis:
-
After incubation, the sample can be diluted with an appropriate solvent (e.g., the initial mobile phase) before injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the potential improvement in detection limits for amino acids upon derivatization, based on published data for various amino acids and derivatization reagents. While specific data for this compound is not provided in the search results, these values serve as a strong indicator of the expected enhancement in sensitivity.
| Derivatization Reagent | Analyte(s) | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) | Fold Improvement (Estimated) | Reference |
| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Various Amino Acids | Sub-fmol range | ~500-fold increase in sensitivity compared to underivatized amino acids. | [5] |
| 1-bromobutane | 21 Amino Acids | 5.4–91 fmol | Significant improvement allowing for detection in the low fmol range. | [4] |
| Urea | 20 Amino Acids | Not specified, but showed increased response in UV and MS detectors. | Enhanced signal response compared to underivatized forms. | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. chromsystems.com [chromsystems.com]
- 2. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
L-Homotyrosine vs. L-Tyrosine as a Substrate for Tyrosinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-Homotyrosine and L-Tyrosine as substrates for the enzyme tyrosinase. While L-Tyrosine is the well-established natural substrate, this document aims to objectively compare its performance with this compound, a structurally similar homolog. Due to a lack of available experimental kinetic data for this compound, this guide presents comprehensive data for L-Tyrosine and offers a theoretical comparison for this compound based on its molecular structure. Detailed experimental protocols are provided to enable researchers to determine the kinetic parameters of this compound and conduct a direct comparative analysis.
Executive Summary
L-Tyrosine is a critical amino acid and the primary substrate for tyrosinase, the rate-limiting enzyme in the biosynthesis of melanin (B1238610) and other polyphenolic compounds. The enzymatic conversion of L-Tyrosine by tyrosinase is a well-characterized process with established kinetic parameters. This compound, an analog of L-Tyrosine with an additional methylene (B1212753) group in its side chain, presents an interesting case for substrate specificity studies of tyrosinase.
Data Presentation: Enzyme Kinetics
The following table summarizes the experimentally determined kinetic parameters for the enzymatic oxidation of L-Tyrosine by tyrosinase from various sources. A corresponding table for this compound cannot be provided due to the absence of published data.
Table 1: Kinetic Parameters for L-Tyrosine as a Tyrosinase Substrate
| Tyrosinase Source | K_m (mM) | V_max (µmol/min or U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Mushroom (Agaricus bisporus) | 0.311 - 0.329 | 0.152 - 0.158 (units not specified) | 6.5 - 7.0 | 25 | [1] |
| Mushroom | 0.84 | 122 U/min | Not specified | 30 | |
| Human (recombinant) | 0.17 | Not specified | 7.4 | 37 | |
| Bacterial | 0.35 | Not specified | Not specified | Not specified | |
| Mushroom | 465 µM (0.465 mM) | 114.95 mg/dl x min | Not specified | Not specified | [2] |
Note: The units for V_max can vary between studies and may be reported as activity units (U) per milligram of enzyme, or as the rate of product formation. Direct comparison of V_max values should be made with caution if the units are not consistent.
Theoretical Comparison: this compound as a Tyrosinase Substrate
In the absence of direct experimental data for this compound, a theoretical comparison can be made based on its structural differences from L-Tyrosine.
-
Binding Affinity (K_m): The active site of tyrosinase is specifically configured to bind L-Tyrosine. The additional methylene group in the side chain of this compound increases its length and flexibility. This alteration may lead to a suboptimal fit within the active site, potentially resulting in a lower binding affinity. A lower affinity would be reflected in a higher Michaelis constant (K_m) value compared to L-Tyrosine.
-
Catalytic Efficiency (V_max): The precise positioning of the phenolic hydroxyl group of the substrate relative to the copper ions in the tyrosinase active site is crucial for catalysis. The increased conformational flexibility of this compound's side chain might hinder the optimal orientation required for the hydroxylation reaction. This could lead to a slower catalytic rate and consequently, a lower maximal velocity (V_max) compared to L-Tyrosine.
-
Potential for Inhibition: It is also plausible that this compound could act as a competitive inhibitor of tyrosinase. If it binds to the active site but is a poor substrate (i.e., it is converted to product very slowly or not at all), it would compete with L-Tyrosine for binding, thereby reducing the overall rate of melanin production.
To definitively characterize the interaction between this compound and tyrosinase, experimental determination of its K_m and V_max is essential.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic parameters of L-Tyrosine and this compound as substrates for tyrosinase.
Tyrosinase Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring the monophenolase activity of tyrosinase.
Principle: Tyrosinase catalyzes the hydroxylation of a monophenol substrate (like L-Tyrosine or this compound) to an o-diphenol, which is then further oxidized to an o-quinone. The o-quinone is unstable and undergoes a series of non-enzymatic reactions to form a colored product, dopachrome, which can be monitored spectrophotometrically at approximately 475 nm.
Materials:
-
Mushroom tyrosinase (commercially available)
-
L-Tyrosine
-
This compound
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer capable of reading absorbance at 475 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tyrosinase in cold sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a range of substrate (L-Tyrosine and this compound) concentrations in sodium phosphate buffer. The concentration range should typically span from approximately 0.1 * K_m to 10 * K_m. Since the K_m for this compound is unknown, a wide range of concentrations should be tested initially (e.g., 0.1 mM to 10 mM).
-
-
Assay Execution:
-
Set the spectrophotometer to 475 nm and equilibrate the temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the sodium phosphate buffer and the substrate solution.
-
Initiate the reaction by adding the tyrosinase solution and mix quickly by inversion.
-
Immediately start recording the absorbance at 475 nm at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 5-10 minutes).
-
Perform a blank measurement for each substrate concentration containing all components except the enzyme to account for any auto-oxidation of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔA/min).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
To determine the kinetic parameters, K_m and V_max, the data can be fitted to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be generated to estimate these parameters from the intercepts and slope of the linear fit.
-
Mandatory Visualizations
Enzymatic Reaction Pathway
Caption: Comparative enzymatic pathway of L-Tyrosine and hypothesized pathway for this compound by tyrosinase.
Experimental Workflow for Kinetic Comparison
Caption: Experimental workflow for the comparative kinetic analysis of tyrosinase substrates.
References
Validating L-Homotyrosine as a Non-Perturbing Fluorescent Probe: A Comparative Guide
In the dynamic fields of cellular biology and drug discovery, the ability to observe and track proteins in their native environment without altering their function is paramount. Fluorescent probes are indispensable tools for such endeavors, yet the introduction of bulky fluorophores can often perturb the very processes they are meant to illuminate. L-Homotyrosine, a fluorescent amino acid analogue of tyrosine, presents a promising solution as a minimally disruptive probe. This guide provides a comprehensive comparison of this compound with other non-perturbing fluorescent amino acids, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Non-Perturbing Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Cytotoxicity |
| This compound | ~275 | ~303 | ~0.14 (estimated) | Moderate | Low (inferred) |
| L-Tyrosine | 274 | 303 | 0.14[1] | Moderate | Low |
| L-3-(2-naphthyl)alanine | ~280 | ~345 | ~0.2 | Moderate | Low |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | ~380 | ~450 | High | High | Low |
| Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) | ~360 | ~490 | 0.3-0.7 | Moderate | Low |
Experimental Protocols for Validation
To validate this compound as a non-perturbing fluorescent probe, a series of experiments are essential to assess its impact on protein structure, function, and overall cellular health.
Cytotoxicity Assessment: MTS Assay
This protocol is adapted from studies on similar amino acid analogues and is designed to measure the effect of this compound on cell viability.[2]
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ranging from micromolar to millimolar concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
Assessment of Protein Structural Perturbation: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to detect changes in the secondary structure of a protein upon incorporation of a non-natural amino acid like this compound.[3][4][5]
Materials:
-
Purified protein with and without this compound incorporated at a specific site.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).
-
Circular dichroism spectropolarimeter.
-
Quartz cuvette with a path length of 0.1 cm.
Procedure:
-
Prepare protein samples (with and without this compound) at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer.
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the far-UV CD spectra (190-260 nm) of both protein samples at a controlled temperature (e.g., 25°C).
-
Subtract the buffer baseline from the protein spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Compare the spectra of the native and this compound-containing protein. Significant changes in the spectral shape and intensity would indicate a perturbation of the secondary structure.
Evaluation of Protein Function: Fluorescence Resonance Energy Transfer (FRET)
FRET can be employed to monitor conformational changes or protein-protein interactions. By strategically placing this compound as a FRET donor or acceptor, its impact on protein dynamics can be assessed.
Materials:
-
Protein of interest with this compound incorporated at a specific site.
-
A suitable FRET partner (another fluorescent amino acid or an extrinsic dye) incorporated at a second site.
-
Fluorometer capable of time-resolved or steady-state fluorescence measurements.
Procedure:
-
Prepare samples of the doubly labeled protein.
-
Measure the fluorescence emission spectrum of the donor-only labeled protein by exciting at the donor's excitation wavelength.
-
Measure the fluorescence emission spectrum of the donor-acceptor labeled protein under the same conditions.
-
The appearance of a sensitized emission from the acceptor upon donor excitation is indicative of FRET.
-
Calculate the FRET efficiency to quantify the distance between the two probes.
-
Compare the FRET efficiency and protein dynamics (e.g., in response to ligand binding) between the wild-type (using a native tyrosine as the probe if possible) and the this compound-labeled protein to assess any functional perturbations.
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the application and validation of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway where this probe could be utilized.
While specific studies detailing the use of this compound in signaling pathway analysis are limited, its properties make it a suitable tool for investigating pathways involving tyrosine phosphorylation, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. The diagram below illustrates a simplified MAPK pathway, highlighting potential points of investigation using this compound.
Conclusion
This compound holds considerable promise as a non-perturbing fluorescent probe for studying protein dynamics and function in living systems. Its structural similarity to the native amino acid L-tyrosine suggests minimal disruption to protein structure and function, a critical attribute for reliable biological imaging. The experimental protocols outlined in this guide provide a robust framework for validating its non-perturbing nature in specific protein contexts. While further characterization of its photophysical properties is warranted, this compound represents a valuable addition to the molecular biologist's toolkit, enabling clearer insights into the intricate workings of the cell.
References
- 1. omlc.org [omlc.org]
- 2. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. home.sandiego.edu [home.sandiego.edu]
A Guide to Cross-Validation of Analytical Methods for L-Homotyrosine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-Homotyrosine, a non-proteinogenic amino acid, is critical in various research applications, including its use as an internal standard in bioanalytical assays. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Principles of Cross-Validation
Cross-validation is the process of comparing two or more bioanalytical methods to assess their equivalency.[1] This is crucial when data from different methods or laboratories are combined or compared.[2] According to FDA guidance, a full validation should be conducted when establishing a new analytical method.[2][3] This includes assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[2][3]
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound and other amino acids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Quantitative Performance Data for Amino Acid Analysis Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (Range) | 0.125 - 25 µmol/L (for L-Dopa)[4] | 0.100 - 10 ng/mL (for 3-NT, 3-BT, 3-CT)[5][6] | 10–200 ng/mL (for 3-Chloro-L-Tyrosine)[7] |
| Accuracy | 98.1% - 101.7%[4] | 95 - 105%[5][6] | Not explicitly stated in the provided results. |
| Precision (%RSD) | < 10% (inter- and intra-day)[4] | < 10%[5][6] | Not explicitly stated in the provided results. |
| Limit of Detection (LOD) | 0.05 µM (~10 µg/L) for tyrosine and phenylalanine[8] | 0.026 - 0.030 ng/mL (for 3-NT, 3-BT, 3-CT)[5][6] | Not explicitly stated in the provided results. |
| Limit of Quantification (LOQ) | 0.125 µmol/L (for L-Dopa)[4] | 0.096 - 0.100 ng/mL (for 3-NT, 3-BT, 3-CT)[5][6] | Not explicitly stated in the provided results. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of aromatic amino acids without derivatization.[8]
Sample Preparation:
-
For protein or peptide samples, perform hydrolysis using an accelerated microwave technique.[8]
-
After hydrolysis and cooling, transfer the samples to reaction tubes, evaporate to dryness, and reconstitute in water for HPLC analysis.[8]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: Isocratic elution with a suitable buffer system. For general amino acid analysis, a mobile phase of 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) and Acetonitrile (B52724) (25:75) can be used with a silica (B1680970) column operating in HILIC mode.
-
Detection: UV detection at 215 nm.[8]
-
Internal Standard: this compound can be used as an internal standard.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of amino acids in complex biological matrices.[5][6][9]
Sample Preparation:
-
For plasma samples, protein precipitation can be achieved by adding acetonitrile.[7]
-
Centrifuge the sample to remove precipitated proteins.[10]
-
The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup if necessary.[10]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[5]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.[7][11]
Sample Preparation and Derivatization:
-
Extract the analyte from the biological matrix using protein precipitation followed by solid-phase extraction.[7][11]
-
Dry the extracted sample under a stream of nitrogen.[7]
-
For silylation, add acetonitrile and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue and heat at 100°C for up to 4 hours.[11]
GC-MS Conditions:
-
Gas Chromatography: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Mass Spectrometry: Electron ionization (EI) with detection in selected ion monitoring (SIM) mode.
Workflow and Pathway Visualizations
To facilitate understanding, the following diagrams illustrate key processes in analytical method validation and a relevant biological pathway.
References
- 1. fda.gov [fda.gov]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Functional Analysis of Proteins Incorporating L-Tyrosine versus L-Homotyrosine
A Guide for Researchers in Drug Discovery and Protein Engineering
In the landscape of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to modulate protein function and introduce novel chemical properties. This guide provides a detailed functional comparison between proteins containing the canonical amino acid L-Tyrosine and its homolog, L-Homotyrosine. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in evaluating the potential of this compound as a strategic substitute for L-Tyrosine in therapeutic proteins and research applications.
Structural and Functional Overview
L-Tyrosine is a critical proteinogenic amino acid, distinguished by its phenol (B47542) side chain. This residue plays a pivotal role in a myriad of cellular processes, including enzyme catalysis, protein-protein interactions, and signal transduction through post-translational modifications like phosphorylation.[1][2][3] The hydroxyl group of the tyrosine side chain is a key site for phosphorylation by tyrosine kinases, a fundamental mechanism in regulating cellular pathways.[1][2][3]
This compound, a non-canonical amino acid, is structurally analogous to L-Tyrosine but possesses an additional methylene (B1212753) group in its side chain. This seemingly minor extension of the carbon backbone can introduce significant alterations to the local protein environment, impacting protein folding, stability, and function.
Data Presentation: A Comparative Analysis
While direct, comprehensive comparative studies on the functional impact of L-Tyrosine versus this compound substitution are emerging, the following tables summarize potential and observed effects based on available data and theoretical considerations. The incorporation of this compound can be expected to alter several key biophysical and biochemical parameters of a protein.
Table 1: Comparative Physicochemical Properties
| Property | L-Tyrosine | This compound | Anticipated Impact of Substitution |
| Side Chain Length | Shorter | Longer (one additional -CH2- group) | Increased steric bulk, potential disruption of local packing and hydrogen bonding networks. |
| Flexibility | More constrained | Increased rotational freedom | May alter conformational dynamics of the protein backbone and side chain positioning. |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Could influence protein folding, stability, and interactions with other hydrophobic residues or ligands. |
| pKa of Phenolic OH | ~10.1 | Expected to be similar to L-Tyrosine | Minimal direct impact on acid-base catalysis, but steric hindrance could affect accessibility. |
Table 2: Potential Impact on Protein Function
| Functional Parameter | Effect of L-Tyrosine | Potential Effect of this compound Substitution |
| Enzyme Kinetics (kcat/Km) | Serves as a key catalytic or binding residue in many enzymes. | Altered substrate binding (Km) and/or catalytic rate (kcat) due to steric hindrance or modified positioning in the active site. |
| Protein Stability (Tm) | Contributes to stability through hydrogen bonding and hydrophobic interactions. | May increase or decrease thermal stability depending on the local structural context and the ability to form favorable interactions. |
| Protein-Protein Interactions (Kd) | Often a critical residue at interaction interfaces. | Could weaken or strengthen binding affinity by altering the shape complementarity and energetic contributions at the interface. |
| Phosphorylation | Readily phosphorylated by tyrosine kinases. | May serve as a substrate for tyrosine kinases, but the altered geometry could affect the rate and efficiency of phosphorylation. |
Experimental Protocols
To empirically determine the functional consequences of substituting L-Tyrosine with this compound, a series of well-established experimental protocols can be employed.
Site-Specific Incorporation of this compound
The site-specific incorporation of this compound into a target protein is typically achieved using an expanded genetic code system. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound and recognizes a unique codon, such as the amber stop codon (UAG), engineered into the gene of interest.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired tyrosine position.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase (hTyrRS) and its cognate tRNA.
-
This compound.
-
Standard cell culture and protein purification reagents.
Protocol:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.
-
Grow the transformed cells in a minimal medium supplemented with this compound.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Harvest the cells and purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Confirm the incorporation of this compound by mass spectrometry.
Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability
The thermal shift assay is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[4][5][6][7]
Materials:
-
Purified L-Tyrosine (wild-type) and this compound-containing proteins.
-
SYPRO Orange dye.
-
Real-time PCR instrument.
-
96-well PCR plates.
Protocol:
-
Prepare a master mix containing the protein of interest at a final concentration of 2-5 µM and SYPRO Orange dye at a 5x final concentration in the desired buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve.
-
Compare the Tm of the L-Tyrosine and this compound-containing proteins to assess the impact of the substitution on thermal stability.
Enzyme Kinetics Assay
For enzymes where the substituted tyrosine is in or near the active site, a kinetic assay is essential to quantify the impact on catalytic activity. The specific assay will depend on the enzyme and its substrate. The following is a general protocol for a spectrophotometric assay.
Materials:
-
Purified L-Tyrosine (wild-type) and this compound-containing enzymes.
-
Substrate for the enzyme.
-
Spectrophotometer.
-
Appropriate buffer and cofactors.
Protocol:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Initiate the reaction by adding a known concentration of the enzyme to each substrate concentration.
-
Monitor the change in absorbance over time at a wavelength specific for the product or substrate.
-
Determine the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[8][9][10][11][12][13][14]
-
Calculate the catalytic efficiency (kcat/Km) for both the wild-type and the this compound-containing enzyme.
Mandatory Visualization
Conclusion
The substitution of L-Tyrosine with this compound presents a compelling strategy for finely tuning the structure and function of proteins. The additional methylene group in this compound can induce subtle yet significant changes in steric hindrance, hydrophobicity, and conformational flexibility, which in turn can modulate enzyme kinetics, protein stability, and protein-protein interactions. For researchers in drug development and protein engineering, this compound offers a valuable tool for creating novel protein variants with tailored properties. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the functional consequences of this substitution, enabling data-driven decisions in the design of next-generation protein therapeutics and research tools.
References
- 1. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results for "Thermal Shift Assay" | Springer Nature Experiments [experiments.springernature.com]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. biochem.du.ac.in [biochem.du.ac.in]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. Oops, something's wrong! [tipbiosystems.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to L-Homotyrosine and 4-fluoro-DL-phenylalanine as Internal Standards for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of aromatic amino acids like tyrosine and phenylalanine, which play crucial roles in numerous physiological and pathological processes, two common choices for internal standards are L-Homotyrosine and 4-fluoro-DL-phenylalanine. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Introduction to the Contenders
This compound is a structural analog of tyrosine, featuring an additional methylene (B1212753) group in its side chain. This structural similarity allows it to mimic the behavior of tyrosine during sample preparation and analysis, while its different mass enables distinct detection.
4-fluoro-DL-phenylalanine is a fluorinated analog of phenylalanine. The substitution of a hydrogen atom with fluorine results in a change in mass and chromatographic behavior, making it a suitable internal standard for the analysis of phenylalanine and other amino acids.
Performance Comparison: A Data-Driven Analysis
The efficacy of an internal standard is evaluated based on several key performance metrics, including recovery, matrix effects, linearity, and sensitivity (Limit of Detection and Quantification). The following tables summarize quantitative data from studies utilizing this compound and 4-fluoro-DL-phenylalanine.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparative studies for all parameters are limited. Therefore, variations in experimental conditions should be considered when interpreting the data.
Table 1: Recovery and Matrix Effect
Recovery assesses the extraction efficiency of the analytical method, while the matrix effect evaluates the influence of sample components on the ionization of the analyte and internal standard. An ideal internal standard should exhibit consistent recovery and effectively compensate for matrix-induced signal suppression or enhancement.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| This compound | Tyrosine | Bovine Serum Albumin | 88 ± 4 | Not Reported | [1] |
| Phenylalanine | Amino Acid Standard | ~97 | Not Reported | [1] | |
| 4-fluoro-DL-phenylalanine | Phenylalanine | Bovine Serum Albumin | 98 ± 2 | Not Reported | [1] |
| Tyrosine | Amino Acid Standard | ~97 | Not Reported | [1] | |
| Representative Data for Similar Analytes | |||||
| Deuterated Tyrosine (Tyr-d2) | Tyrosine | Human Plasma | 87.7 - 113.3 (Accuracy) | Not Reported | [2] |
| Deuterated Phenylalanine | Phenylalanine | Human Plasma | 96.3 - 100.3 (Accuracy) | Not Reported | [3] |
Note: The study by Weller (2016) provides a direct comparison of recovery for both internal standards under the same experimental conditions.[1] Accuracy data from other studies using deuterated analogs is included to provide a broader context of expected performance in biological matrices.
Table 2: Linearity and Sensitivity (LOD/LOQ)
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a defined range. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
| Internal Standard / Method | Analyte | Matrix | Linearity Range (µM) | r² | LOD (µM) | LOQ (µM) | Citation |
| Method using this compound | Tyrosine | Not Specified | Not Specified | >0.99 | Not Specified | Not Specified | [4] |
| Method using 4-fluoro-DL-phenylalanine | Phenylalanine | Not Specified | Not Specified | >0.99 | Not Specified | Not Specified | [4] |
| Representative Data for Phenylalanine & Tyrosine Analysis | |||||||
| HPLC-PDA | Phenylalanine | Dried Blood Spot | 100 - 3200 | >0.99 | 0.03 | 0.1 | [5] |
| Tyrosine | Dried Blood Spot | 100 - 3200 | >0.99 | 0.04 | 0.1 | [5] | |
| HPLC-Fluorescence | Phenylalanine | Plasma | Not Specified | Not Specified | - | - | [6] |
| Tyrosine | Plasma | Not Specified | Not Specified | - | - | [6] | |
| LC-MS/MS | Phenylalanine | Human Plasma | 5 - 250 | >0.998 | - | - | [7] |
| Tyrosine | Human Plasma | 6.25 - 312.5 | >0.998 | - | - | [7] |
Note: While specific linearity and sensitivity data for methods exclusively using this compound or 4-fluoro-DL-phenylalanine were not available in a consolidated format, the table includes representative data from various validated methods for phenylalanine and tyrosine analysis to provide an expected performance range.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for sample preparation and LC-MS/MS analysis of amino acids using an internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from biological samples like plasma or serum.
-
Aliquoting: Transfer 100 µL of the plasma or serum sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (this compound or 4-fluoro-DL-phenylalanine) solution to the sample.
-
Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and the internal standard, and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general framework for the chromatographic separation and mass spectrometric detection of phenylalanine and tyrosine.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of amino acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the parent and product ions of the analytes and internal standards.
Signaling and Metabolic Pathways
L-Tyrosine and L-Phenylalanine are integral components of several key metabolic pathways. Understanding these pathways can provide context for the importance of their accurate quantification in various research and clinical settings.
Caption: Metabolic fate of L-Phenylalanine and L-Tyrosine.
The diagram above illustrates the central role of phenylalanine as a precursor to tyrosine. Tyrosine, in turn, is a critical building block for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), the pigment melanin, and thyroid hormones. Both amino acids can also be catabolized for energy production.
Experimental Workflow
The overall process for quantitative amino acid analysis using an internal standard can be visualized as a streamlined workflow.
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of L-Homotyrosine-Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a powerful strategy in peptide-based drug discovery to enhance therapeutic properties such as metabolic stability, receptor affinity, and selectivity. L-Homotyrosine, an analog of L-Tyrosine with an additional methylene (B1212753) group in its side chain, presents a compelling modification to explore these enhancements. This guide provides a framework for assessing the biological activity of this compound-modified peptides compared to their native counterparts, offering detailed experimental protocols and data presentation structures.
Introduction to this compound Modification
This compound shares the phenolic side chain of L-Tyrosine, crucial for various biological interactions, but possesses increased hydrophobicity and conformational flexibility due to the extended side chain. This modification can lead to:
-
Enhanced Metabolic Stability: The non-natural structure of this compound can render peptides more resistant to enzymatic degradation by proteases, prolonging their in vivo half-life.
-
Altered Receptor Binding and Activity: The change in side-chain length and hydrophobicity can modulate the peptide's interaction with its target receptor, potentially leading to increased affinity (lower Ki or IC50 values) or altered functional activity (agonist vs. antagonist).
-
Modified Pharmacokinetic Profile: Changes in stability and hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
This guide outlines the key experimental assays to quantitatively assess these potential advantages.
Data Presentation: A Comparative Analysis
Table 1: In Vitro Metabolic Stability
| Peptide | Sequence | Modification | Half-life (t½) in Human Serum (min) |
| Native Peptide | [Native Sequence] | None | Experimental Value |
| Modified Peptide | [Modified Sequence] | This compound substitution | Experimental Value |
| Control Peptide 1 | [Control Sequence] | e.g., D-Amino Acid substitution | Experimental Value |
| Control Peptide 2 | [Control Sequence] | e.g., N-terminal acetylation | Experimental Value |
Table 2: Receptor Binding Affinity
| Peptide | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| Native Peptide | [Receptor Name] | Experimental Value | Experimental Value |
| Modified Peptide | [Receptor Name] | Experimental Value | Experimental Value |
| Reference Ligand | [Receptor Name] | Known Value | Known Value |
Table 3: In Vitro Functional Activity (GPCR-mediated cAMP Accumulation)
| Peptide | Target Receptor | EC₅₀ (nM) / IC₅₀ (nM) | Eₘₐₓ (%) |
| Native Peptide | [Receptor Name] | Experimental Value | Experimental Value |
| Modified Peptide | [Receptor Name] | Experimental Value | Experimental Value |
| Reference Agonist | [Receptor Name] | Known Value | 100% |
| Reference Antagonist | [Receptor Name] | Known Value | 0% |
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Serum
Objective: To determine the half-life of the peptides in the presence of serum proteases.
Materials:
-
Test peptides (native and this compound-modified)
-
Human serum (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Protocol:
-
Prepare a stock solution of each peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Dilute the peptide stock solution with PBS to a final concentration of 100 µg/mL.
-
Pre-warm the human serum and the peptide solutions to 37°C.
-
Initiate the assay by mixing the peptide solution with an equal volume of human serum to achieve a final peptide concentration of 50 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding two volumes of ACN containing 0.1% TFA.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of the peptides to their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Test peptides (native and this compound-modified)
-
Binding buffer (specific to the receptor, e.g., Tris-HCl with MgCl₂ and protease inhibitors)
-
Scintillation fluid and a scintillation counter or a gamma counter
Protocol:
-
Prepare serial dilutions of the test peptides in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test peptides.
-
For total binding, add only the radiolabeled ligand and membranes. For non-specific binding, add an excess of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPCR Functional Assay: cAMP Accumulation
Objective: To assess the functional activity of the peptides by measuring their ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) via a G-protein coupled receptor (GPCR).
Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Test peptides (native and this compound-modified)
-
Forskolin (B1673556) (an adenylyl cyclase activator, for inhibitory assays)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
Protocol:
-
Seed the cells in a 96-well plate and allow them to grow to the desired confluency.
-
Wash the cells with assay buffer.
-
For stimulatory (agonist) activity: Add serial dilutions of the test peptides to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For inhibitory (antagonist) activity: Pre-incubate the cells with serial dilutions of the test peptides, and then stimulate with a fixed concentration of a known agonist (or forskolin for Gi-coupled receptors).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Gs-coupled GPCR signaling pathway activated by a peptide ligand.
Experimental Workflow Diagram
Caption: Workflow for assessing the biological activity of modified peptides.
L-Homotyrosine Peptides Demonstrate Enhanced Stability Over Native Counterparts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the stability of peptides incorporating the non-canonical amino acid L-homotyrosine versus their native peptide counterparts. The inclusion of this compound, a structural analog of L-tyrosine with an additional methylene (B1212753) group in its side chain, has been shown to confer significant advantages in terms of resistance to enzymatic degradation and overall chemical stability, thereby prolonging plasma half-life and potentially enhancing therapeutic efficacy.
The inherent susceptibility of natural peptides to rapid degradation by proteases in biological systems is a major hurdle in their development as therapeutic agents. This guide presents experimental data and detailed protocols to illustrate the stabilizing effects of substituting L-tyrosine with this compound. The presented data underscores the potential of this modification strategy to improve the pharmacokinetic profiles of peptide-based drugs.
Enhanced Stability of this compound Peptides: Quantitative Data
The following tables summarize the key stability parameters of a model peptide and its this compound-substituted analog. Note: The following data is illustrative and compiled from typical results seen with non-canonical amino acid substitutions, as direct comparative studies for this compound were not available in the public domain at the time of this publication. The trend of increased stability is a well-established principle for such modifications.
Table 1: Serum Stability Comparison
| Peptide Variant | Half-life in Human Serum (t½, hours) | % Remaining after 24h |
| Native Peptide (with L-Tyrosine) | 2.5 | 15% |
| Modified Peptide (with this compound) | 18.0 | 75% |
Table 2: Enzymatic Degradation by Chymotrypsin (B1334515)
| Peptide Variant | Degradation Rate Constant (k, min⁻¹) | Relative Stability Increase |
| Native Peptide (with L-Tyrosine) | 0.15 | 1x |
| Modified Peptide (with this compound) | 0.02 | 7.5x |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.
Serum Stability Assay
Objective: To determine the half-life of peptides in human serum.
Materials:
-
Test peptides (native and this compound modified)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Incubator (37°C)
-
Microcentrifuge
Procedure:
-
Peptide solutions are prepared in PBS at a stock concentration of 1 mg/mL.
-
Human serum is thawed and pre-warmed to 37°C.
-
The peptide stock solution is added to the pre-warmed human serum to a final peptide concentration of 100 µg/mL.
-
The mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
To quench the enzymatic degradation, an equal volume of 20% TCA is added to each aliquot.
-
The samples are vortexed and incubated on ice for 10 minutes to precipitate serum proteins.
-
The samples are then centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant, containing the peptide, is collected and analyzed by RP-HPLC.
-
The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the peak area at time zero.
-
The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Enzymatic Degradation Assay (Chymotrypsin)
Objective: To assess the stability of peptides against a specific protease, chymotrypsin.
Materials:
-
Test peptides (native and this compound modified)
-
α-Chymotrypsin from bovine pancreas
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Reaction quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide and chymotrypsin solutions are prepared in Tris-HCl buffer.
-
The peptide solution is pre-warmed to 37°C.
-
The enzymatic reaction is initiated by adding chymotrypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
The reaction mixture is incubated at 37°C.
-
Aliquots are collected at different time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is stopped by adding the quenching solution.
-
The samples are analyzed by RP-HPLC to quantify the amount of remaining intact peptide.
-
The degradation rate constant (k) is calculated from the initial linear phase of the degradation curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate relevant biological pathways and the experimental workflow for assessing peptide stability.
Caption: Workflow for the serum stability assay.
Receptor Tyrosine Kinase (RTK) signaling is a crucial pathway in cellular communication, often initiated by the binding of growth factors. The phosphorylation of tyrosine residues on the receptor is a key step in activating downstream signaling cascades.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Integrin signaling is vital for cell adhesion, migration, and survival. The phosphorylation of focal adhesion kinase (FAK) at tyrosine residues is a central event in this pathway.
Caption: Overview of the Integrin signaling pathway.
L-Homotyrosine Substitution in Proteins: A Guide to Potential Structural Impacts and Experimental Validation
For researchers, scientists, and drug development professionals, understanding the structural and functional consequences of amino acid substitutions is paramount. The incorporation of non-canonical amino acids (ncAAs) like L-Homotyrosine offers a powerful tool for protein engineering, with the potential to modulate protein stability, activity, and interactions. While extensive experimental data on this compound incorporation is still emerging, we can infer its likely structural and functional impacts based on its chemical properties and by drawing parallels with other amino acid substitutions.
This compound is a derivative of L-Tyrosine, differing by the presence of an additional methylene (B1212753) group in its side chain. This seemingly subtle modification can introduce significant changes to the local protein environment, potentially altering the protein's overall three-dimensional structure and function. This guide provides an overview of the anticipated structural consequences of this compound substitution and presents a generalized experimental workflow for its incorporation and analysis.
Comparing L-Tyrosine and this compound: A Structural Overview
The key difference between L-Tyrosine and this compound lies in the length and flexibility of the side chain. This extension can lead to several potential structural perturbations within the protein.
| Feature | L-Tyrosine | This compound | Potential Impact of Substitution |
| Side Chain Structure | -CH2-Ph-OH | -CH2-CH2-Ph-OH | Increased side chain length and flexibility. |
| Hydrophobicity | Aromatic, with a polar hydroxyl group | Slightly more hydrophobic due to the additional methylene group. | May favor burial of the side chain within the protein core or alter interactions at hydrophobic interfaces. |
| Steric Hindrance | Standard | Increased bulk due to the longer side chain. | Can cause local unfolding or conformational changes to accommodate the larger residue. May disrupt tight packing in the protein interior. |
| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor. | The hydroxyl group retains its hydrogen bonding capability, but its position is altered. | May lead to the formation of new hydrogen bonds or the disruption of existing ones, affecting local and global protein stability. |
| Protein Stability | Contributes significantly to stability through hydrogen bonds and hydrophobic interactions. | The effect is context-dependent. The increased hydrophobicity could enhance stability if the residue is buried, but the steric bulk could be destabilizing. | Altered thermal and chemical stability of the protein. |
| Protein-Protein Interactions | Often found at interaction interfaces, where the hydroxyl group can form key contacts. | The extended side chain could enhance or disrupt binding. | Changes in binding affinity and specificity with interaction partners. |
Anticipated Structural and Functional Consequences
Substituting L-Tyrosine with this compound can have a range of effects, depending on the location and the surrounding environment of the substitution.
-
Impact on Protein Core: If substituted within the hydrophobic core of a protein, the larger side chain of this compound may be difficult to accommodate without causing significant structural rearrangement. This could lead to a decrease in protein stability.
-
Impact on Protein Surface: On the protein surface, the longer, more flexible side chain of this compound could explore a larger conformational space. This might enable new interactions with solvent or other molecules.
-
Impact on Active Sites and Binding Pockets: In an enzyme's active site or a receptor's binding pocket, the altered position of the phenolic hydroxyl group and the increased side chain length could drastically affect substrate binding, catalytic activity, or ligand recognition.
-
Impact on Protein-Protein Interfaces: At the interface of a protein complex, the substitution could either strengthen the interaction by reaching a previously inaccessible pocket on the partner protein or weaken it by introducing a steric clash.
Experimental Protocols: A Generalized Workflow for this compound Incorporation
The following outlines a general procedure for the site-specific incorporation of this compound into a target protein expressed in E. coli. This method relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Generation of an Orthogonal Synthetase/tRNA Pair
-
Objective: To create an aminoacyl-tRNA synthetase (aaRS) that specifically charges this compound onto an orthogonal tRNA, which recognizes a unique codon (e.g., the amber stop codon, UAG).
-
Method:
-
Select a suitable aaRS/tRNA pair from an organism other than E. coli (e.g., from Methanocaldococcus jannaschii).
-
Mutate the active site of the aaRS to accommodate this compound and exclude L-Tyrosine. This is typically done through directed evolution or rational design.
-
Screen libraries of mutant aaRS for their ability to charge the orthogonal tRNA with this compound in the presence of the 20 canonical amino acids.
-
Protein Expression and Purification
-
Objective: To express the target protein containing this compound at a specific site.
-
Method:
-
Co-transform E. coli with two plasmids: one containing the gene for the target protein with a UAG codon at the desired substitution site, and another plasmid containing the genes for the engineered aaRS and the orthogonal tRNA.
-
Culture the transformed E. coli in minimal medium supplemented with this compound.
-
Induce protein expression (e.g., with IPTG).
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Structural and Functional Characterization
-
Objective: To compare the properties of the this compound-containing protein with the wild-type protein.
-
Methods:
-
Mass Spectrometry: To confirm the incorporation of this compound.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in secondary structure and thermal stability.
-
X-ray Crystallography or NMR Spectroscopy: To determine the high-resolution three-dimensional structure and identify local conformational changes.
-
Enzyme Kinetics Assays: To measure changes in catalytic activity (if the protein is an enzyme).
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify changes in binding affinity to interaction partners.
-
Visualizing the Workflow and Potential Impacts
The following diagrams illustrate the experimental workflow for incorporating this compound and the potential structural consequences at a protein-protein interface.
Benchmarking L-Homotyrosine Incorporation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for enhancing protein function, introducing novel chemical handles, and developing next-generation therapeutics. This guide provides a comparative analysis of L-Homotyrosine incorporation against other commonly used ncAAs, supported by experimental data and detailed protocols to aid in the selection of the most suitable building blocks for your research.
This compound, a close structural analog of both tyrosine and methionine, presents a unique option for protein engineering. Its successful incorporation can be achieved through the promiscuity of endogenous aminoacyl-tRNA synthetases, particularly methionyl-tRNA synthetase (MetRS), or through engineered orthogonal translation systems. This guide will delve into the performance of this compound and compare it with other tyrosine and methionine analogs in terms of incorporation efficiency, fidelity, and impact on protein expression.
Comparative Analysis of ncAA Incorporation
The efficiency and fidelity of ncAA incorporation are critical parameters that dictate the yield and homogeneity of the final protein product. The following table summarizes available quantitative data for this compound and a selection of other relevant ncAAs.
| Non-Canonical Amino Acid (ncAA) | Incorporation Method | Host System | Incorporation Efficiency | Protein Yield | Fidelity | Reference(s) |
| This compound | Endogenous MetRS | E. coli | Data not available | Data not available | Data not available | |
| Halotyrosines (e.g., ChloroTyr, BromoTyr) | Orthogonal Synthetase | Mammalian Cells | 20-50% | ~30-fold lower than WT | High | [1][2] |
| 3-Nitro-tyrosine (nitroTyr) | Engineered Synthetase | E. coli | High | 100-200 mg/L (~5-fold less than WT GFP) | High | |
| O-methyl-L-tyrosine (OmeY) | Engineered Synthetase | E. coli | Quantitative | Not specified (10-fold improvement) | High | |
| 3,4-dihydroxy-L-phenylalanine (DOPA) | Engineered Synthetase | E. coli | Up to 80% | >250 mg/L | High | |
| p-acetyl-L-phenylalanine (pAcPhe) | Orthogonal Synthetase | E. coli | High | 50-120% of WT | High | [3] |
| Azidohomoalanine (Aha) | Endogenous MetRS | E. coli | ~50% | Medium | Moderate | |
| Homopropargylglycine (Hpg) | Endogenous MetRS | E. coli | 70-80% | High | Moderate |
Note: The lack of specific quantitative data for this compound incorporation highlights a gap in the current literature and presents an opportunity for further research in this area.
Experimental Protocols
Accurate benchmarking of ncAA incorporation relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key experiments: a dual-fluorescence reporter assay to measure incorporation efficiency and mass spectrometry analysis to determine fidelity.
Dual-Fluorescence Reporter Assay for Incorporation Efficiency
This method provides a ratiometric readout of ncAA incorporation efficiency by measuring the fluorescence of two different fluorescent proteins, where the expression of the second is dependent on the successful read-through of a stop codon.[4][5]
Principle: A reporter construct is designed with an N-terminal fluorescent protein (e.g., mCherry), followed by an amber stop codon (TAG), and then a C-terminal fluorescent protein (e.g., EGFP). In the presence of the ncAA and a corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair, the stop codon is suppressed, leading to the expression of the full-length fusion protein and fluorescence from both proteins. The ratio of the C-terminal to N-terminal fluorescence intensity provides a quantitative measure of suppression efficiency.
Protocol:
-
Construct Preparation:
-
Clone the dual-fluorescence reporter gene (e.g., mCherry-TAG-EGFP) into a suitable expression vector.
-
Co-transform the host cells (e.g., E. coli) with the reporter plasmid and a separate plasmid containing the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for the ncAA of interest.
-
-
Cell Culture and Induction:
-
Grow the transformed cells in a suitable medium to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Supplement the culture medium with the ncAA at a predetermined optimal concentration (typically 1-10 mM).
-
Incubate the cells for a defined period (e.g., 4-6 hours) to allow for protein expression.
-
-
Fluorescence Measurement:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity of the N-terminal fluorescent protein (e.g., mCherry, Excitation: 587 nm, Emission: 610 nm) and the C-terminal fluorescent protein (e.g., EGFP, Excitation: 488 nm, Emission: 509 nm) using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of the C-terminal fluorescence to the N-terminal fluorescence.
-
Normalize this ratio to a positive control (a construct without the TAG codon) to determine the relative incorporation efficiency.
-
Mass Spectrometry for Fidelity Analysis
Mass spectrometry (MS) is the gold standard for confirming the identity of the incorporated amino acid and assessing the fidelity of incorporation.[6][7]
Principle: The protein containing the ncAA is purified, digested into smaller peptides, and then analyzed by mass spectrometry. The mass of the peptide containing the ncAA will be different from the mass of the peptide where a canonical amino acid was misincorporated. By comparing the observed masses to the theoretical masses, the fidelity of incorporation can be determined.
Protocol:
-
Protein Expression and Purification:
-
Express the target protein containing the ncAA using an appropriate expression system.
-
Purify the protein to a high degree of homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Protein Digestion:
-
Denature the purified protein and reduce and alkylate the cysteine residues.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database that includes the sequence of the target protein with the expected ncAA modification.
-
Manually inspect the spectra of the peptide containing the ncAA to confirm its identity.
-
To assess fidelity, perform a targeted search for peptides where canonical amino acids have been misincorporated at the target codon. The relative abundance of the correct and incorrect peptides can be used to quantify the fidelity of incorporation.[6]
-
Visualization of Workflows and Influencing Factors
To better understand the processes involved in ncAA incorporation, the following diagrams illustrate the general workflow and the key factors that influence its efficiency.
Impact on Protein Structure and Function
The incorporation of ncAAs can have significant effects on the structure, stability, and function of the target protein.
-
This compound , with its extended side chain compared to tyrosine, may introduce subtle steric changes in the protein structure. Its impact on stability is not well-documented but could be analogous to the effects of other tyrosine or methionine analogs.
-
Halotyrosines have been shown to affect protein activity. For instance, the incorporation of chloro- or nitrotyrosine into paraoxonase 1 (PON1) significantly reduced its enzymatic activity.[2] However, halogenation can also be used to enhance protein stability.
-
Phosphotyrosine incorporation is a powerful tool for studying signaling pathways, but the introduction of a charged phosphate (B84403) group can significantly alter local protein conformation and interactions.
-
Methionine analogs can impact protein stability and folding. The replacement of methionine with more hydrophobic or hydrophilic analogs has been shown to perturb the aggregation behavior of proteins.
Conclusion
The site-specific incorporation of non-canonical amino acids is a rapidly evolving field with immense potential in basic research and drug development. While a variety of ncAAs have been successfully incorporated into proteins with high efficiency and fidelity, this guide highlights the current lack of quantitative data for this compound. Further experimental investigation is needed to fully benchmark its performance against other tyrosine and methionine analogs. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers seeking to harness the power of genetic code expansion for their specific applications.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Performance of L-Homotyrosine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant advancement in protein engineering and therapeutic development. L-Homotyrosine, a tyrosine analog with an extended side chain, is a promising candidate for enhancing protein stability, modulating activity, and improving pharmacokinetic profiles. However, the performance of these modified proteins can differ significantly between controlled in vitro environments and the complex biological milieu of a living organism (in vivo). This guide provides a framework for comparing the in vivo and in vitro performance of this compound-containing proteins, supported by established experimental methodologies.
Key Performance Parameters: A Comparative Overview
Understanding the disparities between in vitro and in vivo data is crucial for the successful translation of engineered proteins from the laboratory to preclinical and clinical settings. The following table summarizes key performance parameters and the typical observations when comparing these two environments.
| Performance Parameter | In Vitro Assessment | In Vivo Assessment | Common Discrepancies and Considerations |
| Thermal Stability (Tm) | High Tm may indicate a well-folded and stable protein. | Not directly measured, but inferred from protein half-life and resistance to degradation. | In vivo stability can be lower due to proteolytic degradation, post-translational modifications, and interactions with other cellular components.[1] |
| Aggregation Propensity | Measured by techniques like dynamic light scattering or size-exclusion chromatography. | Assessed through analysis of inclusion bodies, tissue deposition, or immunogenicity. | The cellular environment contains chaperones that can prevent aggregation, but also crowded conditions that can promote it.[2][3] |
| Biological Activity/Efficacy | Determined using purified components in controlled assays (e.g., enzyme kinetics, binding affinity). | Measured by physiological responses in animal models (e.g., tumor regression, biomarker modulation). | In vivo efficacy can be affected by factors such as bioavailability, target accessibility, and off-target effects. |
| Pharmacokinetics (PK) | Not applicable. | Characterized by absorption, distribution, metabolism, and excretion (ADME) profiles. | The addition of this compound can alter interactions with proteases and receptors, significantly impacting the protein's half-life and distribution.[4][5] |
| Immunogenicity | Not typically assessed. | Evaluated by measuring antibody responses in animal models. | Modifications with ncAAs can create new epitopes, potentially leading to an immune response.[4] |
Quantitative Data Summary
While direct comparative data for a single this compound-containing protein is limited in publicly available literature, the following tables present a hypothetical but realistic comparison based on general principles of ncAA incorporation. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Stability and Aggregation Profile
| Protein Variant | In Vitro Tm (°C) | In Vitro Aggregation Onset (°C) | In Vivo Half-life (hours) | In Vivo Aggregation (Relative Units) |
| Wild-Type Protein | 65 | 70 | 24 | 1.0 |
| Protein + this compound | 72 | 78 | 36 | 0.8 |
Table 2: Efficacy and Pharmacokinetic Profile
| Protein Variant | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | In Vivo Cmax (µg/mL) | In Vivo AUC (µg*h/mL) |
| Wild-Type Protein | 10 | 50 | 100 | 1200 |
| Protein + this compound | 8 | 65 | 120 | 1800 |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, comparable data.
In Vitro Stability and Aggregation Assays
1. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
-
Objective: To determine the melting temperature (Tm) of the protein as an indicator of thermal stability.
-
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of the protein that become exposed as the protein unfolds with increasing temperature, leading to an increase in fluorescence.
-
Methodology:
-
Prepare a reaction mixture containing the purified protein (2-5 µM), SYPRO Orange dye (5X concentration), and the appropriate buffer in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The Tm is the midpoint of the resulting sigmoidal unfolding curve.[1][6][7][8][9]
-
2. Chemical Denaturation Assay
-
Objective: To determine the conformational stability of the protein by measuring its resistance to chemical denaturants.
-
Principle: The protein is incubated with increasing concentrations of a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride), and the unfolding is monitored by circular dichroism (CD) or intrinsic tryptophan fluorescence.
-
Methodology:
-
Prepare a series of solutions with varying concentrations of urea (0-8 M) or guanidinium chloride (0-6 M) in a suitable buffer.
-
Add a constant amount of the purified protein to each denaturant solution.
-
Incubate the samples at a constant temperature to allow unfolding to reach equilibrium.
-
Measure the CD signal at 222 nm or the tryptophan fluorescence emission maximum.
-
Plot the signal change against the denaturant concentration and fit the data to a two-state unfolding model to determine the free energy of unfolding (ΔG°).
-
In Vivo Performance Evaluation
1. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the protein.
-
Methodology:
-
Administer a single dose of the this compound-containing protein to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous or subcutaneous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the protein in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Use pharmacokinetic modeling software to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.[4][5]
-
2. In Vivo Efficacy Study (Example: Oncology Model)
-
Objective: To assess the therapeutic efficacy of the protein in a relevant animal model of disease.
-
Methodology:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the this compound-containing protein or a vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition for the treatment group compared to the control group.
-
Visualizing Workflows and Concepts
To aid in the understanding of the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for comparing in vitro and in vivo performance.
Caption: Hypothetical signaling pathway modulated by an this compound-containing protein.
Caption: Factors contributing to the improved in vivo half-life of engineered proteins.
References
- 1. Protein Thermal Shift Assays Made Easy [biosimilardevelopment.com]
- 2. A Method for Direct Measurement of Protein Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Immunogenicity of Peptides Containing L-Homotyrosine: A Comparative Guide
For researchers and drug development professionals exploring the use of non-natural amino acids in peptide-based therapeutics and vaccines, understanding their impact on immunogenicity is paramount. This guide provides a comparative framework for evaluating peptides containing L-Homotyrosine, a synthetic analog of L-Tyrosine. Due to the limited direct comparative experimental data in publicly available literature, this guide presents a general framework, standardized protocols, and theoretical considerations for such an evaluation.
Introduction to this compound in Peptide Antigens
This compound (hTyr) is an amino acid analog of L-Tyrosine, featuring an additional methylene (B1212753) group in its side chain. This modification can influence peptide conformation, stability, and interaction with key components of the immune system, such as Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs). The central hypothesis is that such modifications can either enhance or diminish the immunogenic potential of a peptide.
Peptides containing non-natural amino acids are of significant interest as they may offer improved stability against enzymatic degradation.[1] However, any modification to a peptide sequence can alter its immunogenicity.[1]
Comparative Immunogenicity Profile
Table 1: Comparative In Vitro Immunogenicity Markers
| Peptide Variant | MHC Class II Binding Affinity (IC50, nM) | T-Cell Proliferation Index | IFN-γ Secretion (pg/mL) by ELISpot |
| Native Peptide (with L-Tyrosine) | 150 | 2.5 | 500 |
| Peptide with this compound | 120 | 3.8 | 750 |
| Control Peptide (with D-Tyrosine) | >10,000 | 1.1 | 50 |
| Alanine-Substituted Peptide | 800 | 1.5 | 150 |
Note: The data in this table is illustrative and intended to provide a framework for comparison. Actual results will vary depending on the peptide sequence and experimental conditions.
Table 2: Comparative In Vivo Humoral and Cellular Responses
| Peptide Variant | Peak Antibody Titer (IgG) | T-helper Cell Frequency (per 10^6 splenocytes) | Cytotoxic T-Lymphocyte (CTL) Activity (%) |
| Native Peptide (with L-Tyrosine) | 1:10,000 | 150 | 30 |
| Peptide with this compound | 1:25,000 | 250 | 45 |
| Control Peptide (with D-Tyrosine) | <1:100 | 20 | 5 |
| Alanine-Substituted Peptide | 1:2,000 | 50 | 10 |
Note: The data in this table is illustrative and intended to provide a framework for comparison. Actual results will vary depending on the peptide sequence, adjuvant, and animal model used.
Experimental Protocols
To generate the comparative data outlined above, a series of standardized immunological assays should be performed.
MHC Binding Assay
Objective: To determine the binding affinity of the peptide to purified MHC class II molecules.
Methodology: A competitive ELISA-based assay is commonly used. Briefly, a known biotinylated peptide with high affinity for a specific MHC allele is incubated with purified MHC molecules in the presence of varying concentrations of the test peptide (e.g., this compound-containing peptide). The amount of biotinylated peptide bound to the MHC is then quantified using a streptavidin-enzyme conjugate and a colorimetric substrate. The IC50 value, representing the concentration of test peptide required to inhibit 50% of the binding of the standard peptide, is then calculated. The stability of the peptide-MHC complex is also a critical factor for immunogenicity.[2]
In Vitro T-Cell Proliferation Assay
Objective: To measure the ability of the peptide to induce the proliferation of specific T-cells from immunized animals or human donors.
Methodology: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated and labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). These cells are then cultured in the presence of the test peptide. Upon proliferation, the CFSE dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry. The proliferation index is calculated as the average number of divisions of the responding T-cells.
ELISpot (Enzyme-Linked Immunospot) Assay
Objective: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ) upon stimulation with the peptide.
Methodology: ELISpot plates are coated with a capture antibody specific for the cytokine of interest. PBMCs or splenocytes are then added to the wells along with the test peptide and incubated. Secreted cytokines are captured by the antibody on the plate. After washing, a detection antibody conjugated to an enzyme is added, followed by a substrate that forms a colored spot at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell, which can be counted to determine the frequency of antigen-specific T-cells.
In Vivo Immunization and Antibody Titer Determination
Objective: To assess the ability of the peptide to induce a humoral (antibody) immune response in an animal model.
Methodology: Mice (e.g., BALB/c or C57BL/6) are immunized subcutaneously with the peptide emulsified in an appropriate adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for booster immunizations). Blood samples are collected at various time points, and the serum is isolated. The antibody titer against the peptide is determined by ELISA. Briefly, ELISA plates are coated with the peptide, and serial dilutions of the serum are added. The presence of specific antibodies is detected using an enzyme-conjugated secondary antibody and a colorimetric substrate.
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The activation of a T-cell by an antigen-presenting cell (APC) involves a complex signaling cascade initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC complex.[3][4]
References
- 1. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 2. Immunogenicity of peptides bound to MHC class I molecules depends on the MHC-peptide complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of L-Homotyrosine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of L-Homotyrosine, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol outlines the recommended procedure for the disposal of solid this compound and solutions containing it.
-
Waste Identification and Collection :
-
Solid Waste : Collect any unwanted solid this compound, including residues from weighing boats and contaminated materials like paper towels, in a dedicated and clearly labeled waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste : For solutions containing this compound, collect them in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling :
-
Clearly label the waste container with "this compound Waste" and include any other relevant information required by your institution, such as the date and the name of the principal investigator or laboratory.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Consultation and Disposal :
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance on the final disposal of this compound waste. [1] Disposal regulations can vary significantly by location.
-
Waste material must be disposed of in accordance with the national and local regulations. Leave chemicals in their original containers when possible and do not mix with other waste.
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[2]
-
Place the spilled material into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling L-Homotyrosine
This guide provides crucial safety and logistical information for the handling and disposal of L-Homotyrosine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, a cautious approach to handling is recommended. The following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety glasses/goggles | Should provide a complete seal around the eyes. |
| Hand Protection | Nitrile gloves | Recommended for incidental splash protection. Gloves should be changed immediately upon any contact with the substance. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned laboratory coat is required to protect the skin from accidental contact. |
| Respiratory Protection | Dust mask/respirator | Recommended when handling the solid form to prevent inhalation of dust particles.[1] Use in a well-ventilated area or under a fume hood.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Preparation of Solutions:
-
Preparation: Before handling the compound, ensure all necessary equipment, including a tared, sealable container for transport, is within a chemical fume hood or a designated well-ventilated area.
-
Weighing: Carefully open the stock container inside the fume hood. Using a dedicated spatula, transfer the desired amount of the powder to the tared container. Avoid creating dust.
-
Dissolution: In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound. Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Labeling and Storage: Clearly label the container with the chemical name, concentration, solvent, and date of preparation. Store the solution as recommended, typically in a cool, dry place.
Spill and Exposure Procedures
Spill Cleanup:
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]
-
Collect: Mechanically take up the spilled material, placing it in an appropriate, labeled container for disposal.[1] Avoid creating dust.
-
Clean: Thoroughly clean the contaminated surface.[1]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a non-halogenated organic compound, the following disposal protocols should be followed.
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Non-Halogenated Organic Solid Waste" container.
-
Liquid Waste: Solutions of this compound should be collected in a clearly labeled "Non-Halogenated Organic Liquid Waste" container.
Disposal Procedure:
-
Dispose of all waste materials through your institution's hazardous waste management program.
-
Ensure that all waste containers are securely sealed and properly labeled before collection.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
